molecular formula C100H163N31O23S4 B15588642 tertiapin-Q

tertiapin-Q

Cat. No.: B15588642
M. Wt: 2295.8 g/mol
InChI Key: GYOKDEHVCCTTJF-VJPNZKQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tertiapin-Q is a useful research compound. Its molecular formula is C100H163N31O23S4 and its molecular weight is 2295.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOKDEHVCCTTJF-VJPNZKQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H163N31O23S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tertiapin-Q: A Technical Guide to a High-Affinity Inward-Rectifier Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-Q (TPN-Q) is a potent, synthetic peptide toxin that acts as a high-affinity blocker of specific inward-rectifier potassium (Kir) channels. Derived from tertiapin, a component of European honey bee venom, this compound offers enhanced stability against oxidation, making it a valuable tool in pharmacological research and a potential lead compound in drug development. This document provides a comprehensive overview of this compound, including its origins, chemical properties, mechanism of action, and key experimental data.

Introduction and Origin

Tertiapin is a 21-amino acid peptide naturally found in the venom of the European honey bee, Apis mellifera[1]. The native peptide contains a methionine residue at position 13 that is susceptible to oxidation, which can reduce its channel-blocking efficacy[1]. To address this liability, a stable, non-oxidizable analog, this compound, was synthesized[1][2][3]. In this compound, the methionine at position 13 is replaced with a glutamine residue[1][2]. This single amino acid substitution confers resistance to oxidation without compromising the peptide's inhibitory activity on its target channels, making it a more reliable and stable research tool[1][2][3].

Chemical and Physical Properties

This compound is a 21-amino acid peptide with two disulfide bridges that are crucial for its three-dimensional structure and function. Its primary sequence and key properties are summarized below.

PropertyValueReference
Amino Acid Sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys[1]
Molecular Formula C106H175N35O24S4[4]
Molecular Weight 2452 Da
CAS Number 910044-56-3
Structure 21 amino acids with disulfide bridges at Cys3-Cys14 and Cys5-Cys18
Solubility Soluble in water up to 2 mg/ml
Purity ≥95% (commercially available)
Appearance White lyophilized solid

Mechanism of Action

This compound is a potent blocker of two main types of potassium channels: G protein-coupled inward-rectifier potassium (GIRK) channels and renal outer medullary potassium (ROMK) channels[1][5][6]. It also affects calcium-activated large conductance potassium (BK) channels[1][5].

The primary mechanism involves the physical occlusion of the ion conduction pore. It is proposed that the α-helical C-terminus of the peptide inserts into the external vestibule of the channel, thereby physically blocking the passage of potassium ions[1][6]. The interaction is highly specific and occurs with nanomolar affinity.

cluster_membrane Cell Membrane Kir Inward-Rectifier K+ Channel (e.g., GIRK, ROMK) Pore Ion Pore TPNQ This compound Block Pore Occlusion TPNQ->Block Binds to channel exterior Block->Kir K_ion_out K+ Efflux Blocked Block->K_ion_out Prevents AP Action Potential Prolongation K_ion_out->AP Leads to cluster_prep Preparation cluster_record Recording Oocyte Xenopus Oocyte cRNA Inject Kir Channel cRNA Oocyte->cRNA Incubate Incubate for Channel Expression cRNA->Incubate TEVC Two-Electrode Voltage Clamp Incubate->TEVC Baseline Record Baseline K+ Current TEVC->Baseline TPNQ_app Apply this compound Baseline->TPNQ_app Record_block Record Blocked K+ Current TPNQ_app->Record_block

References

Tertiapin-Q: A Comprehensive Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-Q (TPN-Q) is a synthetic, 21-amino acid peptide derived from the bee venom toxin tertiapin (B1603359).[1] A single amino acid substitution, replacing the oxidation-prone methionine at position 13 with glutamine, confers enhanced stability without compromising its potent and selective inhibitory activity on specific potassium channels.[2][3] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, with a focus on its interaction with inwardly rectifying potassium (Kir) channels. Detailed experimental methodologies are provided to facilitate further research and drug development efforts targeting these important ion channels.

Introduction

This compound has emerged as a valuable pharmacological tool for the study of inwardly rectifying potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channels.[1][3] These channels play critical roles in regulating cellular excitability in various tissues, including the heart, brain, and kidneys.[4][5] Dysregulation of Kir channel function is implicated in a range of pathologies such as cardiac arrhythmias, epilepsy, and renal disorders.[4][6] The high affinity and improved stability of this compound make it a superior probe compared to its native counterpart for investigating the physiological and pathophysiological roles of these channels.[3]

Structure and Chemical Properties

This compound is a small, compact peptide with a well-defined three-dimensional structure.[1][7] Its primary and key chemical properties are summarized in the tables below.

Table 1: Primary Structure and Physicochemical Properties of this compound
PropertyValueReference(s)
Amino Acid Sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2[8][9]
Molecular Formula C106H175N35O24S4[8]
Molecular Weight 2452 Da[8][9]
Disulfide Bridges Cys3-Cys14, Cys5-Cys18[3][9]
Key Modification Methionine at position 13 replaced by Glutamine[2][3]
Solubility Soluble in water to 2 mg/ml[8]
Purity Typically ≥95% by HPLC[8][10]
Storage Store at -20°C[8]

The solution structure of the parent peptide, tertiapin, has been determined by two-dimensional nuclear magnetic resonance (NMR) spectroscopy and distance geometry.[7] The structure reveals a type-I reverse turn from residues 4 to 7 and an α-helix from residues 12 to 19.[7] This compact structure is stabilized by two disulfide bonds.[7] The C-terminal α-helix is crucial for its interaction with and blockade of potassium channels.[1]

Mechanism of Action and Biological Activity

This compound is a potent blocker of specific inwardly rectifying potassium (Kir) channels and large-conductance Ca2+-activated K+ (BK) channels.[11][12] Its primary mechanism of action is the physical occlusion of the ion conduction pore.[2]

Inhibition of Inwardly Rectifying Potassium (Kir) Channels

This compound exhibits high affinity for ROMK1 (Kir1.1) and heteromeric GIRK1/4 (Kir3.1/3.4) channels.[8][12] The interaction is a bimolecular reaction with a one-to-one stoichiometry, where one molecule of this compound binds to one channel tetramer.[1] The C-terminal α-helix of the peptide inserts into the external vestibule of the channel, thereby blocking the passage of potassium ions.[2]

Inhibition of Large-Conductance Ca2+-Activated K+ (BK) Channels

In addition to Kir channels, this compound also blocks BK channels in a use- and concentration-dependent manner.[11] This blockade is also voltage-dependent.[11] The inhibitory effect on BK channels can lead to a prolongation of the action potential duration by blocking the afterhyperpolarization phase.[2][11]

Table 2: Quantitative Inhibitory Activity of this compound
Target ChannelCell Type/Expression SystemAssay TypeParameterValue (nM)Reference(s)
ROMK1 (Kir1.1) Xenopus oocytesTwo-Electrode Voltage ClampKi1.3[8][12]
GIRK1/4 (Kir3.1/3.4) Xenopus oocytesTwo-Electrode Voltage ClampKi13.3[8][12]
GIRK1/2 (Kir3.1/3.2) Xenopus oocytesTwo-Electrode Voltage ClampIC505.4[13]
BK (hSlo1) Xenopus oocytesTwo-Electrode Voltage ClampIC505.8[2]

Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways involving GIRK channels. GIRK channels are effectors for a multitude of G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[14] Activation of these GPCRs by neurotransmitters such as acetylcholine (B1216132) (ACh), GABA, dopamine, and opioids leads to the dissociation of the G protein into Gαi/o-GTP and Gβγ subunits.[5][14] The Gβγ dimer then directly binds to and activates GIRK channels, leading to an outward potassium current and hyperpolarization of the cell membrane, which is an inhibitory signal.[14] this compound blocks this final step, preventing the hyperpolarization and subsequent cellular inhibition.

GPCR_GIRK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter (e.g., ACh, GABA) GPCR GPCR (Gi/o-coupled) Neurotransmitter->GPCR 1. Binds G_protein Heterotrimeric G Protein (Gαi/o-GDP, Gβγ) GPCR->G_protein 2. Activates GIRK GIRK Channel Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization 5. K+ Efflux G_alpha Gαi/o-GTP G_protein->G_alpha 3a. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma 3b. Dissociation G_beta_gamma->GIRK TertiapinQ This compound TertiapinQ->GIRK Blocks

Figure 1. GPCR-mediated activation of GIRK channels and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis and Purification of this compound

Objective: To chemically synthesize and purify this compound peptide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is assembled on a resin, starting from the C-terminal amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Folding and Oxidation: The linear peptide is then dissolved in a buffer that promotes the correct formation of the two disulfide bonds.

  • Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Peptide_Synthesis_Workflow start Start: Resin spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage Cleavage & Deprotection (TFA) spps->cleavage folding Disulfide Bond Formation (Folding) cleavage->folding hplc RP-HPLC Purification folding->hplc verification Mass Spectrometry & Analytical HPLC hplc->verification end Pure this compound verification->end

Figure 2. Workflow for the synthesis and purification of this compound.

Electrophysiological Recording in Xenopus Oocytes

Objective: To functionally characterize the inhibitory effect of this compound on Kir or BK channels expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the potassium channel subunits of interest (e.g., Kir1.1, Kir3.1/3.4, or BK).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • An oocyte is placed in a recording chamber and perfused with a recording solution.

    • Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit channel currents.

    • This compound is applied via the perfusion system at various concentrations to determine the dose-dependent inhibition of the channel current.

  • Data Analysis: The current inhibition is measured, and IC50 or Ki values are calculated by fitting the data to a dose-response curve.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to its target channels.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the target channel are prepared by homogenization and centrifugation.

  • Radiolabeling: A derivative of tertiapin is radiolabeled (e.g., with 125I).

  • Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled tertiapin derivative and increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter that traps the membranes with bound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the Ki value for this compound can be calculated.

In Vivo Electrocardiogram (ECG) Recording

Objective: To assess the in vivo effects of this compound on cardiac function in an animal model.

Methodology:

  • Animal Model: A suitable animal model, such as a mouse model of bradycardia, is used.[15]

  • ECG Recording: A baseline ECG is recorded from the anesthetized or conscious animal using subcutaneous electrodes.

  • This compound Administration: this compound is administered to the animal, for example, via intraperitoneal injection.

  • Post-treatment ECG Recording: The ECG is continuously monitored or recorded at specific time points after drug administration.

  • Data Analysis: ECG parameters such as heart rate and atrioventricular conduction are analyzed to determine the effect of this compound. For instance, in a bradycardia model, an increase in heart rate would be an expected outcome.[15]

Conclusion

This compound is a robust and highly specific pharmacological tool that has significantly advanced our understanding of inwardly rectifying potassium channels. Its enhanced stability makes it ideal for a wide range of in vitro and in vivo applications. The detailed methodologies provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting Kir channels in various disease states. The continued use and development of probes like this compound will undoubtedly lead to new insights into the complex roles of these ion channels in health and disease.

References

Tertiapin-Q's Mechanism of Action on Kir Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis, playing significant roles in various physiological processes within the cardiovascular and central nervous systems.[1] Their dysfunction is implicated in numerous channelopathies, making them attractive targets for therapeutic intervention.[2] However, the development of subtype-specific pharmacological probes has remained a challenge.[2] Tertiapin (TPN), a 21-amino acid peptide from the venom of the European honeybee (Apis mellifera), and its more stable, non-oxidizable analog, Tertiapin-Q (TPN-Q), have emerged as potent blockers of a subset of Kir channels.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound on Kir channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular interactions and experimental workflows.

Core Mechanism of Action: Pore Blockade

This compound acts as a high-affinity pore blocker of sensitive Kir channels.[1] The peptide inserts its C-terminal α-helix into the external vestibule of the channel's ion conduction pore, physically occluding the pathway for potassium ions.[3][5] The N-terminal portion of the peptide remains exposed to the extracellular solution.[3] This blockade is achieved through a combination of electrostatic and hydrophobic interactions between specific residues on both this compound and the Kir channel subunits.[1]

Molecular Determinants of Interaction

Structural and mutagenesis studies have identified key residues governing the high-affinity binding of this compound. A critical interaction involves a lysine (B10760008) residue from the toxin protruding into the selectivity filter of the channel.[1][6] Specifically, the ε-amino group of a lysine on this compound occupies the outermost K+ binding site.[1] This deep insertion is stabilized by interactions with residues in the channel's turret and pore-lining regions.

For instance, in Kir3.2 channels, the high-affinity block by this compound involves:

  • Hydrophobic interactions: These occur at a phenylalanine ring surrounding the channel pore.[1]

  • Electrostatic interactions: These are established with two adjacent turret regions of the Kir3.2 subunits.[1]

Quantitative Data: Binding Affinities of this compound

The affinity of this compound varies significantly among different Kir channel subtypes, a property that can be exploited for their pharmacological dissection. The following tables summarize the reported dissociation constants (Kd), inhibitor constants (Ki), and half-maximal inhibitory concentrations (IC50) for various Kir channels.

Channel SubtypeReported AffinityReference
ROMK1 (Kir1.1) Kd ≈ 2 nM[3]
Ki = 1.3 nM[4][7]
GIRK1/4 (Kir3.1/3.4) Kd ≈ 8 nM[3]
Ki = 13.3 nM[4][7]
GIRK1/2 (Kir3.1/3.2) IC50 = 0.61 µM (TPN-RQ)[8]
IRK1 (Kir2.1) Kd = 2 µM[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound binding to the external vestibule of a Kir channel, leading to pore blockade.

TertiapinQ_Mechanism cluster_channel Kir Channel cluster_tertiapin This compound Pore Selectivity Filter K+ Binding Site Vestibule Outer Vestibule Turret Turret Region Tertiapin N-terminus α-helix C-terminus Tertiapin->Vestibule Tertiapin->Turret Electrostatic & Hydrophobic Interactions Lysine Key Lysine Residue Lysine->Pore Blocks Pore

Caption: Mechanism of Kir channel blockade by this compound.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a common method for characterizing the inhibitory effect of this compound on heterologously expressed Kir channels.

1. Oocyte Preparation and Channel Expression:

  • Harvest oocytes from Xenopus laevis.

  • Inject cRNA encoding the Kir channel subunits of interest (e.g., Kir3.1 and Kir3.2).[1]

  • Incubate oocytes for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND98: 98 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[1]

  • Impale the oocyte with two glass microelectrodes (0.8–1.0 MΩ resistance) filled with 3 M KCl.[1]

  • Voltage-clamp the oocyte at a holding potential of -40 mV.[1]

3. Data Acquisition:

  • Apply a voltage protocol to elicit Kir channel currents. A typical protocol consists of a step to -80 mV for 50 ms, followed by a voltage ramp from -80 mV to +20 mV over 200 ms. This protocol is repeated every 1 to 5 seconds.[1]

  • Record baseline currents in the standard bath solution.

  • Apply various concentrations of this compound via the perfusion system and record the resulting inhibition of the Kir channel current.

  • Wash out the peptide to observe the reversibility of the block.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -80 mV) before and after this compound application.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the TEVC experiment described above.

TEVC_Workflow A Oocyte Harvest & cRNA Injection B Incubation (2-5 days) A->B C Two-Electrode Voltage-Clamp Setup B->C D Record Baseline Kir Current C->D E Perfusion with this compound D->E F Record Inhibited Kir Current E->F G Washout F->G H Data Analysis (IC50 determination) F->H G->D Repeat for multiple concentrations

Caption: Workflow for TEVC analysis of this compound on Kir channels.

Site-Directed Mutagenesis Studies

To identify key residues involved in the this compound-Kir channel interaction, site-directed mutagenesis is a powerful tool.

1. Generation of Mutants:

  • Identify putative interacting residues on both this compound and the Kir channel based on structural models or sequence alignments.[1][2]

  • Use PCR-based methods to introduce point mutations (e.g., alanine (B10760859) scanning) in the cDNA of the channel or to create variants of the this compound peptide.

2. Functional Expression and Analysis:

  • Express the mutant channels in a suitable system (e.g., Xenopus oocytes or mammalian cell lines).

  • Synthesize the mutant this compound peptides.

  • Perform electrophysiological recordings as described in the TEVC protocol to determine the effect of the mutations on the inhibitory potency of this compound.

3. Interpretation of Results:

  • A significant increase in the IC50 value for a channel mutant suggests that the mutated residue is critical for this compound binding.

  • Conversely, a change in the inhibitory activity of a this compound variant points to the importance of the mutated peptide residue.

Logical Relationship of Key Residue Interactions

The diagram below illustrates the logical relationship of the key molecular interactions that stabilize the this compound block of a Kir3.2 channel.

Binding_Interactions cluster_tertiapin This compound Residues cluster_channel Kir3.2 Channel Residues High-Affinity Block High-Affinity Block TPN-K21 ε-amino group TPN-K21 ε-amino group Outermost K+ Binding Site Outermost K+ Binding Site TPN-K21 ε-amino group->Outermost K+ Binding Site Occupies TPN I8, I9, W15 TPN I8, I9, W15 Y159 (Hydrophobic Pocket) Y159 (Hydrophobic Pocket) TPN I8, I9, W15->Y159 (Hydrophobic Pocket) Hydrophobic Interaction Outermost K+ Binding Site->High-Affinity Block Y159 (Hydrophobic Pocket)->High-Affinity Block Turret Regions Turret Regions Turret Regions->High-Affinity Block This compound Residues This compound Residues This compound Residues->Turret Regions Electrostatic Interactions

Caption: Key residue interactions for this compound binding to Kir3.2.

Conclusion

This compound is a valuable pharmacological tool for studying the structure and function of Kir channels. Its mechanism of action as a pore blocker is well-supported by a growing body of evidence from electrophysiological, structural, and mutagenesis studies. The differential affinity of this compound for various Kir subtypes allows for their selective inhibition, aiding in the elucidation of their specific physiological roles. Further research, potentially leveraging this compound as a scaffold, may lead to the development of even more selective and therapeutically relevant Kir channel modulators.

References

The Potent and Selective Blockade of Inwardly Rectifying Potassium Channels by Tertiapin-Q: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-Q (TPN-Q), a synthetic and stabilized derivative of the bee venom toxin tertiapin, has emerged as a critical pharmacological tool for the study of inwardly rectifying potassium (Kir) channels. Its high affinity and selectivity for specific Kir channel subtypes, particularly the G protein-gated (GIRK or Kir3) and renal outer medullary (ROMK or Kir1.1) channels, have facilitated significant advancements in understanding their physiological roles and pathological implications. This technical guide provides a comprehensive overview of TPN-Q's effects on Kir channels, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of ion channels and the development of novel therapeutics targeting them.

Introduction to this compound

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1] The native peptide contains a methionine residue that is susceptible to oxidation, which can diminish its activity.[1] To address this liability, a more stable analog, this compound (TPN-Q), was synthesized by substituting this methionine with a glutamine.[2] This modification prevents oxidation without altering the peptide's inhibitory profile, making TPN-Q a more reliable and robust tool for research.[1] TPN-Q is a potent blocker of certain Kir channel subtypes, exhibiting nanomolar affinity for ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4) channels. Its selectivity and high affinity have made it instrumental in dissecting the function of these channels in various physiological processes, including cardiac rhythm regulation and renal potassium handling.

Mechanism of Action

This compound functions as a pore blocker of susceptible Kir channels.[3] The peptide adopts a conformation with a C-terminal α-helix, which is crucial for its inhibitory activity.[2][3] This α-helix is thought to insert into the external vestibule of the Kir channel's conduction pore, physically occluding the passage of potassium ions.[3] The N-terminal region of TPN-Q remains exposed to the extracellular environment.[3] The interaction is highly specific, with subtle differences in the outer vestibule structure of different Kir channel subtypes determining the binding affinity and, consequently, the inhibitory potency of TPN-Q. For instance, the structural differences in the turret region of Kir2.x channels are believed to contribute to their relative insensitivity to tertiapin.[4]

Signaling Pathway: GPCR-Mediated Activation of GIRK Channels and Inhibition by this compound

GIRK channels are key effectors of G protein-coupled receptor (GPCR) signaling pathways.[5] Upon activation by an agonist, such as acetylcholine (B1216132) binding to the M2 muscarinic receptor, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric G protein (typically of the Gαi/o family).[6] This leads to the dissociation of the Gα(GTP) subunit from the Gβγ dimer. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K+, resulting in hyperpolarization of the cell membrane.[6][7] This hyperpolarization has an inhibitory effect on cellular excitability, for example, slowing the heart rate in cardiac pacemaker cells.[6] this compound blocks this potassium current by physically occluding the channel pore, thereby antagonizing the downstream effects of GPCR activation.

GPCR_GIRK_TertiapinQ cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR 1. Binds G_protein Heterotrimeric G-protein (Gαiβγ) GPCR->G_protein 2. Activates GIRK GIRK Channel (Kir3.x) K_ion_out K+ Efflux (Hyperpolarization) GIRK->K_ion_out 5. K+ Efflux TertiapinQ This compound TertiapinQ->GIRK 6. Blocks Pore G_alpha Gαi-GTP G_protein->G_alpha 3a. Dissociates G_betagamma Gβγ G_protein->G_betagamma 3b. Dissociates G_betagamma->GIRK 4. Binds & Activates K_ion_in K+

GPCR signaling pathway leading to GIRK channel activation and its inhibition by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound varies across different Kir channel subtypes. The following table summarizes the reported binding affinities (Ki or Kd) and half-maximal inhibitory concentrations (IC50) of this compound for several Kir channels. This data is crucial for designing experiments with appropriate concentrations of the toxin to achieve selective channel blockade.

Kir Channel SubtypeAlternative NameParameterValue (nM)Reference(s)
Kir1.1ROMK1Ki1.3[8]
Kir1.1ROMK1Kd~2[3]
Kir3.1/3.4GIRK1/4Ki13.3[8]
Kir3.1/3.4GIRK1/4Kd~8[3][9]
Kir3.1/3.2GIRK1/2Kd~270[9]
Kir3.1/3.2GIRK1/2IC505.4[10]
Kir2.1IRK1Kd>2000 (low affinity)[11]

Experimental Protocols

The study of this compound's effects on Kir channels primarily relies on electrophysiological and fluorescence-based assays. Below are detailed methodologies for two common experimental approaches.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique for studying the properties of ion channels heterologously expressed in large cells like Xenopus oocytes.[12] It allows for the precise control of the membrane potential while measuring the resulting ionic currents.

I. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual dissection.

  • Inject oocytes with complementary RNA (cRNA) encoding the Kir channel subunit(s) of interest. For heteromeric channels like Kir3.1/3.2, inject a mixture of the respective cRNAs.[13]

  • Incubate the injected oocytes for 1-5 days at 16-18°C in a suitable medium (e.g., modified Barth's solution) to allow for channel expression.[13]

II. Electrophysiological Recording:

  • Prepare two microelectrodes by pulling borosilicate glass capillaries. Fill the electrodes with 3 M KCl; their resistance should be between 0.5 and 5.0 MΩ.[14]

  • Place an oocyte in the recording chamber and perfuse with a recording solution (e.g., ND98: 98 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).[13]

  • Impale the oocyte with the two microelectrodes: one for voltage sensing and the other for current injection.

  • Using a TEVC amplifier, clamp the oocyte at a holding potential where the channels are closed (e.g., -20 mV).

  • Apply a voltage protocol to elicit Kir channel currents. A typical protocol involves stepping the membrane potential to hyperpolarizing voltages (e.g., from -120 mV to +50 mV) to observe the characteristic inward rectification.[11]

  • To measure the effect of this compound, first record baseline currents in the control recording solution.

  • Then, perfuse the chamber with the recording solution containing the desired concentration of this compound and record the currents until a steady-state block is achieved.[10]

  • Wash out the toxin to observe the reversibility of the block.

  • Analyze the data by measuring the current amplitude before and after TPN-Q application to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value.[11]

Thallium Flux Assay for High-Throughput Screening

Thallium (Tl+) flux assays are a fluorescence-based method suitable for high-throughput screening (HTS) of ion channel modulators.[15] Tl+ can permeate through potassium channels, and its influx can be detected by a Tl+-sensitive fluorescent dye pre-loaded into the cells.

I. Cell Culture and Plating:

  • Use a stable cell line (e.g., HEK293) expressing the Kir channel of interest. Inducible expression systems (e.g., tetracycline-inducible) are often preferred to control for off-target effects.[16]

  • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and culture until they form a confluent monolayer.[17]

II. Dye Loading and Compound Incubation:

  • Prepare a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR).[15]

  • Remove the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.[16]

  • Wash the cells with an assay buffer to remove extracellular dye.

  • Add the assay buffer containing various concentrations of this compound (or other test compounds) to the wells. Include appropriate controls (vehicle and a known inhibitor).

  • Incubate the plate for a defined period (e.g., 20-30 minutes) to allow the compound to interact with the channels.[18]

III. Thallium Flux Measurement and Data Analysis:

  • Use a fluorescence plate reader equipped with an automated liquid handling system.

  • Measure the baseline fluorescence in each well.

  • Inject a stimulus buffer containing Tl+ into the wells and immediately begin recording the fluorescence intensity over time.[16]

  • The influx of Tl+ through open Kir channels will cause an increase in fluorescence.

  • Analyze the data by calculating the rate of fluorescence increase.

  • Inhibitors like this compound will reduce the rate of Tl+ influx, resulting in a lower fluorescence signal compared to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental_Workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_thallium Thallium Flux Assay (HTS) oocyte_prep Oocyte Preparation & cRNA Injection expression Channel Expression (1-5 days) oocyte_prep->expression recording Electrophysiological Recording expression->recording tevc_analysis Data Analysis (IC50 determination) recording->tevc_analysis end Characterization of this compound's Effect tevc_analysis->end Detailed Pharmacology cell_plating Cell Plating (e.g., HEK293) dye_loading Dye Loading & Compound Incubation cell_plating->dye_loading flux_measurement Fluorescence Measurement (Tl+ addition) dye_loading->flux_measurement thallium_analysis Data Analysis (IC50 determination) flux_measurement->thallium_analysis thallium_analysis->end Identification of Modulators start Select Kir Channel of Interest start->oocyte_prep Functional Characterization start->cell_plating High-Throughput Screening

General experimental workflows for studying this compound's effects on Kir channels.

Conclusion

This compound is an indispensable tool in the field of ion channel research. Its high affinity and selectivity for specific Kir channel subtypes have enabled detailed investigations into their physiological functions and have provided a benchmark for the development of novel small-molecule modulators. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of inwardly rectifying potassium channels. A thorough understanding of its mechanism of action and pharmacological properties is essential for the accurate interpretation of experimental results and for advancing the development of new therapeutic agents targeting the Kir channel family.

References

The Discovery and Synthesis of Tertiapin-Q: A High-Affinity Blocker of Inwardly Rectifying Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tertiapin-Q is a stable, 21-amino acid peptide that has emerged as a potent and selective blocker of inwardly rectifying potassium (Kir) channels, particularly the G protein-gated inwardly rectifying potassium (GIRK) channels and the renal outer medullary potassium (ROMK) channels. Derived from the bee venom toxin tertiapin, the substitution of a single amino acid confers remarkable stability, making it an invaluable tool for studying the physiological roles of these channels and a promising lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and experimental characterization of this compound, including detailed protocols and quantitative data to facilitate its use in research and development.

Introduction: The Emergence of a Stable Tertiapin Analog

Tertiapin, a peptide isolated from the venom of the European honey bee (Apis mellifera), was identified as a potent blocker of Kir channels. However, the presence of a methionine residue at position 13 rendered the native peptide susceptible to oxidation, which significantly diminished its channel-blocking activity.[1] This instability posed a considerable challenge for its use as a reliable pharmacological tool.

To overcome this limitation, a systematic study was undertaken to replace the methionine at position 13 with other amino acids.[1] This led to the discovery of this compound, where methionine is substituted with glutamine.[2] This single substitution resulted in a functionally equivalent peptide with greatly enhanced stability, as it is not prone to air oxidation.[1][2] this compound exhibits high affinity for GIRK1/4 (Kir3.1/3.4) and ROMK1 (Kir1.1) channels, making it a highly selective and reliable molecular probe for investigating the structure, function, and physiological roles of these important ion channels.[3][4]

Physicochemical and Biological Properties of this compound

This compound is a 21-amino acid peptide with two disulfide bridges that are crucial for its three-dimensional structure and biological activity.[3][5] Its compact structure, featuring a C-terminal α-helix, allows it to bind with high affinity to the external vestibule of Kir channels, effectively occluding the ion conduction pathway.[2]

PropertyValueReference(s)
Amino Acid Sequence ALCNCNRIIIPHQCWKKCGKK-NH₂ (Disulfide bridges: Cys3-Cys14, Cys5-Cys18)[3][5]
Molecular Weight 2452 Da[3]
Molecular Formula C₁₀₆H₁₇₅N₃₅O₂₄S₄[3]
Purity (via HPLC) ≥95%[3]
Solubility Soluble in water to 2 mg/ml[3]
Storage Store at -20°C[3]

Quantitative Analysis of this compound Activity

This compound has been extensively characterized for its inhibitory activity against various potassium channels. The following tables summarize the key quantitative data from these studies.

Table 3.1: Inhibitory Constants (Ki) of this compound for Kir Channels
Channel SubtypeKi Value (nM)Experimental SystemReference(s)
ROMK1 (Kir1.1) 1.3Xenopus oocytes[3][4][5]
GIRK1/4 (Kir3.1/3.4) 13.3Xenopus oocytes[3][4][5]
Table 3.2: Dissociation Constants (Kd) of this compound for Kir Channels
Channel SubtypeKd Value (nM)Experimental SystemReference(s)
ROMK1 (Kir1.1) ~2Xenopus oocytes[6]
GIRK1/4 (Kir3.1/3.4) ~8Xenopus oocytes[6]
GIRK1/2 (Kir3.1/3.2) ~270Xenopus oocytes[6]
Table 3.3: IC₅₀ Values of this compound for Other Potassium Channels
Channel SubtypeIC₅₀ Value (nM)Experimental SystemReference(s)
BK Channels (KCa1.1) ~5Voltage-clamped dorsal root ganglion (DRG) neurons[6]
GIRK Channels (HL-1 cells) 1.4HL-1 cells[7]
GIRK Channels (AtT20 cells) 102AtT20 cells[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its characterization using electrophysiological techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Rink Amide Resin (Swelling in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Washing2 Washing (DMF) Coupling->Washing2 Washing1->Coupling Repeat Repeat for all 21 amino acids Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA/TIS/H₂O Cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Folding Oxidative Folding (Air oxidation in NH₄HCO₃ buffer) Precipitation->Folding Purification RP-HPLC Purification (C18 column) Folding->Purification Final Lyophilized This compound Purification->Final

A flowchart of the solid-phase synthesis of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Ammonium bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and allow it to react for 1-2 hours. Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[2][8]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Oxidative Folding: Dissolve the crude peptide in an aqueous solution of 0.1 M NH₄HCO₃ (pH ~8) to a final peptide concentration of 0.1-0.5 mg/mL. Allow the solution to stir gently, exposed to air, for 24-48 hours to facilitate the formation of the two disulfide bonds.

  • Purification: Purify the folded this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9][10]

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Electrophysiological Characterization of this compound

The primary method for characterizing the inhibitory activity of this compound is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing the target Kir channels.

Workflow for Two-Electrode Voltage-Clamp Analysis

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Injection cRNA Injection (Kir channel subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days at 18°C) cRNA_Injection->Incubation TEVC_Setup TEVC Setup (Oocyte in recording chamber) Incubation->TEVC_Setup Recording Electrophysiological Recording (Voltage-clamp protocol) TEVC_Setup->Recording Data_Analysis Data Analysis (Current-voltage relationship, dose-response) Recording->Data_Analysis Result Determination of Ki/IC₅₀ Data_Analysis->Result

A flowchart of the two-electrode voltage-clamp (TEVC) experimental workflow.

Materials:

  • Xenopus laevis oocytes

  • cRNA for Kir channel subunits (e.g., Kir1.1, Kir3.1, Kir3.4)

  • Collagenase type II

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Recording solution (e.g., high potassium solution containing 96 mM KCl)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat them with collagenase to remove the follicular layer. Select healthy stage V-VI oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired Kir channel subunits. For heteromeric channels like GIRK1/4, co-inject the cRNAs for both subunits.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for channel expression.

  • Two-Electrode Voltage-Clamp Recording:

    • Place an oocyte in a recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

    • Record the baseline currents.

    • Perfuse the chamber with the recording solution containing various concentrations of this compound and record the currents at each concentration.

  • Data Analysis:

    • Measure the steady-state current at each voltage step.

    • Construct current-voltage (I-V) curves.

    • Determine the percentage of current inhibition by this compound at each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ or Ki value.

Studying Use-Dependent Block of BK Channels in Dorsal Root Ganglion (DRG) Neurons

Procedure:

  • DRG Neuron Culture: Isolate DRGs from neonatal rodents and culture the neurons.[11]

  • Whole-Cell Patch-Clamp:

    • Obtain whole-cell patch-clamp recordings from the cultured DRG neurons.

    • Use a voltage-clamp protocol with repetitive depolarizing steps to activate BK channels.

    • Apply this compound to the bath and observe the block of the outward K+ current. The use-dependent nature of the block can be assessed by varying the frequency of the depolarizing pulses.[2]

Signaling Pathway: GIRK Channel Activation and Inhibition by this compound

GIRK channels are key effectors of many G protein-coupled receptors (GPCRs).[12] Their activation leads to an outward potassium current, hyperpolarizing the cell membrane and reducing cellular excitability. This compound blocks this process by binding to the channel's outer pore.

GIRK_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., M₂ Muscarinic Receptor) G_protein Heterotrimeric G Protein (Gαβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open K_ion K⁺ GIRK_open->K_ion 5. K⁺ Efflux TertiapinQ This compound TertiapinQ->GIRK_open 6. Blockade Ligand Agonist (e.g., Acetylcholine) Ligand->GPCR 1. Binding G_beta_gamma->GIRK 4. Binding & Activation Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization

The GPCR-mediated activation of GIRK channels and its inhibition by this compound.

Conclusion

This compound represents a significant advancement in the study of inwardly rectifying potassium channels. Its stability, high affinity, and selectivity make it an exceptional tool for elucidating the physiological and pathophysiological roles of GIRK and ROMK channels. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of Kir channel biology and the development of novel therapeutics targeting these channels.

References

Foundational Research on Tertiapin: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the bee venom peptide tertiapin (B1603359), its mechanism of action, and its utility as a pharmacological tool in ion channel research and drug discovery.

This technical guide provides a comprehensive overview of the foundational research on tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera).[1] Tertiapin is a potent blocker of specific potassium channels, making it an invaluable tool for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows associated with tertiapin research.

Introduction to Tertiapin

Tertiapin is a neurotoxin that selectively targets and blocks certain types of potassium channels.[1] Its primary targets are the G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channels.[1][2] It also exhibits activity against large conductance Ca2+-activated K+ (BK) channels, albeit with different kinetics.[1][3] The peptide's ability to discriminate between different channel subtypes has made it a crucial ligand for elucidating the physiological roles of these channels.[2]

A synthetic, oxidation-resistant analog, Tertiapin-Q (TPN-Q) , was developed by replacing the methionine residue at position 13 with glutamine.[1][4] This modification prevents the reduction in affinity that occurs with the oxidation of the native peptide, making TPN-Q a more stable and reliable tool for research.[1][4] TPN-Q functionally resembles the native tertiapin in both affinity and specificity.[4][5]

Amino Acid Sequence:

  • Tertiapin: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys[1]

  • This compound: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln -Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys[6]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for the interaction of tertiapin and its analog, this compound, with various potassium channel subtypes. These values are critical for designing experiments and interpreting results.

PeptideChannel SubtypeAffinity (Kd/Ki)Reference
TertiapinGIRK1/4 (Kir3.1/3.4)~8 nM (Kd)[1]
TertiapinROMK1 (Kir1.1)~2 nM (Kd)[1]
This compoundROMK1 (Kir1.1)1.3 nM (Ki)
This compoundGIRK1/4 (Kir3.1/3.4)13.3 nM (Ki)
This compoundGIRK1/2 (Kir3.1/3.2)~270 nM (Kd)[6][7]
PeptideChannel SubtypeIC50Cell LineReference
This compoundGIRK (neuronal)102 nMAtT20 cells[8]
This compoundGIRK (cardiac)1.4 nMHL-1 cells[8]
This compoundGIRK60 nMAtT20 cells[8]
This compoundBK (KCa1.1)~5 nM-[6][7]
This compoundGIRK1/25.4 nM-[9]

Mechanism of Action

Tertiapin functions as a pore blocker.[1][10] Its C-terminal α-helix inserts into the external vestibule of the potassium channel, physically occluding the ion conduction pathway.[1][10] The N-terminal region of the peptide remains exposed to the extracellular side.[1] Mutagenesis studies have confirmed that tertiapin binds to the external end of the ion conduction pore.[2] The interaction is highly specific, and even closely related channels like IRK1 are insensitive to tertiapin.[2]

The interaction between this compound and the ROMK1 channel is a bimolecular reaction, meaning one peptide molecule binds to one channel.[10] The primary interaction surface on the peptide is its α-helix.[10]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving GIRK channels and common experimental workflows for studying tertiapin.

GPCR-GIRK Signaling Pathway

GIRK channels are activated by the Gβγ subunits of Gi/o proteins following the activation of G-protein coupled receptors (GPCRs). This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability. Tertiapin blocks this channel activation.

GPCR_GIRK_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. G-protein   activation GIRK GIRK Channel (Kir3.x) G_protein->GIRK 3. Gβγ binds   & activates K_out K+ Efflux GIRK->K_out 4. K+ flows out Tertiapin Tertiapin Tertiapin->GIRK Blockade Ligand Ligand (e.g., Acetylcholine) Ligand->GPCR 1. Activation Hyperpolarization Hyperpolarization K_out->Hyperpolarization

Caption: GPCR-mediated activation of GIRK channels and its inhibition by tertiapin.

Experimental Workflow: Electrophysiology

Electrophysiological techniques, particularly patch-clamp, are fundamental for characterizing the effects of tertiapin on ion channel function.

Electrophysiology_Workflow A Cell Preparation (e.g., Xenopus oocytes, HEK293 cells) B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline K+ Current B->C D Apply GPCR Agonist (e.g., Carbachol) C->D E Record Activated GIRK Current D->E F Apply Tertiapin E->F G Record Blocked Current F->G H Data Analysis (IC50 determination) G->H

Caption: A typical workflow for assessing tertiapin's channel-blocking activity using patch-clamp electrophysiology.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity of tertiapin to its target channels.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing target channel) B Incubate Membranes with Radiolabeled Tertiapin (e.g., [125I]TPN derivative) A->B C Add Unlabeled Tertiapin (Competitive Binding) B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Bound Radioactivity D->E F Data Analysis (Kd/Ki determination) E->F

Caption: General workflow for a competitive radioligand binding assay to determine tertiapin's affinity for its target.

Detailed Experimental Protocols

Patch-Clamp Recording of GIRK Currents

This protocol is adapted from methodologies described for studying GIRK channels in cell lines like AtT20 and HL-1.[8]

1. Cell Culture and Preparation:

  • Culture AtT20 or HL-1 cells in appropriate media and conditions.

  • For recording, isolate single, non-coupled cells.

2. Solutions:

  • External (Bath) Solution (in mM): 132 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 5 Dextrose, 5 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: Specific composition will depend on the experimental goals but typically contains a high concentration of a potassium salt (e.g., KCl or K-gluconate) and a pH buffer (e.g., HEPES).

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-2 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on an isolated cell.

  • Hold the cell at a potential of -40 mV.

  • Apply voltage steps (e.g., to -60, -80, and -100 mV) to measure baseline currents.

  • Activate GIRK channels by perfusing the cell with a GPCR agonist (e.g., 200 nM somatostatin (B550006) for AtT20 cells or 10 µM carbachol (B1668302) for HL-1 cells).[8]

  • Record the agonist-activated inward-rectifying K+ current.

  • To determine the GIRK-specific current, the BaCl2-sensitive current can be measured.[8]

4. Application of Tertiapin:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water).

  • Dilute the stock solution to the desired final concentrations in the external solution.

  • Perfuse the cell with the tertiapin-containing solution and record the current block. The block of GIRK channels by tertiapin is typically rapid (less than a minute).[1]

  • For dose-response curves, apply a range of tertiapin concentrations.

5. Data Analysis:

  • Measure the peak inward current before and after agonist and tertiapin application.

  • Calculate the percentage of current inhibition for each tertiapin concentration.

  • Fit the dose-response data to the Hill equation to determine the IC50 value.

Structural Analysis by NMR Spectroscopy

The three-dimensional structure of tertiapin in solution has been determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[11]

1. Peptide Synthesis and Purification:

  • Synthesize tertiapin or its derivatives using solid-phase peptide synthesis.[12]

  • Purify the synthetic peptide using high-performance liquid chromatography (HPLC).

  • Confirm the mass of the peptide using mass spectrometry (e.g., MALDI-TOF).

2. NMR Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer, typically containing D2O for the lock signal.

  • The pH of the sample is a critical parameter and should be carefully controlled.[13][14]

3. NMR Data Acquisition:

  • Acquire a series of 2D NMR experiments, such as:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

4. Structure Calculation:

  • Resonance Assignment: Assign all the observed NMR signals to specific protons in the peptide sequence.

  • Restraint Generation: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use computational methods like distance geometry or simulated annealing to generate a family of 3D structures that are consistent with the experimental restraints.[11]

  • Structure Validation: Evaluate the quality of the calculated structures using various statistical parameters.

The solution structure of tertiapin reveals a well-defined backbone with a type-I reverse turn and an α-helix.[11]

Radioligand Binding Assay

This protocol outlines a competitive binding assay using a radiolabeled tertiapin derivative to study its interaction with Kir1.1 channels.[15][16]

1. Radioligand Synthesis:

  • Synthesize a tertiapin derivative suitable for radiolabeling (e.g., TPN-Y1/K12/Q13).[15][16]

  • Radiolabel the peptide with 125I to a high specific activity.[15][16]

2. Membrane Preparation:

  • Use cells stably expressing the target channel (e.g., HEK293 cells expressing rat Kir1.1).[15][16]

  • Homogenize the cells and prepare a membrane fraction by centrifugation.

3. Binding Assay:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled tertiapin derivative.

  • In parallel incubations, include increasing concentrations of unlabeled tertiapin or other competing ligands.

  • Allow the binding to reach equilibrium.

  • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

4. Data Analysis:

  • Quantify the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding as a function of the unlabeled ligand concentration.

  • Determine the IC50 value from the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Tertiapin and its stable analog, this compound, are highly specific and potent blockers of GIRK and ROMK channels. This technical guide has provided a summary of the core foundational research, including quantitative binding and inhibition data, detailed experimental protocols for key assays, and visual representations of the relevant signaling and experimental workflows. This information serves as a valuable resource for researchers utilizing tertiapin as a pharmacological tool to investigate the physiological and pathophysiological roles of inwardly-rectifying potassium channels and to explore their potential as therapeutic targets.

References

Unveiling the Molecular Embrace: A Technical Guide to the Tertiapin-Q Binding Sites on the ROMK1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding interactions between the potent inhibitor tertiapin-Q (TPN-Q) and the Renal Outer Medullary Potassium channel 1 (ROMK1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental methodologies, and visualizes the processes used to elucidate this critical molecular interaction.

Introduction: The Significance of the this compound and ROMK1 Interaction

The ROMK1 channel, a member of the inward-rectifier potassium (Kir) channel family, plays a crucial role in potassium homeostasis, particularly in the kidney.[1] Its dysfunction is implicated in diseases such as Bartter syndrome.[1] this compound, a stable, non-oxidizable derivative of the bee venom toxin tertiapin, is a high-affinity blocker of ROMK1.[2][3] Understanding the precise binding sites and the nature of this interaction is paramount for the development of novel therapeutics targeting ROMK1 and related Kir channels. This compound inhibits ROMK1 with a nanomolar affinity, making it a valuable molecular probe for studying the channel's structure and function.[4][5] The interaction is a bimolecular reaction with a one-to-one stoichiometry.[3]

Quantitative Analysis of Binding Affinity

The interaction between this compound and the ROMK1 channel has been quantified through various biophysical and electrophysiological assays. The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are key parameters that describe the binding affinity.

MoleculeTargetMethodAffinity (Ki/Kd)Reference
This compoundROMK1 (Kir1.1)Electrophysiology1.3 nM (Ki)[4][5]
Tertiapin (native)ROMK1 (Kir1.1)Electrophysiology~2 nM (Kd)[1]
This compoundGIRK1/4 (Kir3.1/3.4)Electrophysiology13.3 nM (Ki)[4][5]

Key Interacting Residues: A Mutagenesis Perspective

Site-directed mutagenesis studies, coupled with functional assays and computational modeling, have been instrumental in identifying the critical amino acid residues on both this compound and ROMK1 that govern their interaction. The C-terminal α-helix of this compound is a primary determinant for binding, inserting into the external vestibule of the ROMK1 pore.[1][3]

Critical Residues on this compound
ResidueMutationEffect on ROMK1 BindingQuantitative DataReference
Histidine 12 (H12)Alanine (A)Reduced affinityDeprotonation reduces binding energy by 1.6 kcal/mol[6]
Histidine 12 (H12)Lysine (K)Higher affinity than wild-type TPN-Q at pH 7.6, insensitive to pHNot specified[6]
Methionine 13 (in native Tertiapin)Glutamine (Q)Creates the more stable this compound with similar high affinityKi of TPN-Q is 1.3 nM[7]

Note: While Lysine residues at positions 16, 17, and 21 in the C-terminal α-helix of this compound are predicted to be crucial for the interaction, specific quantitative data on the impact of their mutation on ROMK1 binding were not available in the reviewed literature.

Critical Residues on ROMK1
ResidueMutationEffect on this compound BindingQuantitative DataReference
Glutamate 123 (E123)Alanine (A)Reduced sensitivity to TPN-Q>2-fold increase in IC50
Phenylalanine 148 (F148)Alanine (A)Reduced affinity for native TertiapinEnergetically coupled to M13 of Tertiapin
Glutamate 151 (E151)Alanine (A)Predicted to have a significant role in bindingSpecific quantitative data not available

Experimental Protocols

The identification of the this compound binding sites on ROMK1 relies on a combination of molecular biology, electrophysiology, and computational modeling. Below are detailed methodologies for the key experiments.

Site-Directed Mutagenesis of ROMK1 and this compound

This technique is used to introduce specific amino acid substitutions in either the ROMK1 channel or the this compound peptide to assess the impact of that residue on their interaction.

Objective: To create specific mutations in the cDNA of ROMK1 or the coding sequence of this compound.

Materials:

  • Wild-type ROMK1 plasmid DNA

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • Custom-designed mutagenic oligonucleotide primers

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Plasmid purification kit

  • DNA sequencing reagents

Protocol:

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The thermal cycling parameters typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The use of a high-fidelity polymerase is crucial to prevent secondary mutations.

  • Template DNA Digestion: Following PCR, the reaction mixture is treated with the DpnI restriction enzyme. DpnI specifically digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.

  • Plasmid Purification and Sequencing: Plasmids are isolated from the resulting bacterial colonies using a miniprep kit. The entire gene is then sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique to measure the ion flow through channels expressed in the large Xenopus oocyte membrane, allowing for the functional characterization of wild-type and mutant ROMK1 channels and their inhibition by this compound.

Objective: To measure the potassium currents through ROMK1 channels and assess the inhibitory effect of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA of wild-type or mutant ROMK1 (synthesized in vitro)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes

  • Recording solutions (e.g., high potassium solution to elicit inward currents)

  • Wild-type and mutant this compound peptides

Protocol:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. The oocytes are then defolliculated, typically by enzymatic digestion with collagenase.

  • cRNA Injection: Inject the prepared oocytes with the cRNA encoding the desired ROMK1 channel (wild-type or mutant). The injected oocytes are then incubated for 2-5 days to allow for channel expression in the plasma membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a defined recording solution.

    • Impale the oocyte with two sharp glass microelectrodes filled with a high salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired voltage.

    • Apply a series of voltage steps to elicit ROMK1 currents.

    • To determine the dose-response relationship, apply increasing concentrations of this compound to the bath solution and measure the resulting current inhibition.

  • Data Analysis: The current amplitudes are measured and analyzed to determine the concentration of this compound that causes 50% inhibition of the current (IC50) or the inhibition constant (Ki). These values are then compared between wild-type and mutant channels to infer the importance of the mutated residue in the binding interaction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for identifying and characterizing the binding sites of this compound on the ROMK1 channel.

experimental_workflow mol_dock Molecular Docking (TPN-Q & ROMK1) md_sim Molecular Dynamics Simulations mol_dock->md_sim Refinement mut_pred Prediction of Key Residues md_sim->mut_pred Identify Interactions sdm Site-Directed Mutagenesis mut_pred->sdm expression Channel Expression (Xenopus Oocytes) sdm->expression Generate Mutants tevc Two-Electrode Voltage Clamp expression->tevc Functional Assay data_analysis Data Analysis (IC50 / Ki Determination) tevc->data_analysis Measure Currents data_analysis->mut_pred Validate Predictions

Caption: Experimental workflow for identifying this compound binding sites on ROMK1.

Conclusion

The high-affinity interaction between this compound and the ROMK1 channel is a well-defined system for studying ligand-ion channel interactions. Through a combination of mutagenesis, electrophysiology, and computational modeling, key residues in both the peptide inhibitor and the channel pore have been identified. The quantitative data derived from these studies provide a detailed picture of the molecular determinants of binding. The experimental protocols outlined in this guide offer a robust framework for further investigation into this and other peptide-channel interactions, paving the way for the rational design of more selective and potent channel modulators for therapeutic applications.

References

Methodological & Application

Tertiapin-Q: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of Tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honeybee (Apis mellifera).[1] It is a potent and high-affinity blocker of specific subtypes of inward-rectifier potassium (Kir) channels, making it an invaluable tool for the functional characterization of these channels in both native and recombinant expression systems.[2][3] this compound's stability and well-defined mechanism of action provide a reliable means to investigate the physiological and pathophysiological roles of its target channels.

This document provides detailed application notes and a comprehensive experimental protocol for the use of this compound in patch-clamp electrophysiology, intended to guide researchers in accurately assessing the function of Kir channels.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the outer pore of the ion channel.[1] The C-terminal α-helix of the peptide inserts into the external vestibule of the channel, thereby blocking the conduction of potassium ions.[1] Its primary targets are G-protein-coupled inward-rectifier potassium (GIRK or Kir3) channels and renal outer medullary potassium (ROMK or Kir1.1) channels.[1][4] It also exhibits activity against large-conductance Ca2+-activated K+ (BK) channels, though the mechanism and kinetics of the block may differ.[1][5]

Target Selectivity and Affinity

This compound displays high affinity for its target channels, with binding constants typically in the low nanomolar range. It is crucial for researchers to be aware of the specific affinities for different channel subtypes to ensure appropriate experimental design and data interpretation.

Target ChannelSubunitsAffinity (Kd/Ki/IC50)Notes
GIRK Channels Kir3.1/Kir3.4 (GIRK1/GIRK4)Kd ≈ 8 nM[1], Ki = 13.3 nM[3]Often referred to as the cardiac IKACh channel.
Kir3.1/Kir3.2 (GIRK1/GIRK2)Kd ≈ 270 nM[4]Found in various neuronal populations.
IC50 = 5.4 nM (for GIRK1/2 heterotetramers)[6]
AtT20 cells (endogenous)IC50 = 102 nM[7][8]
HL-1 cells (cardiac)IC50 = 1.4 nM[7][8]
ROMK Channel Kir1.1 (ROMK1)Kd ≈ 2 nM[1], Ki = 1.3 nM[3]Important for potassium homeostasis in the kidney.
BK Channels KCa1.1IC50 ≈ 5 nM[4]Blockade is often use- and voltage-dependent.[5]

Note: Affinity values can vary depending on the experimental conditions, expression system, and specific techniques used for their determination.

Signaling Pathway and Experimental Workflow

To visually represent the context in which this compound is used, the following diagrams illustrate a typical signaling pathway involving GIRK channels and the general workflow for a patch-clamp experiment.

GIRK_Channel_Signaling_Pathway GPCR GPCR (e.g., M2 Muscarinic) G_protein Gαi/o Gβγ GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) G_protein->GIRK Gβγ binds and activates K_ion K+ GIRK->K_ion Efflux TertiapinQ This compound TertiapinQ->GIRK Blocks Pore Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR

Caption: Signaling pathway of GPCR-mediated GIRK channel activation and its inhibition by this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (Isolation/Culture) Seal Obtain GΩ Seal (Cell-attached) Cell_Prep->Seal Solution_Prep Solution Preparation (Internal, External, TPN-Q Stock) Solution_Prep->Seal Pipette_Pull Micropipette Fabrication Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Agonist Apply GIRK Activator (e.g., ACh) Record_Baseline->Apply_Agonist Apply_TPNQ Apply this compound Apply_Agonist->Apply_TPNQ Measure_Current Measure Current Amplitude and Kinetics Apply_TPNQ->Measure_Current Dose_Response Generate Dose-Response Curve (IC50) Measure_Current->Dose_Response Analyze_Kinetics Analyze Block/Unblock Kinetics Dose_Response->Analyze_Kinetics

Caption: Experimental workflow for a whole-cell patch-clamp experiment using this compound.

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol outlines the use of this compound to block GIRK channel currents in a whole-cell voltage-clamp configuration.

Materials and Reagents
  • This compound: Lyophilized powder.

  • Cell Culture or Isolated Cells: Cells expressing the Kir channel of interest (e.g., atrial cardiomyocytes, HEK293 cells transfected with Kir3.x subunits).

  • Standard Patch-Clamp Setup: Microscope, amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate Glass Capillaries: For pulling micropipettes.

  • Reagents for Solutions: NaCl, KCl, CaCl2, MgCl2, HEPES, EGTA, GTP, ATP, etc.

Solution Preparation

a. Stock Solution of this compound (100 µM):

  • This compound is soluble in water or saline buffers.[4]

  • To prepare a 100 µM stock, reconstitute the lyophilized powder in sterile, deionized water. For example, for 1 mg of this compound (MW ≈ 2452 g/mol ), add approximately 4.08 mL of water.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability.[4]

b. Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5.4 KCl

  • 1.8 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Osmolality should be adjusted to ~310-320 mOsm.

c. Intracellular (Pipette) Solution (in mM):

  • 120 K-Aspartate (or K-Gluconate)

  • 20 KCl

  • 5 Mg-ATP

  • 0.1 Na-GTP

  • 10 EGTA

  • 10 HEPES

  • Adjust pH to 7.2 with KOH.

  • Osmolality should be adjusted to ~290-300 mOsm.

Note: Solution compositions may need to be optimized depending on the specific cell type and the channel being studied. For studying GIRK channels, the inclusion of GTP in the pipette solution is crucial for G-protein activation.

Electrophysiological Recording
  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping. Ensure cells are healthy and at an appropriate confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Approach a target cell with the micropipette while applying slight positive pressure.

    • Upon contacting the cell membrane (observed as an increase in pipette resistance), release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps or ramps to elicit channel activity. A typical protocol for GIRK channels involves a hyperpolarizing ramp from +40 mV to -120 mV over 500 ms.

  • Data Acquisition:

    • Baseline Recording: Record stable baseline currents for several minutes after establishing the whole-cell configuration.

    • Channel Activation: If studying a G-protein-gated channel, include a relevant agonist (e.g., 10 µM acetylcholine (B1216132) for muscarinic receptor-activated GIRK channels) in the extracellular solution to activate the target current.

    • Application of this compound: Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 1-100 nM).[5] The time required to reach a steady-state block is typically less than a minute for GIRK channels.[1][6]

    • Washout: Perfuse with the control extracellular solution to observe the reversibility of the block.

Data Analysis
  • Current Measurement: Measure the peak inward current at a negative potential (e.g., -120 mV) before and after the application of this compound.

  • Quantification of Block: Calculate the percentage of current inhibition using the formula: % Block = (1 - (I_TPNQ / I_Control)) * 100 Where I_TPNQ is the current in the presence of this compound and I_Control is the current before its application.

  • Dose-Response Analysis: To determine the IC50, apply a range of this compound concentrations and plot the percentage of block against the logarithm of the concentration. Fit the data with a Hill equation to derive the IC50 value.

Troubleshooting and Considerations

  • Peptide Stability: this compound is more stable than its native counterpart due to the substitution of a methionine residue, which prevents oxidation.[1] However, proper storage and handling are still crucial. Avoid repeated freeze-thaw cycles.

  • Non-specific Binding: Like many peptides, this compound can adhere to plastic tubing. It is advisable to use a low-adhesion perfusion system or to pre-incubate the system with a high concentration of the peptide.

  • pH Sensitivity: The binding of this compound can be sensitive to extracellular pH, primarily due to a histidine residue in its sequence.[9] Ensure that the pH of your solutions is stable and accurately buffered.

  • Off-Target Effects: While highly selective, be aware of potential off-target effects, especially at higher concentrations. The blockade of BK channels is a known secondary activity.[4][5] The kinetics of the block can sometimes distinguish between targets; for instance, the block of BK channels by Tertiapin is often slower and use-dependent compared to the rapid block of GIRK channels.[1]

  • Incomplete Block: In some preparations, this compound may not produce a complete block of the target current.[6] This could be due to the presence of insensitive channel subtypes or limitations in drug access to the channel pore.

References

Optimal Tertiapin-Q Concentration for Blocking GIRK Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Tertiapin-Q (TPN-Q), a stable derivative of the bee venom toxin tertiapin (B1603359), as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. TPN-Q is an invaluable tool for studying the physiological roles of GIRK channels and for screening potential therapeutic modulators.

Introduction to this compound and GIRK Channels

G-protein-coupled inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart, brain, and endocrine glands. Their activation, typically mediated by Gβγ subunits released from Gi/o-coupled G-protein coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization, thus reducing cellular activity.

This compound is a 21-amino acid peptide that acts as a high-affinity blocker of specific GIRK channel subtypes by physically occluding the channel pore.[1] It is a synthetically modified version of tertiapin where a methionine residue has been replaced with glutamine to prevent oxidation, enhancing its stability without altering its function.[1] This makes TPN-Q a more reliable and robust tool for experimental research.[1]

Quantitative Data: Potency of this compound

The inhibitory potency of this compound varies depending on the specific GIRK channel subunit composition and the experimental system. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values for TPN-Q against various GIRK and other potassium channel subtypes.

Channel SubtypeExperimental SystemPotency (IC50 / Kd)Reference(s)
GIRK1/GIRK4 Cardiac (HL-1 cells)IC50 = 1.4 nM[2]
GIRK1/GIRK4 -Kd ≈ 8 nM[1][3]
GIRK1/GIRK4 -Ki = 13.3 nM[4]
GIRK1/GIRK2 Pituitary (AtT20 cells)IC50 = 102 nM[2]
GIRK1/GIRK2 Recombinant (Xenopus oocytes)-[5]
GIRK1/GIRK2 -Kd ≈ 270 nM[3]
GIRK1/GIRK2 HeterotetramersIC50 = 5.4 nM[6]
Homomeric GIRK1 Xenopus oocytesKd = 20 µM[2]
Homomeric GIRK4 Xenopus oocytesKd = 2 nM[2]
Somatostatin-activated current AtT20 cellsIC50 = 60 nM[2]

Note on Off-Target Effects: Researchers should be aware that this compound can also block other inwardly-rectifying potassium channels and large conductance Ca2+-activated potassium (BK) channels, sometimes with high affinity.

Channel SubtypePotency (IC50 / Kd)Reference(s)
ROMK1 (Kir1.1) Kd ≈ 2 nM[1][3]
ROMK1 (Kir1.1) Ki = 1.3 nM[4]
BK Channels IC50 = 5.8 nM[1]
BK Channels IC50 ~ 5 nM[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical GIRK signaling pathway and a typical experimental workflow for studying GIRK channel blockade by this compound.

GIRK_Signaling_Pathway cluster_GPCR GPCR Activation cluster_GProtein G-Protein Cycle cluster_Channel Channel Gating Agonist Agonist (e.g., Acetylcholine, Somatostatin) GPCR GPCR (e.g., M2 Muscarinic) Agonist->GPCR Binds G_protein Inactive G-Protein (αβγ) GPCR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation GIRK_channel GIRK Channel (Closed) G_beta_gamma->GIRK_channel Binds & Activates GIRK_channel_open GIRK Channel (Open) GIRK_channel->GIRK_channel_open K_ion K+ GIRK_channel_open->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization TPNQ This compound TPNQ->GIRK_channel_open Blocks Pore

Caption: Canonical GPCR-mediated activation of GIRK channels and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture / Oocyte Injection (e.g., AtT20, HL-1, Xenopus) baseline Record Baseline Channel Activity cell_prep->baseline reagent_prep Prepare Solutions (Recording buffers, Agonist, TPN-Q) reagent_prep->baseline agonist Apply GPCR Agonist (e.g., Carbachol (B1668302), Somatostatin) baseline->agonist record_activated Record Activated GIRK Current agonist->record_activated apply_tpnq Apply this compound (Varying Concentrations) record_activated->apply_tpnq record_blocked Record Blocked Current apply_tpnq->record_blocked measure Measure Current Amplitude or Fluorescence Change record_blocked->measure dose_response Generate Dose-Response Curve measure->dose_response calculate Calculate IC50 dose_response->calculate

Caption: General experimental workflow for determining the IC50 of this compound.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup and cell type.

Protocol 1: Electrophysiological Recording of GIRK Currents in Mammalian Cells (e.g., AtT20, HL-1)

Objective: To measure the inhibitory effect of this compound on agonist-activated GIRK currents using whole-cell patch-clamp electrophysiology.

Materials:

  • AtT20 or HL-1 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • GPCR agonist stock solution (e.g., 10 mM Carbachol or 1 mM Somatostatin)

  • This compound stock solution (e.g., 100 µM in water)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip onto the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Baseline Recording: Record the baseline current for 1-2 minutes to ensure a stable recording.

  • GIRK Channel Activation: Perfuse the cell with the external solution containing the appropriate GPCR agonist (e.g., 10 µM carbachol for HL-1 cells or 200 nM somatostatin (B550006) for AtT20 cells) to activate GIRK channels.[2] An inward current should be observed.

  • Application of this compound:

    • Once a stable activated current is achieved, co-perfuse with the agonist and a specific concentration of this compound.

    • To determine the IC50, apply a range of TPN-Q concentrations (e.g., 0.1 nM to 1 µM) in a cumulative or non-cumulative manner. Allow the current to reach a steady state at each concentration. For complete inhibition, a concentration of 500 nM can be used.[2]

  • Data Analysis:

    • Measure the peak inward current amplitude in the presence of the agonist alone and at each concentration of this compound.

    • Calculate the percentage of inhibition for each TPN-Q concentration relative to the maximal agonist-induced current.

    • Plot the percentage of inhibition against the logarithm of the TPN-Q concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the block of recombinantly expressed GIRK channels by this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GIRK channel subunits (e.g., GIRK1 and GIRK2)

  • TEVC setup

  • Microinjection apparatus

  • Recording solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5 with NaOH)

  • High potassium recording solution (in mM): 98 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5 with NaOH)

  • This compound stock solution

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA encoding the desired GIRK channel subunits.

    • Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with high potassium recording solution to measure basal channel activity.

    • Impale the oocyte with two electrodes (voltage and current).

    • Clamp the oocyte at a holding potential of -80 mV. Apply voltage steps or ramps to elicit currents.

  • Application of this compound:

    • Perfuse the oocyte with the high potassium solution containing varying concentrations of this compound.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -80 mV) for each TPN-Q concentration.

    • Normalize the current to the control (pre-TPN-Q) current.

    • Plot the normalized current against the TPN-Q concentration and fit to determine the IC50 or Kd.

Protocol 3: Fluorescence-Based Membrane Potential Assay

Objective: To screen for GIRK channel blockers, including this compound, in a higher-throughput format.

Materials:

  • GIRK-expressing cells (e.g., AtT20 or HL-1) in a 96-well plate

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • GPCR agonist

  • This compound

Procedure:

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Assay:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • To test for inhibition, pre-incubate the cells with various concentrations of this compound for 5-15 minutes prior to agonist addition. A concentration of 500 nM can be used for complete inhibition.[2]

    • Add the GPCR agonist to stimulate GIRK channel activation and record the change in fluorescence. Activation of GIRK channels will cause potassium efflux and hyperpolarization, resulting in a change in fluorescence.

  • Data Analysis:

    • Measure the maximum change in fluorescence in response to the agonist in the absence and presence of this compound.

    • Calculate the percent inhibition for each concentration of TPN-Q.

    • Generate a dose-response curve and calculate the IC50.

Logical Relationships in Experimental Design

Logical_Relationships cluster_hypothesis Hypothesis cluster_variables Variables cluster_controls Controls cluster_conclusion Conclusion Hypothesis This compound blocks GIRK channels in a concentration-dependent manner. Ind_Var Independent Variable: [this compound] Hypothesis->Ind_Var Dep_Var Dependent Variable: K+ Current Amplitude or Membrane Potential Hypothesis->Dep_Var Ind_Var->Dep_Var influences Conclusion Determine the IC50 of this compound for the specific GIRK channel subtype under study. Dep_Var->Conclusion data used to Control_Var Controlled Variables: Temperature, pH, Agonist Conc., Cell Type, Voltage Control_Var->Dep_Var kept constant to isolate effect Pos_Control Positive Control: Agonist application without TPN-Q (Shows maximal GIRK activation) Pos_Control->Conclusion provides reference for inhibition Neg_Control Negative Control: Vehicle application (Shows no effect on current) Neg_Control->Conclusion ensures vehicle has no effect Blocker_Control Blocker Control: Application of a non-specific blocker like BaCl2 (2 mM) (Confirms K+ channel activity) Blocker_Control->Conclusion validates assay

Caption: Logical relationships in designing an experiment to test this compound efficacy.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of GIRK channels in their systems of interest. The provided data on TPN-Q potency across different channel subtypes will aid in selecting appropriate concentrations to achieve desired levels of channel block while being mindful of potential off-target effects.

References

Tertiapin-Q Application in Xenopus Oocyte Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic and more stable analog of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera).[1] The substitution of a methionine residue with glutamine prevents oxidation, enhancing its stability for research applications.[1] this compound is a potent blocker of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels, making it an invaluable pharmacological tool for studying the physiological and pathophysiological roles of these channels.[2][3] The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression and electrophysiological characterization of ion channels, including GIRK channels.[4][5][6] Its large size facilitates microinjection of cRNA and subsequent two-electrode voltage clamp (TEVC) recordings, allowing for precise measurement of ion channel activity.[7][8][9]

These application notes provide a comprehensive overview of the use of this compound to study GIRK channels expressed in Xenopus oocytes, including detailed protocols and data presentation.

Mechanism of Action

This compound acts as a high-affinity pore blocker of GIRK channels.[2] It is thought to bind to the outer vestibule of the channel's pore, physically occluding the ion conduction pathway. This blockade is reversible and concentration-dependent. This compound exhibits selectivity for different Kir channel subtypes, with high affinity for GIRK1/4 (Kir3.1/3.4) and ROMK1 (Kir1.1) channels.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical GIRK channel signaling pathway and a typical experimental workflow for characterizing this compound's effects in Xenopus oocytes.

GIRK_Signaling_Pathway GIRK Channel Activation and Inhibition by this compound GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. Activation GIRK GIRK Channel (Closed) G_protein->GIRK 3. Gβγ Dissociation & Binding GIRK_open GIRK Channel (Open) GIRK->GIRK_open 4. Channel Opening GIRK_open->GIRK Deactivation GIRK_blocked GIRK Channel (Blocked) TPNQ This compound TPNQ->GIRK_open 5. Blockade Agonist Agonist Agonist->GPCR 1. Binding

Caption: GIRK channel activation by GPCR signaling and subsequent blockade by this compound.

TPNQ_Oocyte_Workflow Experimental Workflow for this compound Characterization in Xenopus Oocytes cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Isolation 1. Xenopus Oocyte Isolation & Defolliculation cRNA_Prep 2. GIRK Channel cRNA Preparation cRNA_Injection 3. cRNA Microinjection into Oocytes Oocyte_Isolation->cRNA_Injection cRNA_Prep->cRNA_Injection Incubation 4. Incubation (2-5 days, 16-18°C) cRNA_Injection->Incubation TEVC_Setup 5. Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC_Setup Basal_Current 6. Record Basal K+ Current TEVC_Setup->Basal_Current TPNQ_Application 7. Apply this compound (Increasing Concentrations) Basal_Current->TPNQ_Application Record_Inhibition 8. Record Current Inhibition TPNQ_Application->Record_Inhibition IC50_Calc 9. Concentration-Response Curve Generation Record_Inhibition->IC50_Calc Data_Presentation 10. IC50 Determination & Data Presentation IC50_Calc->Data_Presentation

Caption: Workflow for characterizing this compound effects on GIRK channels in oocytes.

Quantitative Data

The inhibitory potency of this compound on various GIRK and other potassium channel subtypes expressed in Xenopus oocytes is summarized below.

Channel SubtypeExpression SystemReported Potency (K_i / K_d / IC_50)Reference
ROMK1 (Kir1.1)Xenopus OocytesK_i = 1.3 nM[5]
GIRK1/GIRK4 (Kir3.1/3.4)Xenopus OocytesK_i = 13.3 nM[5]
GIRK1/GIRK2 (Kir3.1/3.2)Xenopus OocytesK_d ≈ 270 nM[3]
BK (K_Ca_1.1)Xenopus OocytesIC_50 ≈ 5 nM[3]

Note: K_i (inhibition constant) and K_d (dissociation constant) are measures of binding affinity, while IC_50 is the concentration of an inhibitor where the response is reduced by half. These values can vary depending on experimental conditions.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free ND96 solution.

  • Manually separate the oocytes into smaller clusters.

  • Treat the oocytes with collagenase (e.g., 1 mg/ml in ND96) for 1-2 hours with gentle agitation to defolliculate.[10]

  • Wash the oocytes thoroughly with ND96 solution to remove the collagenase and follicular remnants.

  • Manually select stage V-VI oocytes with a clear animal (dark) and vegetal (light) pole.

  • Incubate the selected oocytes in Barth's solution or ND96 supplemented with antibiotics at 16-18°C.[7][10]

cRNA Preparation and Microinjection
  • Linearize the plasmid DNA containing the desired GIRK channel subunit cDNA.

  • Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™).

  • Purify and quantify the cRNA.

  • For heteromeric channels (e.g., GIRK1/2 or GIRK1/4), mix the respective cRNAs in a 1:1 ratio.

  • Pull microinjection needles from borosilicate glass capillaries.

  • Backfill the needle with mineral oil and then load with the cRNA solution.

  • Inject approximately 50 nl of cRNA solution (e.g., ~0.6 ng of each mRNA) into the cytoplasm of each oocyte.[6][10]

  • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.[7][10]

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Solutions:

    • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl_2, 1 MgCl_2, 5 HEPES, pH 7.5.

    • High Potassium Solution (in mM): A solution with elevated K+ concentration (e.g., 96 mM KCl, replacing NaCl) is used to increase the inward current through potassium channels.

    • Electrode Filling Solution: 3 M KCl.

  • Electrode Preparation:

    • Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.[6]

    • Fill the electrodes with 3 M KCl and ensure no air bubbles are present.

  • Recording Procedure:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[6][8][9]

    • Clamp the membrane potential at a holding potential, typically around -80 mV. For GIRK channels, a holding potential of -70 mV has also been used.[10]

    • To elicit currents, apply voltage steps. A common protocol is to step the voltage from the holding potential to a range of potentials (e.g., -120 mV to +40 mV) in increments.

    • Record the basal current in the high potassium solution.

    • Prepare a series of dilutions of this compound in the recording solution.

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Allow the effect of each concentration to reach a steady state before recording the inhibited current.

    • After each application, a washout step with the control recording solution can be performed to assess the reversibility of the block.

Data Analysis
  • Measure the peak or steady-state current amplitude at a specific voltage (e.g., -100 mV) for each this compound concentration.

  • Calculate the percentage of current inhibition for each concentration relative to the control (basal) current.

  • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC_50 value and the Hill coefficient.

Applications in Drug Discovery

The Xenopus oocyte expression system, in conjunction with this compound, serves as a valuable platform for:

  • Target Validation: Confirming the functional role of specific GIRK channel subtypes in cellular excitability.

  • High-Throughput Screening: While TEVC is not typically high-throughput, automated systems are available that increase the screening capacity for novel GIRK channel modulators.

  • Selectivity Profiling: Assessing the selectivity of new chemical entities against different GIRK channel subtypes and off-target ion channels.

  • Structure-Activity Relationship (SAR) Studies: Characterizing the effects of chemical modifications to lead compounds on their potency and selectivity for GIRK channels.

Conclusion

This compound is a potent and stable pharmacological tool for the investigation of GIRK channels. The Xenopus oocyte expression system provides a reliable and efficient method for the functional characterization of these channels and the screening of potential modulators. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of GIRK channel physiology and pharmacology.

References

Application Notes and Protocols for Investigating Sinus Node Dysfunction Using Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinus node dysfunction (SND), also known as sick sinus syndrome, encompasses a range of conditions characterized by improper functioning of the sinoatrial (SA) node, the heart's natural pacemaker.[1][2][3] This can lead to a variety of arrhythmias, including bradycardia (an abnormally slow heart rate), sinus arrest, and chronotropic incompetence.[2][3] Current treatment for symptomatic SND is primarily the implantation of an electronic pacemaker.[1][2] However, there is a growing need for pharmacological therapies.[1][2]

Tertiapin-Q, a stable synthetic derivative of the bee venom toxin tertiapin (B1603359), has emerged as a valuable pharmacological tool for investigating the mechanisms underlying SND and for exploring potential therapeutic strategies.[4] this compound is a potent and selective blocker of G protein-activated inwardly rectifying potassium (GIRK or Kir3) channels, which are key components of the acetylcholine-activated potassium current (IKACh).[5][6][7] This current plays a crucial role in the parasympathetic regulation of heart rate, and its over-activation can contribute to the pathophysiology of SND.[4] By inhibiting IKACh, this compound can counteract excessive parasympathetic tone and rescue sinus node function in various preclinical models of bradycardia.[1][4]

These application notes provide a comprehensive overview of the use of this compound in SND research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to the external pore of GIRK channels, thereby physically occluding the channel and preventing the efflux of potassium ions.[7][8] In the sinoatrial node, the activation of M2 muscarinic receptors by acetylcholine (B1216132) (released from vagal nerve endings) leads to the dissociation of G protein βγ subunits, which in turn directly gate the GIRK channels, leading to the generation of IKACh. This outward potassium current hyperpolarizes the pacemaker cells, slowing the rate of diastolic depolarization and thus decreasing the heart rate. By blocking GIRK channels, this compound inhibits IKACh, thereby preventing or reducing the acetylcholine-induced slowing of the heart rate.[4][9][10] This action can be particularly beneficial in conditions of elevated vagal tone or in genetic models of SND where ion channel dysfunction is exacerbated by IKACh activity.[1][4]

Signaling Pathway of IKACh and Inhibition by this compound

cluster_cell Sinoatrial Node Pacemaker Cell cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein Gαi/o-βγ (Inactive) M2R->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange GIRK GIRK Channel (Kir3.1/3.4) G_protein_active->GIRK Gβγ subunit activates K_ion K+ Efflux (IKACh) (Hyperpolarization) GIRK->K_ion Opens HR K_ion->HR TertiapinQ This compound TertiapinQ->GIRK Blocks

Caption: Signaling pathway of IKACh activation and its inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: In Vivo Effects of this compound on Heart Rate in Mouse Models of Sinus Node Dysfunction

Mouse ModelGenetic DefectThis compound DoseHeart Rate Increase (%)Reference
Cav1.3-/-L-type Ca2+ channel5 mg/kg19%[1][2]
Cav1.3-/-/Cav3.1-/-L-type & T-type Ca2+ channels5 mg/kg23%[1][2]
HCN4-CNBDcAMP-binding domain of HCN4 channel5 mg/kg14%[1][2]

Table 2: In Vivo Effects of this compound on Atrioventricular Conduction

Mouse ModelGenetic DefectThis compound DoseImprovement in Cardiac Conduction (%)Reference
Nav1.5+/-Na+ channel5 mg/kg24%[1][2]

Table 3: Ex Vivo Effects of this compound on Vagal and Muscarinic Agonist-Induced Bradycardia in Guinea-Pig Hearts

ConditionAgonistThis compound ConcentrationAttenuation of Bradycardia (Fraction of Control)Reference
Vagal StimulationEndogenous ACh300 nM - 1 µM0.42 ± 0.12[9]
Acetylcholine3 nmol300 nM - 1 µM0.24 ± 0.24[9]
Bethanechol (B1168659)30, 50, 70 nmol300 nM0.36 ± 0.21[9]

Table 4: Inhibitory Potency of this compound on Potassium Channels

ChannelSubunitsPotency MetricValueReference
GIRK1/4Kir3.1/3.4Ki13.3 nM
ROMK1Kir1.1Ki1.3 nM
IKAChKir3.1/3.4IC5030 ± 4 nM[11]
IKHKir3IC50~10 nmol/L[5][6]
BKKCa1.1IC50~5 nM[12]
GIRK1/2Kir3.1/3.2Kd~270 nM[12]

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Analysis in a Mouse Model of SND

This protocol describes the use of telemetric ECG recordings to assess the effect of this compound on heart rate and atrioventricular conduction in conscious, freely moving mice.

Materials:

  • Mouse model of SND (e.g., Cav1.3-/-, HCN4-CNBD) and wild-type controls.[1][2]

  • Telemetry transmitters for ECG recording.

  • Surgical tools for transmitter implantation.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Data acquisition and analysis software.

Procedure:

  • Telemetry Transmitter Implantation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Surgically implant the telemetry transmitter according to the manufacturer's instructions. Typically, the transmitter body is placed in the abdominal cavity, and the two ECG leads are positioned subcutaneously to approximate a lead II configuration.

    • Allow the animals to recover from surgery for at least one week before starting the experiments.

  • Baseline ECG Recording:

    • Record baseline ECG data for a continuous 24-hour period to establish the baseline heart rate and rhythm characteristics of each animal.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[2][13] A control group should receive an equivalent volume of vehicle.

  • Post-Injection ECG Recording:

    • Continuously record the ECG for several hours post-injection to monitor the effects of this compound on heart rate, PR interval, and the incidence of arrhythmias. Data is typically analyzed in specific time intervals (e.g., every 10 minutes) following the injection.[2]

  • Data Analysis:

    • Analyze the recorded ECG data to determine heart rate, PR interval, QRS duration, and the frequency of any arrhythmic events (e.g., sinus pauses, atrioventricular block).

    • Compare the post-injection data to the baseline data for each animal and between the this compound and vehicle-treated groups. Statistical analysis (e.g., paired t-test) should be performed to assess the significance of any observed changes.[2][13]

Experimental Workflow for In Vivo ECG Analysis

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Surgical Implantation of Telemetry Transmitter B Post-Surgical Recovery (≥ 1 week) A->B C Baseline 24h ECG Recording B->C D I.P. Injection of This compound (5 mg/kg) or Vehicle C->D E Continuous ECG Recording Post-Injection D->E F Analysis of Heart Rate, PR Interval, and Arrhythmias E->F G Statistical Comparison: Baseline vs. Post-Injection This compound vs. Vehicle F->G

Caption: Workflow for in vivo analysis of this compound effects using telemetric ECG.

Protocol 2: Ex Vivo Analysis in a Langendorff-Perfused Heart Preparation

This protocol is for investigating the direct effects of this compound on cardiac function in an isolated heart, allowing for the study of its impact on vagal and muscarinic agonist-induced bradycardia.

Materials:

  • Guinea pigs (160-250 g).[9]

  • Langendorff perfusion system.

  • Krebs-Henseleit solution.

  • This compound.

  • Muscarinic agonists (e.g., Acetylcholine, Bethanechol).

  • ECG recording electrodes and amplifier.

  • Stimulator for vagal nerve stimulation.

Procedure:

  • Heart Isolation and Perfusion:

    • Euthanize the guinea pig and rapidly excise the heart.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2, maintained at 37°C).

  • Baseline Measurements:

    • Attach ECG electrodes to the atria and ventricle to record the electrocardiogram.

    • Allow the heart to stabilize and record the baseline heart rate (pacemaker frequency determined from the P wave).[9]

  • Vagal Stimulation Protocol:

    • If the vagus nerves are intact, apply electrical stimulation (e.g., 10-second trains at 2, 5, and 10 Hz) to induce bradycardia and record the change in heart rate.[9]

  • Muscarinic Agonist Protocol:

    • Administer bolus injections of acetylcholine (e.g., 3 nmol) or bethanechol (e.g., 30, 50, 70 nmol) into the perfusion line to induce bradycardia and record the response.[9]

  • This compound Application:

    • Introduce this compound into the Krebs-Henseleit solution at the desired concentration (e.g., 300 nM).[9][10]

    • Allow the preparation to equilibrate with the this compound solution.

  • Repeat Stimulation/Agonist Challenge:

    • Repeat the vagal stimulation and/or muscarinic agonist protocols in the presence of this compound and record the heart rate responses.

  • Data Analysis:

    • Measure the magnitude of the bradycardic response to vagal stimulation or muscarinic agonists in the absence and presence of this compound.

    • Calculate the attenuation of the bradycardia by this compound and perform statistical analysis to determine significance.

Protocol 3: Patch-Clamp Electrophysiology for IKACh Measurement

This protocol details the whole-cell patch-clamp technique to directly measure IKACh in isolated atrial cardiomyocytes and assess its inhibition by this compound.

Materials:

  • Isolated atrial cardiomyocytes (e.g., from dog or guinea pig).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular and intracellular solutions.

  • Acetylcholine or Carbachol to activate IKACh.

  • This compound.

Procedure:

  • Cell Preparation:

    • Isolate single atrial cardiomyocytes using established enzymatic digestion protocols.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

    • Hold the cell at a specific holding potential (e.g., -40 mV) and apply a voltage ramp or step protocol to elicit membrane currents.

  • Activation of IKACh:

    • Perfuse the cell with an extracellular solution containing a muscarinic agonist (e.g., acetylcholine) to activate IKACh. The current can be identified by its characteristic inward rectification.

  • Inhibition by this compound:

    • While continuously recording IKACh, apply this compound to the extracellular solution at various concentrations to determine the dose-dependent inhibition.

    • Allow sufficient time at each concentration for the blocking effect to reach a steady state.

  • Data Analysis:

    • Measure the amplitude of IKACh before and after the application of this compound at each concentration.

    • Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Logical Relationship in Investigating SND with this compound

SND Sinus Node Dysfunction (e.g., Bradycardia) Overactive_IKACh Overactive IKACh / Increased Parasympathetic Tone SND->Overactive_IKACh is a potential mechanism of TertiapinQ This compound Application Overactive_IKACh->TertiapinQ is targeted by Block_IKACh Blockade of IKACh TertiapinQ->Block_IKACh leads to Rescue Rescue of Sinus Node Function (Increased Heart Rate) Block_IKACh->Rescue results in Rescue->SND ameliorates

Caption: Logical framework for using this compound to investigate sinus node dysfunction.

Conclusion

This compound is a powerful and specific tool for dissecting the role of IKACh in the physiology and pathophysiology of the sinoatrial node. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of sinus node dysfunction and to explore the potential of IKACh inhibition as a therapeutic strategy for bradyarrhythmias.

References

Application of Tertiapin-Q in Pain Pathway Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a synthetic, more stable analog of tertiapin, a 21-amino acid peptide originally isolated from honeybee venom. It is a potent blocker of a specific subset of inwardly rectifying potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, as well as large conductance calcium-activated potassium (BK) channels.[1][2] These channels play a crucial role in regulating neuronal excitability and are implicated in the transmission and modulation of pain signals. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the function of these channels in the pain pathway and for exploring their potential as therapeutic targets for analgesia.

GIRK channels are key effectors of inhibitory G protein-coupled receptors (GPCRs), such as opioid and cannabinoid receptors, which are pivotal in pain modulation. By blocking GIRK channels, this compound can prevent the hyperpolarization that normally dampens neuronal activity, thereby increasing neuronal excitability. This property allows researchers to dissect the contribution of GIRK-mediated signaling in various pain states. Similarly, its action on BK channels, which are involved in the repolarization phase of action potentials, provides another avenue to modulate neuronal firing in pain-sensing neurons (nociceptors).[2]

These application notes provide a comprehensive overview of the use of this compound in pain research, including its mechanism of action, quantitative data on its targets, and detailed protocols for key experimental applications.

Data Presentation

Quantitative Data for this compound

The following table summarizes the binding affinities and inhibitory concentrations of this compound for various potassium channel subtypes. This data is crucial for designing experiments and interpreting results.

Target ChannelSubunit CompositionSpeciesParameterValueReference
GIRK1/4 (Cardiac IKACh) Kir3.1/Kir3.4-Ki13.3 nM[3][4]
GIRK1/2 (Neuronal) Kir3.1/Kir3.2MouseKd~270 nM[5]
GIRK1/2 (Neuronal) --IC505.4 nM[6]
GIRK (in AtT20 cells) GIRK1/GIRK2MouseIC50102 nM[7]
GIRK (in HL-1 cells) GIRK1/GIRK4MouseIC501.4 nM[7]
ROMK1 Kir1.1RatKi1.3 nM[3][4]
ROMK1 Kir1.1RatKd~2 nM[1]
BK Channel KCa1.1HumanIC505.8 nM[1]
IRK1 Kir2.1-Kd~2 µM[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GIRK Channel Modulation in Nociceptive Neurons

The following diagram illustrates the role of GIRK channels in modulating neuronal excitability in the context of pain signaling and how this compound intervenes.

GIRK_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Opioid_R Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_R->G_Protein activates GIRK_Channel GIRK Channel G_Protein->GIRK_Channel activates (Gβγ subunit) Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_Channel->Vesicle triggers release Postsynaptic_Neuron Postsynaptic Neuron Vesicle->Postsynaptic_Neuron excites TertiapinQ This compound TertiapinQ->GIRK_Channel blocks Hyperpolarization->Ca_Channel inhibits

Caption: GIRK channel activation by GPCRs leads to hyperpolarization and reduced neurotransmitter release.

Experimental Workflow for In Vitro Electrophysiology

This diagram outlines a typical workflow for investigating the effect of this compound on ion channels in dorsal root ganglion (DRG) neurons using patch-clamp electrophysiology.

Electrophysiology_Workflow Start Isolate DRG Neurons Culture Culture Neurons Start->Culture Patch Perform Whole-Cell Patch-Clamp Recording Culture->Patch Baseline Record Baseline Currents/Voltage Patch->Baseline Apply_Agonist Apply GPCR Agonist (e.g., opioid) Baseline->Apply_Agonist Record_Agonist Record Agonist-Induced Currents Apply_Agonist->Record_Agonist Apply_TertiapinQ Apply this compound Record_Agonist->Apply_TertiapinQ Record_Block Record Blockade of Agonist-Induced Currents Apply_TertiapinQ->Record_Block Washout Washout Record_Block->Washout Analyze Analyze Data (e.g., current amplitude, firing frequency) Washout->Analyze

Caption: Workflow for patch-clamp analysis of this compound effects on DRG neurons.

Logical Relationship in Behavioral Pain Assays

This diagram illustrates the expected logical relationship of this compound's effect in an animal model of pain when administered intrathecally.

Behavioral_Assay_Logic Pain_Model Animal Model of Pain (e.g., Neuropathic Pain) Hypersensitivity Behavioral Hypersensitivity (Allodynia/Hyperalgesia) Pain_Model->Hypersensitivity induces Analgesic_Compound Administer Analgesic (e.g., Opioid) Hypersensitivity->Analgesic_Compound is treated with Analgesia Analgesia (Reduced Hypersensitivity) Analgesic_Compound->Analgesia results in TertiapinQ Intrathecal this compound Analgesia->TertiapinQ is challenged by Reversal Reversal of Analgesia TertiapinQ->Reversal leads to

Caption: this compound can reverse opioid-induced analgesia in behavioral pain models.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to assess the effect of this compound on GIRK currents in primary sensory neurons.

1. Materials:

  • DRG Neuron Culture: Acutely dissociated DRG neurons from rodents.[9][10]

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • GPCR Agonist: e.g., DAMGO (μ-opioid receptor agonist) at 10 µM.

  • This compound: Stock solution (e.g., 100 µM in water), diluted to a final concentration of 10-100 nM in the external solution.

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

2. Procedure:

  • Cell Preparation: Prepare primary cultures of DRG neurons from rodents following established protocols.[9][10] Allow neurons to stabilize in culture for at least 24 hours before recording.

  • Recording Setup: Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution at room temperature.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal on a neuron and establish the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.

  • Baseline Recording: Record baseline membrane currents for 2-3 minutes to ensure stability.

  • Agonist Application: Perfuse the chamber with the external solution containing the GPCR agonist (e.g., 10 µM DAMGO) to activate GIRK channels. An outward current should be observed.

  • This compound Application: While continuously applying the agonist, co-perfuse with the external solution containing this compound (e.g., 50 nM). Observe the blockade of the agonist-induced outward current.

  • Washout: Perfuse with the agonist-containing external solution to attempt washout of the this compound block.

  • Data Analysis: Measure the amplitude of the agonist-induced current before and after the application of this compound. Calculate the percentage of inhibition.

Protocol 2: In Vivo Assessment of Mechanical Allodynia (Von Frey Test) with Intrathecal this compound

This protocol describes how to use this compound to investigate the role of spinal GIRK channels in mediating the analgesic effects of a compound in a rodent model of neuropathic pain.

1. Materials:

  • Animal Model: Rodents with an induced model of neuropathic pain (e.g., Spared Nerve Injury - SNI).

  • Von Frey Filaments: A set of calibrated von Frey filaments.

  • Testing Apparatus: Elevated mesh platform with individual enclosures.

  • Analgesic Compound: e.g., Morphine.

  • This compound: Sterile, pyrogen-free solution for intrathecal injection (e.g., 1-10 µg in 10 µL of saline).

  • Intrathecal Injection Equipment: Hamilton syringe with a 30-gauge needle.

2. Procedure:

  • Animal Habituation: Acclimate the animals to the testing environment and the von Frey apparatus for several days before the experiment.[11]

  • Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each animal using the up-down method with von Frey filaments.[12]

  • Analgesic Administration: Administer the analgesic compound (e.g., morphine) via a systemic route (e.g., intraperitoneal).

  • Post-Analgesic Measurement: At the time of peak effect of the analgesic, re-measure the mechanical withdrawal threshold to confirm analgesia (an increase in the threshold).

  • Intrathecal this compound Administration: Under brief isoflurane (B1672236) anesthesia, administer this compound intrathecally at the L5-L6 intervertebral space.[13] A slight tail-flick upon entry confirms correct placement.

  • Post-Tertiapin-Q Measurement: At various time points after intrathecal injection (e.g., 15, 30, 60 minutes), measure the mechanical withdrawal threshold again.

  • Data Analysis: Compare the withdrawal thresholds before and after analgesic administration, and after this compound administration. A decrease in the withdrawal threshold after this compound injection indicates a reversal of the analgesic effect.

Protocol 3: Calcium Imaging of Sensory Neurons

This protocol outlines the use of this compound in calcium imaging experiments to study the modulation of neuronal activity in cultured DRG neurons.

1. Materials:

  • Cultured DRG Neurons: As in Protocol 1.

  • Calcium Indicator Dye: e.g., Fura-2 AM.

  • Imaging System: A microscope equipped for ratiometric calcium imaging and a perfusion system.

  • Solutions: Similar to Protocol 1, including an external solution, GPCR agonist, and this compound.

2. Procedure:

  • Dye Loading: Incubate the cultured DRG neurons with Fura-2 AM according to the manufacturer's protocol to load the calcium indicator.

  • Imaging Setup: Place the coverslip in the imaging chamber and perfuse with the external solution.

  • Baseline Imaging: Acquire baseline fluorescence images to establish the resting intracellular calcium levels.

  • Stimulation: Perfuse with a depolarizing stimulus (e.g., high potassium solution) or a chemical agonist (e.g., capsaicin (B1668287) for TRPV1-expressing neurons) to elicit a calcium influx.

  • Modulation with GPCR Agonist: Apply a GPCR agonist known to activate GIRK channels (e.g., an opioid). This is expected to hyperpolarize the neuron and reduce the calcium response to a subsequent stimulus.

  • Application of this compound: In the presence of the GPCR agonist, apply this compound.

  • Repeat Stimulation: Re-apply the depolarizing stimulus. The inhibitory effect of the GPCR agonist on the calcium response should be reversed by this compound.

  • Data Analysis: Measure the change in the 340/380 nm fluorescence ratio in individual neurons in response to the stimuli. Compare the amplitude of the calcium transients under the different conditions.

Conclusion

This compound is a powerful and selective tool for probing the function of GIRK and BK channels in the context of pain signaling. The provided protocols offer a framework for utilizing this compound in key in vitro and in vivo experimental paradigms. By carefully selecting concentrations and experimental designs based on the provided quantitative data and workflows, researchers can effectively elucidate the role of these important ion channels in the pathophysiology of pain and explore their potential as targets for novel analgesic therapies.

References

Application Notes and Protocols for Patch Clamp Analysis of Neuronal Cells Using Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and stable derivative of the bee venom toxin, tertiapin (B1603359). It serves as a high-affinity blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, and to a lesser extent, large conductance Ca2+-activated K+ (BK) channels.[1][2] In neuronal systems, GIRK channels are critical mediators of inhibitory neurotransmission.[2] They are activated by various neurotransmitters, such as GABA (via GABAB receptors), dopamine, serotonin, and adenosine, through the activation of Gi/o-coupled G-protein-coupled receptors (GPCRs).[3] This activation leads to a hyperpolarization of the neuronal membrane, reducing neuronal excitability.

The blockade of GIRK channels by this compound can prevent this hyperpolarization, thereby increasing neuronal excitability. This makes this compound a valuable pharmacological tool for investigating the physiological roles of GIRK channels in neuronal function and for screening potential therapeutic agents that target these channels. This compound is a stable form of tertiapin where the methionine residue has been replaced by glutamine, preventing oxidation and ensuring consistent activity.[4]

These application notes provide a detailed protocol for utilizing this compound in whole-cell patch clamp electrophysiology experiments on cultured neuronal cells to characterize its effects on GIRK channel currents and overall neuronal excitability.

Data Presentation

Quantitative Effects of this compound on GIRK Channels and Neuronal Activity
ParameterCell Type/Channel SubtypeThis compound ConcentrationObserved EffectReference
IC50 GIRK1/20.61 µMInhibition of channel conductance[5]
GIRK1/41.25 µMInhibition of channel conductance[5]
AtT20 cells (expressing GIRK1/2)102 nMInhibition of somatostatin-activated GIRK fluorescent signal[6]
Ki ROMK1 (Kir1.1)1.3 nMHigh-affinity binding[4][7]
GIRK1/4 (Kir3.1/3.4)13.3 nMHigh-affinity binding[4][7]
Neuronal Excitability Dorsal Root Ganglion (DRG) neurons1-100 nMIncreased action potential duration[1]
Dorsal Root Ganglion (DRG) neurons1-100 nMBlockade of action potential afterhyperpolarization (AHP)[1]
P3-P5 mouse rhythmic medullary slices10 nM (local application)19% increase in muscarinic potentiation of inspiratory burst amplitude[8]
GIRK Current Inhibition AtT20 cells500 nMComplete inhibition of somatostatin-mediated fluorescent change[6]
293T cells expressing GIRK1/412.7 µM33.1% block of channel conductance[5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water.[7]

  • Reconstitution: Dissolve this compound powder in sterile, nuclease-free water to create a stock solution of 1 mM. For example, dissolve 1 mg of this compound (MW: ~2452 g/mol ) in 408 µL of water.

  • Aliquotting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[9] For longer-term storage, -80°C is recommended.[10] On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the extracellular recording solution.

Whole-Cell Patch Clamp Recordings from Cultured Neuronal Cells

This protocol is adapted for cultured hippocampal or cortical neurons.

Materials:

  • Cells: Cultured neuronal cells (e.g., primary hippocampal or cortical neurons) plated on glass coverslips.

  • Extracellular (Bath) Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The osmolarity should be adjusted to ~290 mOsm and the solution should be bubbled with 95% O2 / 5% CO2.

  • Intracellular (Pipette) Solution: For recording potassium currents, a typical composition in mM is: 140 KCl, 1 MgCl2·6H2O, 10 EGTA, 10 HEPES, and 4 Na2ATP·3H2O. Adjust pH to 7.3 with KOH and osmolarity to ~270-280 mOsm.[11] For current-clamp recordings of action potentials, a K-Gluconate based solution is often preferred to better mimic the intracellular environment: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[12]

  • Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution.[12]

  • Patch Clamp Rig: Including microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage.[12]

  • Perfusion: Continuously perfuse the recording chamber with aCSF at a rate of 1.5-2 mL/min.[12]

  • Pipette Filling and Placement: Fill a patch pipette with the appropriate intracellular solution and mount it on the micromanipulator.[12]

  • Seal Formation: Under visual guidance, approach a healthy-looking neuron with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[12]

  • Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.[13]

  • Data Acquisition: Switch to the desired recording mode (voltage-clamp or current-clamp) and allow the cell to stabilize for a few minutes before starting the experimental protocols.

Voltage-Clamp Protocol to Measure GIRK Currents

This protocol is designed to isolate and measure GIRK channel currents and their inhibition by this compound.

  • Holding Potential: Clamp the neuron at a holding potential of -70 mV.[5]

  • GIRK Channel Activation: To activate GIRK channels, apply a specific agonist for a Gi/o-coupled receptor endogenously expressed by the neurons (e.g., baclofen (B1667701) for GABAB receptors, adenosine, or serotonin).

  • Voltage Protocol: Apply a series of voltage steps or a voltage ramp to elicit GIRK currents. A typical protocol involves stepping the membrane potential from -150 mV to +10 mV in 10 mV increments for 400 ms.[5]

  • Baseline Recording: Record the agonist-induced GIRK currents under control conditions (without this compound).

  • This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound (e.g., 10 nM - 1 µM, depending on the desired level of block and selectivity). Allow several minutes for the drug to equilibrate.

  • Post-Tertiapin-Q Recording: Repeat the voltage protocol in the presence of this compound to measure the extent of current inhibition.

  • Data Analysis: Measure the peak inward current at negative potentials. The effect of this compound can be quantified as the percentage reduction in the agonist-induced current.

Current-Clamp Protocol to Assess Effects on Neuronal Excitability

This protocol investigates the impact of this compound on action potential firing properties.

  • Resting Membrane Potential: In current-clamp mode (I=0), record the stable resting membrane potential of the neuron.

  • Action Potential Elicitation: Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

  • Baseline Recording: Record the action potential waveform, firing frequency, and afterhyperpolarization (AHP) under control conditions.

  • This compound Application: Perfuse the chamber with aCSF containing this compound (e.g., 10-100 nM).

  • Post-Tertiapin-Q Recording: After drug equilibration, repeat the current injection protocol and record the changes in action potential properties.

  • Data Analysis: Measure and compare the following parameters before and after this compound application:

    • Resting membrane potential

    • Action potential threshold

    • Action potential amplitude

    • Action potential duration (typically measured at half-maximal amplitude)

    • Afterhyperpolarization (AHP) amplitude and duration

    • Number of action potentials fired in response to a given current injection (firing frequency).

Mandatory Visualizations

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Inhibitory Neurotransmitter (e.g., GABA, Dopamine) GPCR Gi/o-coupled GPCR Neurotransmitter->GPCR Binds to G_protein Heterotrimeric G-protein (αi/o, βγ) GPCR->G_protein Activates GIRK_channel GIRK Channel G_protein->GIRK_channel Gβγ subunit binds to and activates K_ion K+ GIRK_channel->K_ion K+ efflux TertiapinQ This compound TertiapinQ->GIRK_channel Blocks Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in K_ion->Hyperpolarization Leads to

Caption: Signaling pathway of GIRK channel activation and inhibition by this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture Neuronal Cells on Coverslips setup_rig Setup Patch Clamp Rig and Perfusion System prep_cells->setup_rig prep_solutions Prepare Extracellular and Intracellular Solutions prep_solutions->setup_rig prep_drug Prepare this compound Stock and Working Solutions apply_drug Apply this compound via Perfusion prep_drug->apply_drug form_seal Obtain GΩ Seal and Whole-Cell Configuration setup_rig->form_seal baseline_rec Record Baseline Activity (Voltage- or Current-Clamp) form_seal->baseline_rec baseline_rec->apply_drug postdrug_rec Record Post-Drug Application Activity apply_drug->postdrug_rec analyze_data Analyze Changes in Currents or Action Potential Properties postdrug_rec->analyze_data compare_data Compare Baseline and Post-Drug Data analyze_data->compare_data draw_conclusions Draw Conclusions on This compound Effects compare_data->draw_conclusions

Caption: Experimental workflow for patch clamp analysis using this compound.

References

Troubleshooting & Optimization

tertiapin-Q solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tertiapin-Q. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the solubility and stability of this compound in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a synthetic, non-oxidizable analog of Tertiapin, a 21-amino acid peptide toxin originally isolated from honeybee venom.[1] It is a potent and selective blocker of specific inward-rectifier potassium (Kir) channels, including ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4), as well as large-conductance calcium-activated potassium (BK) channels.[2][3]

For long-term storage, lyophilized this compound powder should be stored at -20°C.[2] Once reconstituted, stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: What is the best solvent for reconstituting this compound?

A2: The recommended solvent for reconstituting lyophilized this compound is high-purity water.[2][5] It is readily soluble in water at concentrations up to 2 mg/mL.[2] Some suppliers suggest solubility in water or saline buffer up to 5 mg/mL, and one source indicates solubility in water up to 50 mg/mL with the aid of ultrasonication.[4][6]

Q3: Can I dissolve this compound directly in my experimental buffer (e.g., PBS, Tris, HEPES)?

A3: While this compound has been successfully used in various physiological buffers, it is best practice to first reconstitute it in high-purity water to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your experimental buffer. This two-step process helps to avoid potential solubility issues that can arise from directly dissolving the peptide in a buffer containing salts and other components.

Q4: How stable is this compound in common experimental buffers at working concentrations?

Q5: Does the pH of the experimental buffer affect this compound's activity?

A5: Yes, the activity of this compound is significantly influenced by extracellular pH.[9] The inhibition of its target channels can be profoundly affected by changes in pH. Therefore, it is crucial to maintain a stable and consistent pH in your experimental buffer to ensure reproducible results.

Q6: I am observing precipitation when I dilute my this compound stock solution into my buffer. What can I do?

A6: Please refer to the troubleshooting guide below for a detailed workflow on how to address peptide precipitation.

Solubility and Stability Data

Table 1: Solubility of this compound

SolventReported SolubilityNotes
WaterUp to 2 mg/mL[2][5]Standard recommendation.
Water or Saline BufferUp to 5 mg/mL[6]
Water with SonicationUp to 50 mg/mL[4]May be necessary for higher concentrations.

Table 2: Storage Stability of this compound Solutions

Solution TypeStorage TemperatureDurationRecommendations
Lyophilized Powder-20°CYearsStore desiccated.
Stock Solution (in water)-80°CUp to 6 months[4]Aliquot to avoid freeze-thaw cycles.
Stock Solution (in water)-20°CUp to 1 month[4]Aliquot to avoid freeze-thaw cycles.
Working Dilution (in buffer)4°C or on iceFor the duration of the experimentPrepare fresh for each experiment for best results.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Add the appropriate volume of sterile, high-purity water to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • If necessary, use an ultrasonic bath briefly to aid dissolution.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Dilutions

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental buffer.

  • Add the calculated volume of the stock solution to your experimental buffer.

  • Gently mix the solution by inverting the tube or pipetting.

  • If not used immediately, keep the working dilution on ice. For best results, prepare the working solution fresh before each experiment.

  • Optional but Recommended: To prevent adsorption of the peptide to glass or plastic surfaces, especially at low concentrations, consider adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) to your experimental buffer.

Troubleshooting Guides

Issue 1: Peptide immediately precipitates upon dilution into aqueous buffer.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock, use sonication if needed. check_stock->re_dissolve No check_buffer Check buffer pH and ionic strength. check_stock->check_buffer Yes re_dissolve->check_stock adjust_buffer Adjust buffer pH away from peptide's pI. Optimize salt concentration. check_buffer->adjust_buffer If pH or ionic strength is suspect slow_dilution Use a stepwise dilution method. check_buffer->slow_dilution adjust_buffer->slow_dilution add_carrier Add a carrier protein (e.g., 0.1% BSA) to the buffer. slow_dilution->add_carrier organic_solvent Initial dissolution in a minimal amount of organic solvent (e.g., DMSO). add_carrier->organic_solvent end_precip Precipitation Resolved organic_solvent->end_precip

Troubleshooting workflow for peptide precipitation.

Issue 2: Loss of peptide activity over the course of an experiment.

G start Loss of Activity Observed check_adsorption Is the peptide adsorbing to labware? start->check_adsorption use_low_binding_tubes Use low-protein-binding tubes and pipette tips. check_adsorption->use_low_binding_tubes Yes check_stability Is the peptide unstable in the buffer at experimental temperature? check_adsorption->check_stability No add_carrier_protein Add 0.1% BSA to the buffer. use_low_binding_tubes->add_carrier_protein add_carrier_protein->check_stability prepare_fresh Prepare fresh working solutions more frequently. check_stability->prepare_fresh Yes check_ph Is the buffer pH stable throughout the experiment? check_stability->check_ph No keep_on_ice Keep working solutions on ice. prepare_fresh->keep_on_ice keep_on_ice->check_ph monitor_ph Monitor and adjust buffer pH as needed. check_ph->monitor_ph Unstable end_activity Activity Stabilized check_ph->end_activity Stable monitor_ph->end_activity

Troubleshooting workflow for loss of peptide activity.

Signaling Pathway

This compound is a known blocker of G protein-coupled inwardly-rectifying potassium (GIRK) channels. The following diagram illustrates a simplified signaling pathway involving GIRK channels that can be modulated by this compound.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein G Protein (Gi/o) GPCR->G_protein activates GIRK_channel GIRK Channel (Kir3.x) G_protein->GIRK_channel Gβγ subunit activates K_ion GIRK_channel->K_ion K+ efflux Ligand Agonist (e.g., Acetylcholine) Ligand->GPCR TertiapinQ This compound TertiapinQ->GIRK_channel blocks Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

Simplified signaling pathway of GIRK channel modulation.

References

Technical Support Center: Tertiapin-Q and BK Channel Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the potassium channel blocker, Tertiapin-Q. The focus is to address its potential off-target effects on large-conductance calcium-activated potassium (BK) channels, ensuring accurate interpretation of experimental data.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific blocker of G-protein-gated inwardly rectifying potassium (GIRK) channels?

A1: While this compound is a high-affinity blocker of GIRK channels, it is not entirely specific.[1][2] Studies have demonstrated that this compound can also inhibit BK channels, particularly at nanomolar concentrations.[1][3] Therefore, it is crucial to consider potential off-target effects on BK channels in your experimental design and data interpretation.

Q2: What is the mechanism of this compound's effect on BK channels?

A2: The blockade of BK channels by this compound is described as use- and concentration-dependent.[1][2] This means the inhibitory effect is more pronounced with repeated channel activation (use-dependence) and at higher concentrations of the toxin. The mechanism appears to differ from its interaction with GIRK channels.[2] While it's thought to plug the external pore of GIRK channels with its α-helix[2][4], the specifics of its interaction with BK channels are less defined but are known to be voltage-dependent.[1]

Q3: How does the affinity of this compound for GIRK channels compare to its affinity for BK channels?

A3: this compound generally exhibits a higher affinity for GIRK channel subtypes than for BK channels. However, the IC50 for BK channels is still in the nanomolar range, which can overlap with concentrations used to target GIRK channels. Refer to the data summary table below for specific affinity values.

Q4: Can the off-target effects of this compound on BK channels be minimized?

A4: Yes, by carefully designing your experimental protocol. Since the block of BK channels is use-dependent, limiting the frequency and duration of channel activation can help reduce this off-target effect.[1] Additionally, using the lowest effective concentration of this compound to block GIRK channels can help minimize the impact on BK channels. It has also been noted that the block of BK channels by tertiapin (B1603359) requires a longer stimulation time (over 15 minutes) compared to the rapid block of GIRK channels (less than a minute), which could be a factor to consider in experimental timing.[2]

Troubleshooting Guide

Issue 1: Unexpected changes in action potential duration or afterhyperpolarization.

  • Possible Cause: You may be observing off-target effects of this compound on BK channels. BK channels play a significant role in action potential repolarization and afterhyperpolarization.[2] Inhibition of these channels by this compound can lead to a prolonged action potential and a reduction in the afterhyperpolarization amplitude.[1][2]

  • Troubleshooting Steps:

    • Verify BK Channel Expression: Confirm that your experimental preparation expresses functional BK channels.

    • Concentration-Response Curve: Perform a concentration-response curve for this compound to determine the lowest concentration that effectively blocks GIRK channels while having a minimal effect on BK channels.

    • Use-Dependence Protocol: Design a protocol to test for use-dependent block. Apply this compound and measure the current inhibition at different stimulation frequencies. A greater block at higher frequencies is indicative of an effect on BK channels.

    • Alternative Blockers: If possible, use a structurally different GIRK channel blocker to confirm that the observed effect is not an artifact of this compound's off-target activity.

Issue 2: Inconsistent or variable block with this compound.

  • Possible Cause: The stability of this compound and experimental conditions can influence its effectiveness. The original tertiapin peptide contains a methionine residue that is prone to oxidation, which reduces its activity.[2] this compound, a derivative where methionine is replaced by glutamine, was synthesized to be a more stable and non-oxidizable alternative.[2][4] However, factors like pH can still affect its binding affinity.

  • Troubleshooting Steps:

    • Use this compound: Ensure you are using the more stable this compound derivative.

    • Control pH: Be aware that the binding of this compound to inwardly rectifying potassium channels can be affected by extracellular pH.[5] Maintain a stable and physiological pH in your experimental solutions.

    • Fresh Solutions: Prepare fresh solutions of this compound for each experiment to avoid potential degradation.

Data Presentation

Table 1: Comparative Affinity of this compound for GIRK and BK Channels

Channel SubtypeReported Affinity (Ki or IC50)Reference
GIRK1/4 (Kir3.1/3.4)Kd ≈ 8 nM[2]
GIRK1/4 (Kir3.1/3.4)Ki = 13.3 nM[6]
GIRK1/2IC50 = 5.4 nM[7]
ROMK1 (Kir1.1)Kd ≈ 2 nM[2]
ROMK1 (Kir1.1)Ki = 1.3 nM[6]
BK (hSlo1)IC50 = 5.8 nM[2]

Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of affinity. Lower values indicate higher affinity.

Experimental Protocols

Protocol 1: Electrophysiological Recording to Assess this compound Effects

This protocol outlines a general approach for using two-electrode voltage-clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in cultured neurons to study the effects of this compound.

  • Cell Preparation:

    • For TEVC, prepare and inject Xenopus oocytes with cRNA encoding the desired ion channel subunits (e.g., GIRK1/2 or BK).

    • For patch-clamp, culture dorsal root ganglion (DRG) neurons or other relevant cell types expressing the channels of interest.[1]

  • Recording Solutions:

    • External Solution (for TEVC in oocytes): A standard high potassium solution to elicit inward currents through GIRK channels (e.g., 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 0.3 mM CaCl2, 5 mM HEPES, pH 7.4). For BK channels, the external solution will depend on the specific experimental goals, but will typically contain a physiological concentration of K+ and Ca2+.

    • Internal Solution (for patch-clamp): A typical internal solution would contain (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 0.2 EGTA, adjusted to pH 7.2 with KOH. The Ca2+ concentration can be buffered to specific levels to study BK channel activation.

  • Voltage-Clamp Protocol:

    • For GIRK channels: Hold the membrane potential at a negative value (e.g., -80 mV) and apply voltage steps or ramps to elicit channel activity.

    • For BK channels (to test use-dependence): Hold the cell at a negative potential (e.g., -80 mV) and apply a train of depolarizing pulses (e.g., to +40 mV for 50 ms (B15284909) at frequencies ranging from 1 to 10 Hz) to activate the channels repeatedly.[1]

  • Drug Application:

    • Establish a stable baseline recording of channel activity.

    • Perfuse the recording chamber with the external solution containing this compound at the desired concentration (e.g., 1-100 nM).[1]

    • Allow sufficient time for the drug effect to reach a steady state. Note that the block of BK channels may develop more slowly than the block of GIRK channels.[2]

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of inhibition at each concentration to generate a concentration-response curve and determine the IC50 value.

    • For use-dependence, plot the percentage of block as a function of the pulse number or frequency.

Visualizations

Signaling_Pathway cluster_GPCR GPCR Activation cluster_GIRK GIRK Channel Modulation cluster_TertiapinQ This compound Action GPCR GPCR (e.g., M2 Muscarinic) G_protein G-protein (Gi/o) GPCR->G_protein Agonist Binding G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel (Kir3.x) G_beta_gamma->GIRK Direct Binding & Activation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux TertiapinQ_GIRK This compound TertiapinQ_GIRK->GIRK Blocks Pore Experimental_Workflow start Start: Prepare Cells (Oocytes or Cultured Neurons) recording Establish Stable Baseline (Voltage-Clamp Recording) start->recording drug_application Apply this compound recording->drug_application Record Current washout Washout drug_application->washout Record Current data_analysis Data Analysis: - % Inhibition - IC50 Calculation - Use-Dependence Plot washout->data_analysis Record Recovery end End data_analysis->end Logical_Relationship cluster_targets Potential Targets cluster_effects Observed Effects TertiapinQ This compound GIRK GIRK Channels (Primary Target) TertiapinQ->GIRK High Affinity BK BK Channels (Off-Target) TertiapinQ->BK Lower Affinity Use-Dependent GIRK_block Decreased K+ Current (Intended Effect) GIRK->GIRK_block Inhibition BK_block Prolonged Action Potential Reduced Afterhyperpolarization (Potential Confound) BK->BK_block Inhibition

References

optimizing tertiapin-Q concentration to avoid non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Tertiapin-Q and avoid non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a stable, synthetic derivative of tertiapin, a 21-amino acid peptide originally isolated from European honey bee venom.[1][2] The glutamine substitution for methionine at position 13 makes this compound resistant to oxidation, providing greater stability for experimental use.[1][3] Its primary targets are inwardly rectifying potassium (Kir) channels.[1][4][5]

Q2: What are the known off-target effects of this compound?

While highly potent for certain Kir channels, this compound is not entirely specific. It has been shown to block large conductance Ca2+-activated K+ (BK) channels in a use- and concentration-dependent manner.[3][4] This is a critical consideration when interpreting experimental results, as effects may not be solely attributable to Kir channel blockade.

Q3: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended target receptors. As a peptide, this compound can adhere to various surfaces, such as glass and plastic labware, and can also interact with other proteins and lipids in the experimental system.[6] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of affinity (Ki, Kd) and potency (IC50).[7][8] Ideally, non-specific binding should account for less than 50% of the total binding in an assay.[7][9]

Q4: What are some general strategies to reduce non-specific binding of peptides like this compound?

Several strategies can be employed to minimize non-specific binding:

  • Adjusting Buffer Conditions: Modifying the pH and increasing the salt concentration of the buffer can help reduce charge-based interactions.[10][11]

  • Using Blocking Agents: The addition of proteins like Bovine Serum Albumin (BSA) can block non-specific binding sites on surfaces.[10][11][12]

  • Adding Surfactants: Non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions that contribute to non-specific binding.[10][11]

  • Choosing Appropriate Labware: Using polypropylene (B1209903) or other low-binding microplates and tubes can significantly reduce the adsorption of peptides.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

High Background Signal or Inconsistent Results

Possible Cause: High non-specific binding of this compound.

Solutions:

  • Optimize Buffer Composition:

    • Blocking Agents: Include a blocking protein like 0.1-1% BSA in your assay buffer to saturate non-specific binding sites.[10][11][12]

    • Surfactants: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween 20 to reduce hydrophobic interactions.[10][11]

    • Ionic Strength: Increase the salt concentration (e.g., NaCl) in the buffer to minimize electrostatic interactions.[10][11]

  • Review Labware:

    • Switch to polypropylene or other certified low-protein-binding tubes and plates to prevent this compound from adhering to surfaces.

  • Refine Experimental Protocol:

    • Incubation Time: Optimize the incubation time. Shorter incubation periods may reduce non-specific binding, but ensure enough time is allowed for the specific binding to reach equilibrium.[7]

    • Washing Steps: Increase the number and volume of wash steps to more effectively remove unbound this compound. Using ice-cold wash buffer can also be beneficial.[7][8]

Observed Effects Do Not Correlate with Known Kir Channel Activity

Possible Cause: Off-target effects of this compound, likely on BK channels.[4]

Solutions:

  • Concentration Titration: Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound for your target of interest.

  • Use of Specific Blockers: In conjunction with this compound, use a specific blocker for the suspected off-target channel (e.g., a BK channel blocker) to see if the anomalous effect is inhibited.

  • Validate with an Alternative Blocker: If possible, confirm your findings using a different, structurally unrelated blocker for your primary target (Kir channels).

Data Presentation

Table 1: Binding Affinity of this compound for Various Potassium Channels

ChannelSubunitsKi (Inhibitor Constant)Reference
ROMK1Kir1.11.3 nM[5][13]
GIRK1/4Kir3.1/3.413.3 nM[5][13]
GIRK1/2Kir3.1/3.2~270 nM
BKKCa1.1IC50 ~ 5 nM (use-dependent)

Experimental Protocols

Protocol for Optimizing this compound Concentration in a Radioligand Binding Assay

This protocol provides a framework for determining the optimal this compound concentration while minimizing non-specific binding.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) at the appropriate pH for your receptor system.
  • Optimization Buffers: Prepare aliquots of the assay buffer containing various concentrations of BSA (0.1%, 0.5%, 1%), Tween 20 (0.01%, 0.05%), and NaCl (e.g., 100 mM, 150 mM, 200 mM).
  • This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water). Store at -20°C or -80°C.[14]
  • Radioligand: Prepare a stock solution of the radioligand that binds to your target of interest.
  • Unlabeled Ligand: Prepare a high-concentration stock of an unlabeled ligand to determine non-specific binding.[7]

2. Assay Procedure (Saturation Binding Experiment):

  • Use low-binding microplates.
  • For each buffer condition being tested, set up three sets of tubes/wells:
  • Total Binding: Add assay buffer, your receptor preparation (e.g., cell membranes), and varying concentrations of the radioligand.
  • Non-Specific Binding (NSB): Add assay buffer, receptor preparation, varying concentrations of the radioligand, and a saturating concentration of the unlabeled ligand.[8]
  • Specific Binding: This is calculated as Total Binding - Non-Specific Binding.
  • Incubate the plates for a predetermined time to reach equilibrium. This should be determined from kinetic experiments.[7]
  • Separate bound and free radioligand by rapid filtration through glass fiber filters.
  • Wash the filters quickly with ice-cold wash buffer.[7]
  • Quantify the bound radioligand using a scintillation counter.

3. Data Analysis:

  • For each buffer condition, plot the specific binding versus the radioligand concentration.
  • Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
  • Compare the ratio of specific to non-specific binding across the different buffer conditions. The optimal buffer will yield a high specific binding signal with low non-specific binding (ideally NSB < 50% of total binding).[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Optimization cluster_analysis Data Analysis reagents Prepare Reagents (Buffers, T-Q, Ligands) test_buffers Test Buffer Conditions (BSA, Tween 20, Salt) reagents->test_buffers membranes Prepare Receptor Source (e.g., Cell Membranes) membranes->test_buffers incubation Incubate at Optimal Time and Temperature test_buffers->incubation separation Separate Bound/Free Ligand (Filtration) incubation->separation quantify Quantify Binding (Scintillation Counting) separation->quantify calculate Calculate Specific Binding (Total - Non-Specific) quantify->calculate determine Determine Optimal Concentration & Conditions calculate->determine

Caption: Workflow for optimizing this compound concentration.

troubleshooting_flowchart cluster_solutions Potential Solutions start High Non-Specific Binding Detected? solution1 Modify Assay Buffer (Add BSA/Tween 20) start->solution1 Yes solution2 Switch to Low-Binding Plates/Tubes solution1->solution2 solution3 Optimize Wash Steps (Increase Volume/Number) solution2->solution3 solution4 Reduce Incubation Time solution3->solution4 re_evaluate Re-evaluate Non-Specific Binding solution4->re_evaluate end_ok Problem Resolved re_evaluate->end_ok < 50% of Total end_persist Issue Persists: Consider Off-Target Effects or Ligand Purity re_evaluate->end_persist > 50% of Total

Caption: Troubleshooting flowchart for high non-specific binding.

GIRK_pathway GPCR GPCR (e.g., M2 Muscarinic) G_protein G Protein (Gi/o) GPCR->G_protein Agonist Binding GIRK GIRK Channel (Kir3.x) G_protein->GIRK Gβγ Subunit Activation K_efflux K+ Efflux & Hyperpolarization GIRK->K_efflux TertiapinQ This compound TertiapinQ->GIRK Blockade

Caption: Simplified GIRK channel signaling pathway and this compound action.

References

managing pH sensitivity of tertiapin-Q in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tertiapin-Q. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the pH sensitivity of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound application shows inconsistent or lower-than-expected inhibition of Kir channels. What could be the cause?

A1: One of the most common reasons for variability in this compound efficacy is its sensitivity to the pH of the extracellular solution. The inhibitory activity of this compound is significantly influenced by pH due to the presence of a histidine residue (His12) in its amino acid sequence.[1]

Q2: How does pH affect the activity of this compound?

A2: The histidine residue (His12) in this compound has a pKa in the physiological range. At lower (more acidic) pH, the histidine is protonated, which is the state required for high-affinity binding to the external vestibule of inward-rectifier potassium (Kir) channels. As the pH increases (becomes more alkaline), the histidine residue becomes deprotonated, leading to a significant reduction in the binding affinity and, consequently, a decrease in the inhibitory potency of the peptide.[1] Deprotonation of the histidine residue has been shown to reduce the TPN-Q-ROMK1 binding energy by 1.6 kcal/mol.[1]

Q3: What is the optimal pH range for working with this compound?

A3: For maximal and consistent inhibition, it is recommended to use this compound in an experimental buffer with a pH at or slightly below 7.4. Maintaining a stable and well-controlled acidic to neutral pH environment throughout your experiment is crucial for reproducible results.

Q4: I cannot control the pH of my experimental system to be in the optimal range for this compound. Are there any alternatives?

A4: Yes. A highly effective alternative is the use of Tertiapin-KQ (TPN-KQ) . In this analog, the pH-sensitive histidine residue at position 12 is replaced with a lysine (B10760008) residue.[1] This substitution eliminates the pH sensitivity and results in a peptide that retains high affinity for Kir channels across a broader pH range. In fact, TPN-KQ has been shown to bind to ROMK1 with even higher affinity than this compound at a pH of 7.6.[1]

Q5: How should I prepare and store my this compound stock solutions to minimize pH-related issues?

A5: It is advisable to dissolve this compound in a well-buffered solution at a slightly acidic to neutral pH (e.g., pH 7.2-7.4). For long-term storage, follow the manufacturer's recommendations, which typically involve storing the peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, use a buffer that will maintain a stable pH in your experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weak channel block pH of the experimental buffer is too high (alkaline). Verify the pH of your extracellular solution. If possible, adjust the pH to ≤ 7.4. Ensure your buffer has sufficient buffering capacity to prevent pH drifts during the experiment.
Inaccurate concentration of this compound. Confirm the concentration of your stock and working solutions.
Degradation of this compound. Ensure proper storage of the peptide. Prepare fresh working solutions for each experiment.
High variability between experiments Fluctuations in experimental pH. Use a high-quality buffer system and monitor the pH of your solutions before and during the experiment. Consider using a pH-insensitive analog like Tertiapin-KQ.
Temperature-dependent pH shifts in the buffer. Prepare and pH your buffers at the temperature at which the experiment will be conducted.
No channel block observed Incorrect channel subtype. This compound has high affinity for certain Kir channels (e.g., ROMK1, GIRK1/4) but is less potent against others (e.g., Kir2.1). Confirm the channel subtype expressed in your system.
Complete deprotonation of His12 due to very high pH. Measure and adjust the pH of your experimental solution.

Quantitative Data: Potency of this compound and its Analogs

The inhibitory potency of this compound is highly dependent on the specific Kir channel subtype and the experimental conditions, most notably pH. The following table summarizes the available data on the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its derivatives.

Peptide Target Channel Potency (Ki / IC50) Notes
This compoundROMK1 (Kir1.1)Ki: 1.3 nM[2]Highly potent inhibitor. Activity is pH-dependent.
This compoundGIRK1/4 (Kir3.1/3.4)Ki: 13.3 nM[2]Potent inhibitor. Activity is pH-dependent.
This compoundGIRK1/2 (Kir3.1/3.2)IC50: 5.4 nM[3]The pH for this measurement was not specified.
This compoundHL-1 cells (GIRK)IC50: 1.4 nMCarbachol stimulation.
This compoundAtT20 cells (GIRK)IC50: 102 nMSomatostatin stimulation.
Tertiapin-RQROMKIC50: 0.17 µMA derivative of Tertiapin.
Tertiapin-RQGIRK1/2IC50: 0.61 µMA derivative of Tertiapin.
Tertiapin-RQGIRK1/4IC50: 1.25 µMA derivative of Tertiapin.
Tertiapin-LQROMKIC50: 0.445 µMA derivative of Tertiapin.
Tertiapin-LQGIRK1/2IC50: 9.28 µMA derivative of Tertiapin.
Tertiapin-LQGIRK1/4> 33.1% inhibition at 12.7 µMA derivative of Tertiapin.

Experimental Protocols

Protocol: Preparation of pH-Controlled Extracellular Solution for Electrophysiology

This protocol provides a general guideline for preparing a buffered extracellular solution suitable for electrophysiological recordings where pH control is critical.

Materials:

  • HEPES (or MOPS for better pH stability in ambient air)

  • NaCl, KCl, CaCl2, MgCl2, Glucose

  • High-purity water

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the salt solution: In a sterile container, dissolve all salts (e.g., NaCl, KCl, CaCl2, MgCl2) and glucose in high-purity water to 90% of the final volume.

  • Add the buffer: Add the buffering agent (e.g., 10-20 mM HEPES or MOPS) to the solution and stir until fully dissolved.

  • Adjust the pH: Place the solution in a water bath set to your experimental temperature. This is critical as the pH of many buffers is temperature-dependent. Once the solution has reached the target temperature, slowly add 1M NaOH or 1M HCl to adjust the pH to the desired value (e.g., 7.4).

  • Bring to final volume: Once the desired pH is stable, add high-purity water to reach the final volume.

  • Sterilize: Filter the solution through a 0.22 µm sterile filter into a sterile storage container.

  • Verification: Before each experiment, re-verify the pH of an aliquot of the solution at the experimental temperature.

Visual Guides

Mechanism of pH Sensitivity

Mechanism of this compound pH Sensitivity cluster_low_ph Low pH (≤ 7.4) cluster_high_ph High pH (> 7.4) Low_pH Extracellular pH ≤ 7.4 Protonated_His12 His12 is Protonated (+) Low_pH->Protonated_His12 High_Affinity High-Affinity Binding to Kir Channel Protonated_His12->High_Affinity Effective_Block Effective Channel Block High_Affinity->Effective_Block High_pH Extracellular pH > 7.4 Deprotonated_His12 His12 is Deprotonated (Neutral) High_pH->Deprotonated_His12 Low_Affinity Low-Affinity Binding to Kir Channel Deprotonated_His12->Low_Affinity Reduced_Block Reduced Channel Block Low_Affinity->Reduced_Block

Caption: Protonation state of His12 in this compound dictates binding affinity.

Troubleshooting Workflow

Troubleshooting this compound Experiments Start Inconsistent or Weak Channel Inhibition Check_pH Is the extracellular pH ≤ 7.4 and stable? Start->Check_pH Adjust_pH Adjust pH and/or use a better buffer Check_pH->Adjust_pH No Check_Concentration Is the this compound concentration correct? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Prepare_Fresh Prepare fresh solutions Check_Concentration->Prepare_Fresh No Consider_Alternative Is pH control difficult in your system? Check_Concentration->Consider_Alternative Yes Prepare_Fresh->Consider_Alternative Use_TPN_KQ Use the pH-insensitive analog Tertiapin-KQ Consider_Alternative->Use_TPN_KQ Yes Check_Channel Is the target a known high-affinity Kir channel? Consider_Alternative->Check_Channel No End Problem Solved Use_TPN_KQ->End Consult_Literature Consult literature for channel pharmacology Check_Channel->Consult_Literature No Check_Channel->End Yes

Caption: A step-by-step guide to resolving common issues with this compound.

Decision-Making: this compound vs. Tertiapin-KQ

Choosing the Right Tertiapin Analog Start Starting a new experiment with Tertiapin pH_Control Can you precisely control the pH to be ≤ 7.4? Start->pH_Control Use_TPN_Q Use this compound pH_Control->Use_TPN_Q Yes Use_TPN_KQ Use Tertiapin-KQ pH_Control->Use_TPN_KQ No Monitor_pH Continuously monitor pH Use_TPN_Q->Monitor_pH Broader_pH Suitable for a broader pH range and less variability Use_TPN_KQ->Broader_pH

Caption: A guide for selecting the appropriate Tertiapin analog for your experiment.

References

long-term stability of tertiapin-Q stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of Tertiapin-Q stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it preferred over native Tertiapin?

A1: this compound is a synthetic, oxidation-resistant analog of Tertiapin, a 21-amino acid peptide toxin originally isolated from European honeybee venom.[1] The native peptide contains a methionine residue that is susceptible to oxidation, which can significantly reduce its binding affinity to target ion channels.[1] In this compound, this methionine has been replaced with a glutamine ("Q"), preventing this oxidative degradation and providing a much more stable compound for research.[1]

Q2: What are the primary molecular targets of this compound?

A2: this compound is a potent blocker of specific inwardly rectifying potassium (Kir) channels. It exhibits high affinity for Kir1.1 (ROMK1) and G-protein-coupled Kir channels like Kir3.1/3.4 (GIRK1/4).[2] It is also known to block large conductance Ca2+-activated K+ (BK) channels, though the mechanism and kinetics of the block may differ from its action on Kir channels.[1][3]

Q3: How should I store the lyophilized powder of this compound?

A3: Lyophilized this compound is stable at room temperature for shipping but should be stored long-term under desiccating conditions at -20°C or -80°C.[3] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can reduce stability.[4]

Q4: What is the best solvent for reconstituting this compound?

A4: this compound is soluble in sterile, high-purity water or aqueous saline buffers.[2][3] For initial stock solution preparation, using sterile distilled water is recommended. If solubility is an issue, a buffer with a slightly acidic pH (e.g., pH 5-6) may improve stability.[4]

Q5: How should I store my reconstituted this compound stock solution?

A5: To ensure long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored frozen. For optimal stability, -80°C is recommended over -20°C.[3][5]

Data Presentation

Table 1: Recommended Storage Conditions and Stability
FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°C1-2 yearsStore under desiccating conditions.[3]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[5]
Stock Solution -80°CUp to 6 monthsRecommended for longer-term storage.[5]
Table 2: Binding Affinity of this compound for Key Potassium Channels
Channel TargetReported Kᵢ / KₔSource
Kir1.1 (ROMK1) ~1.3 - 2 nM[2][3]
Kir3.1/3.4 (GIRK1/4) ~8 - 13.3 nM[2][3]
Kir3.1/3.2 (GIRK1/2) ~270 nM[3]
BK (KCa1.1) IC₅₀ ~ 5 nM[3]

Troubleshooting Guides

Issue 1: My this compound solution appears to have lost its biological activity.

This is the most common issue and can arise from several factors. Follow this logical troubleshooting guide to identify the potential cause.

LossOfActivity start Start: Reduced or No Effect in Assay q_storage Was the stock solution stored correctly? (Aliquot, -80°C) start->q_storage q_freeze_thaw Was the aliquot subjected to multiple freeze-thaw cycles? q_storage->q_freeze_thaw Yes res_degraded Result: Peptide is likely degraded. Prepare fresh stock. q_storage->res_degraded No q_age How old is the stock solution? q_freeze_thaw->q_age No q_freeze_thaw->res_degraded Yes q_ph Is the experimental buffer pH extreme? q_age->q_ph Within limits res_age_degraded Result: Peptide may be degraded due to age. Prepare fresh stock. q_age->res_age_degraded > 6 months at -80°C > 1 month at -20°C res_ph_issue Result: This compound binding is pH-sensitive. Optimize buffer pH (near 7.4). q_ph->res_ph_issue Yes res_check_assay Result: Peptide is likely stable. Troubleshoot other assay components. q_ph->res_check_assay No

Caption: Troubleshooting logic for loss of this compound activity.

Issue 2: I see precipitates in my stock solution after thawing.

  • Possible Cause: The peptide concentration may be too high, or the solution was not thawed properly. Peptides can aggregate or precipitate if frozen and thawed slowly.[5]

  • Solution:

    • Warm the aliquot quickly by rolling the vial between your hands or in a room temperature water bath until just thawed.

    • Gently vortex or pipette the solution up and down to ensure it is fully redissolved.

    • If precipitation persists, brief sonication in a water bath may help.

    • For future preparations, consider reconstituting at a slightly lower concentration.

Issue 3: My experimental results are inconsistent between aliquots.

  • Possible Cause: This may be due to improper mixing during the initial reconstitution, leading to concentration gradients before aliquoting. It could also result from inconsistent storage or handling of different aliquots.

  • Solution:

    • When preparing a new stock solution, ensure the lyophilized powder is fully dissolved and the solution is homogenous before making aliquots.

    • Ensure all aliquots are stored under identical conditions and handled consistently (e.g., thawed in the same manner).

    • Perform a stability check on a representative aliquot using a method like HPLC (see protocol below) to confirm its integrity.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

This protocol outlines the best practices for preparing a stable, reliable stock solution.

ReconstitutionWorkflow start Start equilibrate Equilibrate lyophilized This compound vial to room temperature in a desiccator. start->equilibrate add_solvent Add precise volume of sterile, high-purity water to achieve desired concentration (e.g., 1 mg/mL). equilibrate->add_solvent dissolve Gently swirl or roll vial (do not shake vigorously) until fully dissolved. add_solvent->dissolve mix Ensure solution is homogenous by gently pipetting up and down. dissolve->mix aliquot Dispense into single-use, low-protein-binding tubes. mix->aliquot label_store Label aliquots clearly and store immediately at -80°C. aliquot->label_store end End label_store->end

Caption: Workflow for proper reconstitution and aliquoting of this compound.
Protocol 2: Assessing this compound Stability via HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method to assess the purity and stability of a peptide solution over time. A decrease in the area of the main peptide peak or the appearance of new peaks suggests degradation.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

    • Detector: UV detector set to 214-220 nm.

    • Temperature: 40°C.

  • Sample Preparation:

    • Thaw a this compound aliquot at room temperature.

    • Dilute the sample to a final concentration of approximately 0.1 mg/mL using Mobile Phase A.

  • HPLC Analysis:

    • Inject the prepared sample onto the column.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile.

  • Data Analysis:

    • Integrate the area of the main this compound peak.

    • Compare the chromatogram to a reference sample (e.g., a freshly prepared solution) or a sample from time zero.

    • A loss of purity of >5-10% or the significant appearance of new peaks indicates degradation.

Signaling Pathway Visualization

This compound primarily acts on G-protein-coupled inwardly rectifying potassium (GIRK) channels. The diagram below illustrates this signaling pathway and the inhibitory action of this compound.

GIRK_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., M2 Muscarinic) G_Protein Gα(GDP)-Gβγ (Inactive) GPCR->G_Protein 2. Activates G_alpha_GTP Gα(GTP) G_Protein->G_alpha_GTP 3. Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma GIRK GIRK Channel (Closed) K_ion K+ GIRK->K_ion 5. K+ Efflux (Hyperpolarization) Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR 1. Binds TertiapinQ This compound TertiapinQ->GIRK Blocks Pore G_beta_gamma->GIRK 4. Binds & Activates

Caption: Inhibition of the GIRK channel signaling pathway by this compound.

References

Technical Support Center: Minimizing Variability in Tertiapin-Q Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their experimental results when using Tertiapin-Q.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic, oxidation-resistant analog of Tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] It is a potent blocker of specific potassium channels. Its primary targets are G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and large-conductance calcium-activated potassium (BK) channels.[1][2]

Q2: Why is this compound preferred over native Tertiapin?

A2: Native Tertiapin contains a methionine residue that is susceptible to oxidation, which can reduce its potency and introduce variability in experimental results.[1] this compound has this methionine residue replaced with a glutamine, making it resistant to oxidation and a more stable and reliable research tool.[1]

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[3][4] For experimental use, it is soluble in water or saline buffers.[3][4] It is recommended to prepare fresh solutions for each experiment to ensure potency and minimize variability. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for longer periods.[5]

Q4: What are the known off-target effects of this compound?

A4: While highly potent for certain GIRK and BK channels, this compound is not entirely specific. It can also block other inwardly rectifying potassium channels, such as ROMK1 (Kir1.1), with high affinity.[4][5] The blockade of BK channels is often use- and voltage-dependent, which can be a confounding factor in some experimental setups.[2] Researchers should be aware of the potential for these off-target effects and design their experiments accordingly, for instance, by using specific ion channel agonists and antagonists to isolate the channel of interest.

Troubleshooting Guides

Variability in experimental results with this compound can arise from multiple sources. The following table addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower than expected block of GIRK channels 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect concentration: Errors in dilution or calculation. 3. GIRK channel rundown: Decrease in channel activity over the course of an experiment. 4. pH of extracellular solution: The binding of this compound to some Kir channels can be pH-sensitive.[6]1. Prepare fresh this compound solutions for each experiment. Aliquot stock solutions and store at -20°C or -80°C. 2. Verify all calculations and ensure accurate pipetting. Consider verifying the concentration of your stock solution. 3. Include ATP and GTP in your intracellular solution to help maintain channel activity. Monitor baseline currents before and after this compound application. 4. Ensure the pH of your experimental buffer is stable and within the optimal range for your specific channel subtype.
High variability in IC50/Ki values 1. Different channel subunit compositions: this compound has different affinities for various GIRK and BK channel subunit combinations.[3][5] 2. Use- and voltage-dependent block of BK channels: The blocking effect on BK channels can vary with the experimental protocol.[2] 3. Inconsistent experimental conditions: Variations in temperature, ion concentrations, or cell passage number.1. Use a well-characterized expression system with a defined channel subunit composition. 2. To isolate GIRK channel effects, use a voltage protocol that minimizes BK channel activation or include a specific BK channel blocker. 3. Maintain consistent experimental parameters. Regularly check and calibrate equipment. Use cells within a consistent passage number range.
Slow onset or incomplete block 1. Diffusion limitations: In tissue preparations, this compound may take time to reach its target. 2. Insufficient concentration: The effective concentration at the channel may be lower than the applied concentration. 3. Channel state-dependence of binding: The binding of this compound may be favored in certain channel conformations.1. Allow for a sufficient pre-incubation period or a longer application time during recordings. 2. Perform a dose-response curve to determine the optimal blocking concentration for your specific experimental setup. 3. Ensure that the channels are in an activatable state during this compound application.
Unstable recordings in electrophysiology experiments 1. Poor seal formation: Leads to noisy recordings and rundown of currents. 2. Electrical noise: Interference from nearby equipment. 3. Cell health: Unhealthy cells will not provide stable recordings.1. Optimize your patch-clamp technique to achieve a high-resistance (GΩ) seal. 2. Ensure your setup is properly grounded and shielded within a Faraday cage. Identify and turn off sources of electrical noise. 3. Use healthy, well-maintained cell cultures or freshly prepared tissue slices.
Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Binding Affinities (Ki/Kd) and IC50 Values of this compound for Various Potassium Channels

Channel SubtypeKi / Kd (nM)IC50 (nM)Cell Type / SystemReference(s)
ROMK1 (Kir1.1)1.3--[4][5]
GIRK1/4 (Kir3.1/3.4)13.3--[4][5]
GIRK1/2 (Kir3.1/3.2)-~270-[3]
BK (KCa1.1)-~5Voltage-dependent[3]

Table 2: Example Electrophysiological Parameters for GIRK Channels

ParameterTypical ValueConditionsNotes
GIRK Current Density Highly variableDependent on expression level and cell typeCan range from a few pA/pF to over 100 pA/pF in overexpression systems.
Time to 90% Block VariableDependent on concentration and experimental setupCan range from seconds to minutes.
Reversibility Slow and often incomplete-Washout of this compound can be very slow, especially at higher concentrations.

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Recording of GIRK Channel Currents

This protocol describes the measurement of GIRK channel currents in a heterologous expression system (e.g., HEK293 cells) and their block by this compound.

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK4).

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Filter sterilize and store in aliquots at -20°C.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

4. Data Acquisition:

  • To elicit GIRK currents, apply voltage ramps or steps. A typical protocol is to ramp the voltage from -120 mV to +60 mV over 500 ms.

  • Record baseline currents in the external solution.

  • To study the effect of this compound, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug to take effect and for the current to reach a steady state before recording the blocked currents.

  • To determine the IC50, apply a range of this compound concentrations and measure the corresponding current inhibition.

5. Data Analysis:

  • Measure the current amplitude at a specific negative potential (e.g., -100 mV) before and after this compound application.

  • Calculate the percentage of block for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates G_alpha_GDP Gα-GDP G_protein->G_alpha_GDP G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (Closed) G_beta_gamma->GIRK_channel Binds to GIRK_channel_open GIRK Channel (Open) GIRK_channel->GIRK_channel_open Opens K_ion K+ GIRK_channel_open->K_ion K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_channel_open Blocks Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Agonist Agonist Agonist->GPCR Agonist Binding

Caption: Signaling pathway of GPCR-mediated GIRK channel activation and its inhibition by this compound.

Experimental_Workflow start Start cell_prep Prepare Cells Expressing GIRK Channels start->cell_prep setup_ephys Set up Patch-Clamp Rig cell_prep->setup_ephys obtain_seal Obtain GΩ Seal and Whole-Cell Configuration setup_ephys->obtain_seal record_baseline Record Baseline GIRK Currents obtain_seal->record_baseline apply_tertiapinq Apply this compound record_baseline->apply_tertiapinq record_block Record Blocked GIRK Currents apply_tertiapinq->record_block washout Washout (Optional) record_block->washout analyze_data Analyze Data (e.g., % Block, IC50) record_block->analyze_data No Washout washout->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing this compound activity using whole-cell patch-clamp.

Troubleshooting_Tree start Inconsistent Results with This compound check_reagents Are your reagents fresh and correctly prepared? start->check_reagents check_ephys Is the electrophysiology recording stable? check_reagents->check_ephys Yes reprepare Remake solutions. Verify concentrations. check_reagents->reprepare No check_protocol Is the experimental protocol consistent? check_ephys->check_protocol Yes troubleshoot_ephys Troubleshoot patch-clamp setup (e.g., noise, seal, cell health). check_ephys->troubleshoot_ephys No standardize_protocol Standardize all experimental parameters (temp, timing, etc.). check_protocol->standardize_protocol No consider_offtarget Consider off-target effects and channel subunit composition. check_protocol->consider_offtarget Yes

Caption: A decision tree for troubleshooting variability in this compound experiments.

References

Technical Support Center: Addressing Slow Onset of BK Channel Block with Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the characteristic slow onset of action of tertiapin-Q on large-conductance calcium-activated potassium (BK) channels.

Frequently Asked Questions (FAQs)

Q1: Why is the blocking effect of this compound on BK channels so slow to develop?

The slow onset of BK channel inhibition by this compound is a known characteristic of this peptide toxin. Unlike its rapid block of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which occurs in less than a minute, the inhibition of BK channels can take at least 15 minutes to reach a steady state.[1] This suggests a different and more complex mechanism of action for BK channels. The current hypothesis is that the binding of this compound to BK channels is a multi-step process that is dependent on the conformational state of the channel.

Q2: What does "use-dependent" block mean in the context of this compound and BK channels?

"Use-dependent" or "phasic" block means that the inhibitory effect of this compound is enhanced with repeated activation of the BK channels.[2][3] In practical terms, channels that are frequently opened are blocked more rapidly and to a greater extent than channels that remain in a closed or resting state. This is because this compound may have a higher affinity for the open or inactivated states of the BK channel. Therefore, applying a repetitive depolarizing voltage protocol is crucial for observing the blocking effect.

Q3: Is the slow onset of this compound on BK channels reversible?

Yes, the block of BK channels by this compound is generally reversible, although the washout may also be slow. Due to its high affinity for the channel, a prolonged washout period with a toxin-free solution is often necessary to observe the recovery of the BK channel current.

Q4: What is the reported IC50 value for this compound on BK channels?

The IC50 for this compound blocking BK channels is approximately 5.8 nM.[1] However, it is important to remember that due to the use-dependent nature of the block, the apparent potency can be influenced by the experimental conditions, such as the stimulation frequency and voltage protocol used.

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating the block of BK channels by this compound.

Problem Possible Cause Recommended Solution
No observable block of BK channels after applying this compound. Insufficient channel activation: BK channels were not adequately opened to allow for use-dependent block.Apply a repetitive voltage-clamp protocol with depolarizing steps to activate the BK channels. A frequency of 0.1 Hz or higher is recommended to start.[3]
Inadequate incubation time: The experiment was terminated before the slow onset of the block could be observed.Ensure that this compound is perfused for at least 15-20 minutes while continuously monitoring the BK channel current with a use-dependent protocol.[1]
Incorrect this compound concentration: The concentration of this compound may be too low to elicit a significant block.While the IC50 is in the nanomolar range, for initial experiments, using a concentration of 10-100 nM can help ensure a detectable effect.[2]
Issues with the perfusion system: The perfusion system may not be delivering the this compound solution to the cell effectively.Verify the functionality of your perfusion system. Ensure adequate flow rates and that the perfusion tip is positioned correctly to allow for complete exchange of the bath solution.
High variability in the degree of block between experiments. Inconsistent stimulation protocol: Different frequencies or durations of depolarization will lead to varying levels of use-dependent block.Maintain a consistent and well-defined voltage-clamp protocol across all experiments for comparable results.
Differences in intracellular calcium concentration: BK channel activation is dependent on intracellular calcium. Variations in calcium levels will affect channel opening and thus the extent of the block.Ensure consistent intracellular calcium concentration in your pipette solution.
Slow or incomplete washout of the this compound effect. High-affinity binding: this compound binds tightly to the BK channel, leading to a slow dissociation rate.Be prepared for a prolonged washout period (potentially >20 minutes). Continuously perfuse with a toxin-free solution and monitor for current recovery.

Experimental Protocols

Protocol for Measuring this compound Block of BK Channels using Whole-Cell Patch-Clamp

This protocol provides a general framework for observing the use-dependent block of BK channels by this compound.

1. Cell Preparation:

  • Use a cell line expressing recombinant BK channels or primary cells known to endogenously express BK channels.

  • Culture and prepare cells for patch-clamp recording according to standard laboratory protocols.

2. Solutions:

  • Internal (Pipette) Solution (example):

    • 140 mM KCl

    • 10 mM HEPES

    • 1 mM EGTA

    • Appropriate concentration of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM)

    • Adjust pH to 7.2 with KOH

  • External (Bath) Solution (example):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH

3. Recording Procedure:

  • Establish a stable whole-cell patch-clamp configuration.

  • Record baseline BK currents using a voltage-step protocol. For example, from a holding potential of -80 mV, apply depolarizing steps to +60 mV for 200-500 ms.

  • To assess use-dependency, apply these depolarizing steps repetitively (e.g., at 0.1 Hz).

  • Begin perfusion with the external solution containing the desired concentration of this compound (e.g., 10 nM).

  • Continue to apply the repetitive voltage-step protocol and monitor the peak outward current for at least 15-20 minutes to observe the gradual onset of the block.

  • To measure the extent of the block, compare the steady-state current in the presence of this compound to the baseline current.

  • For washout, perfuse with the control external solution and continue to monitor the current recovery.

Visualizations

Proposed Mechanism of Slow, Use-Dependent Block

G cluster_channel_states BK Channel States cluster_tertiapin This compound Interaction Closed Closed State Open Open State Closed->Open Depolarization Open->Closed Repolarization Inactive Inactivated State Open->Inactive Channel Inactivation TQ_bound This compound (Bound) Inactive->TQ_bound High-affinity binding (Slow Step) TQ_free This compound (Free) TQ_free->Open TQ_bound->Inactive Slow dissociation

Caption: Proposed multi-step binding of this compound to BK channels.

Troubleshooting Workflow for Slow Onset of Block

References

potential for incomplete block of GIRK currents with tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tertiapin-Q to block G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it block GIRK channels?

This compound is a stable, synthetic derivative of tertiapin (B1603359), a 21-amino acid peptide originally isolated from European honey bee venom.[1][2] It is a potent blocker of certain inward-rectifier potassium (Kir) channels, particularly GIRK (Kir3) and ROMK1 (Kir1.1) channels.[1][2][3] this compound functions by physically occluding the ion conduction pore of the channel.[1][4][5] Its α-helix inserts into the external vestibule of the pore, thereby preventing the flow of potassium ions.[1][5] The methionine residue in native tertiapin is prone to oxidation, which can reduce its channel-blocking activity; in this compound, this residue is replaced with glutamine to prevent oxidation and increase stability, making it a more reliable research tool.[1][2]

Q2: Why am I observing an incomplete block of GIRK currents with this compound?

Several factors can contribute to an incomplete block of GIRK currents:

  • GIRK Subunit Composition: The affinity of this compound for GIRK channels is highly dependent on their subunit composition. Different heteromeric and homomeric assemblies of GIRK subunits exhibit varying sensitivities to the toxin. For example, cardiac GIRK1/GIRK4 channels are blocked with high affinity, while neuronal GIRK1/GIRK2 channels can be less sensitive.[6][7]

  • Concentration and Incubation Time: While this compound is potent, achieving a complete block may require optimizing the concentration and incubation time for your specific experimental system. The time to reach maximal block can be rapid (less than a minute for GIRK channels), but insufficient incubation may result in a partial effect.[1]

  • Off-Target Effects: At certain concentrations, this compound can also block other potassium channels, such as large-conductance Ca2+-activated K+ (BK) channels.[1][8] This could complicate the interpretation of your results if your experimental system expresses multiple this compound-sensitive channels. The block of BK channels by this compound has been shown to be use-dependent.[8]

  • Peptide Integrity: Although this compound is more stable than its native counterpart, improper storage or handling could potentially lead to degradation of the peptide, reducing its effective concentration.

Q3: Are there different affinities of this compound for different GIRK channel subtypes?

Yes, the affinity of this compound varies significantly among different GIRK channel subtypes. This is a critical consideration when designing experiments and interpreting data. The potency of this compound is influenced by the amino acid sequence in the M1-M2 linker region of the Kir subunits.[6]

Quantitative Data: this compound Affinity for Inward-Rectifier K+ Channels

Channel SubtypeCell TypeKi (nM)IC50 (nM)Reference
ROMK1 (Kir1.1)-1.3-[3]
GIRK1/4 (Kir3.1/3.4)-13.3-[3]
GIRK1/4 (Kir3.1/3.4)HL-1 cells-1.4[6][7]
GIRK1/2 (Kir3.1/3.2)AtT20 cells-102[6][7]
GIRK1/2 (Kir3.1/3.2)AtT20 cells-60[6]
GIRK1/2 (Kir3.1/3.2)--5.4[9]
BK channels--5.8[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to block GIRK currents.

Issue 1: Incomplete or Variable Block of GIRK Currents

Potential Causes & Troubleshooting Steps:

  • Suboptimal this compound Concentration:

    • Verify the IC50: The effective concentration of this compound is dependent on the specific GIRK subunit composition in your system. Refer to the table above for known affinities.

    • Perform a Dose-Response Curve: To determine the optimal concentration for your specific cell type or preparation, perform a dose-response experiment to calculate the IC50.

  • Incorrect GIRK Subunit Composition Assumption:

    • Confirm Subunit Expression: If possible, use techniques like qPCR or Western blotting to confirm the expression of specific GIRK subunits in your experimental model.

    • Consider Heterogeneity: Be aware that in native tissues, multiple GIRK channel subtypes may be present. The overall block will reflect the combined sensitivity of all expressed subtypes.

  • Peptide Degradation:

    • Proper Storage: Ensure this compound is stored at -20°C as recommended.[3]

    • Fresh Aliquots: Prepare fresh working solutions from a frozen stock for each experiment to avoid repeated freeze-thaw cycles.

  • Off-Target Channel Activity:

    • Consider BK Channel Blockade: If your system expresses BK channels, be aware that this compound can inhibit them, potentially confounding your results.[1][8] The block of BK channels is often use-dependent, which may provide a way to distinguish it from the GIRK channel block.[8]

    • Use Specific Blockers: If you suspect off-target effects, use more specific blockers for other channels in conjunction with this compound to isolate the GIRK current.

Issue 2: Unexpected Electrophysiological Effects

Potential Causes & Troubleshooting Steps:

  • Modulation of Neuronal Excitability:

    • Action Potential Broadening: this compound's blockade of BK channels can lead to a prolonged action potential duration and inhibit the afterhyperpolarization, increasing neuronal excitability.[1][8]

    • Distinguish from GIRK Effects: The effect on BK channels typically requires a longer stimulation time (around 15 minutes) compared to the rapid block of GIRK channels (less than a minute).[1] This temporal difference can be used to differentiate the two effects.

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for Measuring GIRK Currents

This protocol is adapted from methods described for studying GIRK currents in AtT20 and HL-1 cells.[6]

  • Cell Preparation: Isolate cells and plate them on coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • External Solution (Normal Buffer): 132 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM dextrose, 5 mM HEPES, pH 7.4 (adjusted with NaOH).

    • Internal Solution (Pipette Solution): 50 mM KCl, 60 mM K-glutamate, 2 mM MgCl2, 1 mM CaCl2, 11 mM EGTA, 3 mM ATP, 0.1 mM GTP, 10 mM HEPES, pH 7.3 (adjusted with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -40 mV.

    • Apply a GPCR agonist (e.g., somatostatin (B550006) for AtT20 cells, carbachol (B1668302) for HL-1 cells) to activate GIRK currents.

    • Record the resulting inward-rectifying current.

    • To test for this compound block, pre-incubate the cells with the desired concentration of this compound for at least 5 minutes before applying the GPCR agonist.

    • Compare the agonist-induced current in the presence and absence of this compound to quantify the block.

2. Fluorescence-Based Membrane Potential Assay

This high-throughput method can be used to screen for GIRK channel modulators.[6]

  • Cell Preparation: Culture cells expressing the GIRK channels of interest (e.g., AtT20 or HL-1 cells) in 96-well plates.

  • Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye (e.g., an oxonol dye like HLB 021-152) for approximately 1 hour in normal buffer solution.

  • Assay Procedure:

    • Measure the baseline fluorescence using a fluorescent imaging plate reader.

    • For blocker experiments, pre-incubate the cells with this compound for 5 minutes.

    • Add a GPCR agonist to stimulate GIRK channel activation.

    • Monitor the change in fluorescence over time. Activation of GIRK channels leads to K+ efflux and hyperpolarization, resulting in a decrease in the fluorescence signal.

    • The degree of block by this compound is determined by the reduction in the agonist-induced fluorescence change.

Visualizations

GIRK_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR Binds TertiapinQ This compound GIRK GIRK Channel (Kir3.x) TertiapinQ->GIRK Blocks Pore G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein Activates K_ion K+ GIRK->K_ion K+ Efflux G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_beta_gamma->GIRK Binds and Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: GPCR-mediated activation of a GIRK channel and its inhibition by this compound.

Troubleshooting_Workflow Start Start: Incomplete block of GIRK current observed Check_Concentration 1. Verify this compound Concentration - Is it appropriate for the expected subunit composition? - Perform dose-response curve. Start->Check_Concentration Concentration_OK Concentration is optimal Check_Concentration->Concentration_OK Yes Concentration_Not_OK Adjust concentration Check_Concentration->Concentration_Not_OK No Check_Subunits 2. Confirm GIRK Subunit Expression - Use qPCR or Western blot. - Consider tissue heterogeneity. Concentration_OK->Check_Subunits Concentration_Not_OK->Check_Concentration Subunits_Known Subunit composition confirmed Check_Subunits->Subunits_Known Yes Subunits_Unknown Characterize subunit expression Check_Subunits->Subunits_Unknown No Check_Peptide 3. Assess Peptide Integrity - Check storage conditions (-20°C). - Use fresh aliquots for experiments. Subunits_Known->Check_Peptide Subunits_Unknown->Check_Subunits Peptide_OK Peptide is stable Check_Peptide->Peptide_OK Yes Peptide_Not_OK Obtain new peptide stock Check_Peptide->Peptide_Not_OK No Check_Off_Target 4. Investigate Off-Target Effects - Are other this compound sensitive channels (e.g., BK) present? - Use specific blockers for other channels. Peptide_OK->Check_Off_Target Peptide_Not_OK->Check_Peptide Off_Target_Ruled_Out Off-target effects are minimal Check_Off_Target->Off_Target_Ruled_Out No Off_Target_Present Isolate GIRK current pharmacologically Check_Off_Target->Off_Target_Present Yes Conclusion Conclusion: Incomplete block is likely due to a specific GIRK subtype's lower affinity. Off_Target_Ruled_Out->Conclusion Off_Target_Present->Check_Off_Target

Caption: Troubleshooting workflow for incomplete GIRK current block with this compound.

References

storage and handling guidelines for tertiapin-Q peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the storage, handling, and use of Tertiapin-Q peptide. All recommendations are intended for research purposes only.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't fully dissolve in water. What should I do?

A1: this compound is generally soluble in water to at least 2 mg/ml, with some suppliers indicating solubility up to 50 mg/mL.[1][2][3][4][5] If you encounter solubility issues, consider the following:

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Sonication: For higher concentrations, a brief period in an ultrasonic bath may be necessary to facilitate dissolution.[3]

  • Purity: Verify the purity of your peptide stock, as impurities can affect solubility. Most suppliers guarantee a purity of ≥95%.[1][6]

Q2: I am observing a decrease in the inhibitory activity of my this compound solution over time. Why is this happening?

A2: Loss of activity can be attributed to several factors:

  • Improper Storage: Reconstituted solutions have limited stability. For optimal performance, it is recommended to prepare solutions fresh on the day of the experiment.[2] If storage is necessary, adhere strictly to the recommended temperatures and durations (see table below).

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is crucial to aliquot the stock solution into single-use volumes to minimize these cycles.[7][8]

  • Oxidation: While this compound is an oxidation-resistant derivative of Tertiapin, prolonged exposure to air or oxidizing conditions can still potentially affect its activity over extended periods.[5][9][10]

Q3: Can I store my reconstituted this compound solution at 4°C for short-term use?

A3: It is not recommended. For reconstituted solutions, storage at -20°C or -80°C is advised to maintain stability and prevent degradation.[2][3][7] Short-term storage at 4°C could lead to a rapid loss of peptide activity.

Q4: Is this compound stable at room temperature?

A4: Lyophilized this compound is stable for shipping at ambient temperatures.[2] However, upon receipt, it should be stored immediately at the recommended low temperatures (-20°C or -80°C) to ensure long-term stability.[1][2][7]

Storage and Stability Guidelines

Proper storage is critical for maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C1-2 yearsStore in a desiccated environment.[2][3][6][7]
-80°CUp to 2 yearsRecommended for long-term storage.[3][7]
Reconstituted Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][3]
-80°CUp to 6 monthsPreferred for longer-term storage of solutions.[3][7][8]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound powder to create a stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Add the appropriate volume of sterile, high-purity water to the vial to achieve the desired stock concentration. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of water.

  • Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, a brief sonication in an ultrasonic water bath may be required.[3] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If the experimental application requires a sterile solution, filter the reconstituted peptide through a 0.22 µm sterile filter.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots immediately at -20°C or -80°C.[2][3][7] Avoid repeated freeze-thaw cycles.[7]

Diagrams

TroubleshootingWorkflow Troubleshooting this compound Experimental Issues start Experiment Start: Inconsistent or No Activity check_solubility Issue: Poor Solubility? start->check_solubility check_storage Issue: Peptide Degradation? check_solubility->check_storage No sol_vortex Action: Vortex Thoroughly check_solubility->sol_vortex Yes check_protocol Issue: Protocol Adherence? check_storage->check_protocol No store_aliquot Practice: Aliquoted Stock? check_storage->store_aliquot Yes proto_fresh Practice: Used Fresh Solution? check_protocol->proto_fresh Yes sol_sonicate Action: Use Ultrasonic Bath sol_vortex->sol_sonicate sol_check_conc Verify Final Concentration sol_sonicate->sol_check_conc success Resolution: Activity Restored sol_check_conc->success store_new_stock Action: Prepare Fresh Stock store_aliquot->store_new_stock No store_check_temp Verify Storage Temp (-20°C or -80°C) store_aliquot->store_check_temp Yes store_new_stock->success store_check_temp->check_protocol proto_fresh->store_new_stock No proto_review Review Dilution Calculations proto_fresh->proto_review Yes fail Resolution: Issue Persists (Contact Technical Support) proto_review->fail

Caption: Workflow for troubleshooting common issues with this compound.

References

Validation & Comparative

Validating Tertiapin-Q Specificity for Kir Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tertiapin-Q with other common inwardly rectifying potassium (Kir) channel blockers. The data presented here, compiled from various studies, is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs when studying Kir channels.

Introduction to this compound and Kir Channels

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and kidneys.[1][2] Their dysfunction has been implicated in several diseases, making them important therapeutic targets.[1][2]

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), and its more stable synthetic derivative, this compound, are potent blockers of certain Kir channel subtypes.[3] this compound is widely used as a pharmacological tool to investigate the physiological roles of these channels. However, understanding its specificity and potential off-target effects is critical for the accurate interpretation of experimental results.

Comparative Analysis of Kir Channel Blockers

The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other commonly used Kir channel blockers against a panel of Kir channel subtypes. This data highlights the relative selectivity of each compound.

BlockerKir1.1 (ROMK)Kir2.1Kir2.2Kir2.3Kir2.6Kir3.1/3.2Kir3.1/3.4 (GIRK)Kir4.1Kir7.1Off-Target Effects
This compound ~1.3 nM (Ki)Low Affinity---274 nM (Kd) for Kir3.1/3.2~13.3 nM (Ki)--Blocks BK channels (use-dependent)
TPNLQ 1.1 nM (Kd)>10 µM---274 nM (Kd)361 nM (Kd)>10 µM->250-fold selectivity for Kir1.1 over other tested Kir channels
ML133 >300 µM1.8 µM2.9 µM4.0 µM2.8 µM--76 µM33 µMSelective for Kir2.x family
VU590 294 nMNo effect-----No effect~8 µMAlso inhibits Kir7.1
Barium (Ba²⁺) µM rangeµM rangeµM rangeµM rangeµM rangeµM rangeµM rangeµM rangeµM rangeNon-selective Kir blocker

Experimental Protocols for Validating Specificity

Accurate determination of a blocker's specificity requires robust experimental techniques. Below are detailed protocols for three commonly employed methods for characterizing Kir channel modulators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying ion channel pharmacology, allowing for the controlled expression of specific channel subunits and precise measurement of ionic currents.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired Kir channel subunits. Incubate for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit Kir currents. A typical protocol involves steps from -150 mV to +50 mV.

  • Compound Application: Perfuse the recording chamber with solutions containing increasing concentrations of the blocker (e.g., this compound).

  • Data Analysis: Measure the steady-state current at a hyperpolarizing voltage step (e.g., -120 mV) for each blocker concentration. Plot the normalized current as a function of blocker concentration and fit the data with a Hill equation to determine the IC50 value.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp allows for the recording of ionic currents from single cells or even single channels, providing high-resolution data on channel activity and modulation.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the Kir channel of interest.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2.

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage ramps or steps to record Kir currents.

  • Compound Application: Apply the blocker to the cell via a perfusion system.

  • Data Analysis: Measure the current amplitude at a specific voltage before and after drug application to determine the percentage of inhibition and calculate the IC50.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay suitable for screening large compound libraries to identify ion channel modulators. It utilizes the ability of Kir channels to conduct thallium ions (Tl⁺), which can be detected by a Tl⁺-sensitive fluorescent dye.

Protocol:

  • Cell Plating: Plate cells expressing the Kir channel of interest into a 384-well plate.[4]

  • Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 AM).[4]

  • Compound Addition: Add test compounds, including this compound and other blockers, to the wells.

  • Thallium Stimulation: Add a Tl⁺-containing stimulus buffer to the wells.[4]

  • Fluorescence Reading: Use a fluorescence plate reader to measure the increase in intracellular fluorescence over time as Tl⁺ enters the cells through open Kir channels.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir channel activity. Calculate the inhibitory effect of the compounds by comparing the fluorescence signal in the presence and absence of the blocker.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of this compound's action and the experimental process for its validation, the following diagrams are provided.

Kir_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kir Kir Channel K_ion_in K+ Influx Kir->K_ion_in GPCR GPCR G_protein Gαβγ GPCR->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates Ligand Ligand (e.g., Acetylcholine) Ligand->GPCR activates TertiapinQ This compound TertiapinQ->Kir blocks Hyperpolarization Hyperpolarization K_ion_in->Hyperpolarization G_beta_gamma->Kir activates (for GIRK)

Caption: Simplified signaling pathway of a G-protein coupled Kir (GIRK) channel and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis A1 Select Kir Channel Subtype A2 Express in Oocytes or Mammalian Cells A1->A2 B1 Electrophysiology (TEVC or Patch Clamp) A2->B1 B2 Thallium Flux Assay (High-Throughput) A2->B2 C1 Measure Current Inhibition or Fluorescence Change B1->C1 B2->C1 C2 Determine IC50 / Ki values C1->C2 C3 Compare with other Blockers and Channel Subtypes C2->C3 D Validate Specificity C3->D

Caption: General experimental workflow for validating the specificity of a Kir channel blocker like this compound.

Conclusion

This compound is a high-affinity blocker of Kir1.1 and Kir3.1/3.4 channels. While it is a valuable tool, its off-target effects on BK channels and its activity on different Kir subtypes should be considered when designing experiments and interpreting data. For studies requiring higher selectivity for Kir1.1, the derivative TPNLQ offers a significant advantage. In contrast, compounds like ML133 are more suitable for investigating the roles of the Kir2.x channel family. The choice of blocker should be guided by the specific Kir channel subtype under investigation and validated using appropriate electrophysiological or fluorescence-based assays. This comparative guide serves as a starting point for researchers to make informed decisions in their study of inwardly rectifying potassium channels.

References

A Comparative Guide to Tertiapin-Q and Barium Chloride for Inwardly Rectifying Potassium (Kir) Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Tertiapin-Q and barium chloride as blockers of inwardly rectifying potassium (Kir) channels. The information presented is supported by experimental data to assist in the selection of the appropriate pharmacological tool for your research needs.

At a Glance: this compound vs. Barium Chloride

FeatureThis compoundBarium Chloride
Type Peptide Toxin (modified)Divalent Cation
Selectivity Selective for certain Kir subtypes (e.g., Kir1.1, Kir3.x)Non-selective Kir channel blocker
Potency High (nM range for sensitive subtypes)Lower (µM to mM range)
Mechanism Pore blockerPore blocker
Off-target effects Can also block BK channels[1][2]Can affect other ion channels and cellular processes at higher concentrations
Applications Selective inhibition of specific Kir channels in functional studiesGeneral blockade of Kir channels, often used to isolate other currents

Quantitative Efficacy Comparison

The following table summarizes the reported potency of this compound and Barium Chloride on various Kir channel subtypes. It is important to note that experimental conditions can influence these values.

Kir Channel SubtypeThis compoundBarium Chloride
Kir1.1 (ROMK1) Kd ≈ 2 nM[3]IC50 in µM to mM range (less potent)
Kir3.1/3.4 (GIRK1/4) Kd ≈ 8 nM[3]IC50 in µM to mM range (less potent)
Kir3.1/3.2 (GIRK1/2) Kd ≈ 270 nM[3]IC50 in µM to mM range (less potent)
Kir2.1 Low affinity (Kd ≈ 2 µM)[4]Potent blocker (IC50 in µM range)

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: electrophysiology (patch-clamp and two-electrode voltage clamp) and fluorescence-based assays.

Electrophysiology: The Gold Standard for Ion Channel Research

Electrophysiological techniques directly measure the flow of ions through channel pores, providing a real-time assessment of channel activity and blockade.

1. Whole-Cell Patch Clamp:

This technique is used to record the currents from the entire cell membrane. It is a powerful method to study the effect of blockers on native or heterologously expressed Kir channels in mammalian cells.

  • Cell Preparation: Cells expressing the Kir channel of interest (e.g., HEK293 cells or primary cells like vascular smooth muscle cells) are cultured on coverslips[5][6].

  • Solutions:

    • Extracellular (Bath) Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is buffered to a physiological pH (7.2-7.4) and bubbled with carbogen (B8564812) (95% O2 – 5% CO2)[6][7].

    • Intracellular (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to ~7.2 with KOH[6].

  • Recording Procedure:

    • A glass micropipette with a small tip opening is filled with the intracellular solution and brought into contact with the cell membrane.

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

    • The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV), and currents are recorded in response to voltage steps.

    • The blocker (this compound or barium chloride) is applied to the bath solution, and the change in current is measured to determine the extent of channel inhibition.

2. Two-Electrode Voltage Clamp (TEVC):

This method is commonly used with Xenopus oocytes, which can be easily injected with cRNA encoding the Kir channel of interest.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired Kir channel subunits[8]. The oocytes are then incubated for 24-72 hours to allow for channel expression.

  • Solutions: The oocytes are typically bathed in a solution containing a high concentration of potassium to increase the inward current, for example (in mM): 96 KCl, 2 NaCl, 1 MgCl2, 5 HEPES, pH 7.5[4].

  • Recording Procedure:

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

    • A feedback amplifier is used to clamp the membrane potential at a desired holding potential (e.g., 0 mV in symmetrical potassium solutions).

    • Voltage steps are applied to elicit Kir currents.

    • The blocker is perfused into the bath, and the reduction in current is measured to determine the blocking efficacy. For a complete block of Kir currents, 3mM barium chloride can be used[4].

Fluorescence-Based Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize Kir channel modulators. It relies on the fact that Kir channels are permeable to thallium (Tl+) ions, and a fluorescent dye is used to detect the influx of Tl+ into the cells.

  • Cell Preparation: A stable cell line expressing the Kir channel of interest (often under an inducible promoter to control expression) is plated in a multi-well plate (e.g., 384-well)[9][10][11].

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluoZin-2[9][10][11].

  • Assay Procedure:

    • The cells are washed to remove unincorporated dye and placed in a buffer.

    • Test compounds (potential blockers) are added to the wells.

    • A stimulus buffer containing thallium is added to initiate Tl+ influx through the open Kir channels.

    • A fluorescent plate reader measures the increase in fluorescence, which is proportional to the amount of Tl+ entering the cells. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the Kir channel.

Signaling Pathways and Experimental Workflows

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Signaling Pathway

GIRK channels (Kir3.x) are key effectors in inhibitory neurotransmission. They are activated by Gβγ subunits released from G-protein coupled receptors (GPCRs). This compound is a potent blocker of these channels.

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR Binds to G_protein Gα(GDP)βγ (Inactive) GPCR->G_protein Activates G_alpha Gα(GTP) G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to GIRK_channel GIRK Channel (Closed) G_betagamma->GIRK_channel Binds to & Activates GIRK_open GIRK Channel (Open) GIRK_channel->GIRK_open K_ion K+ GIRK_open->K_ion K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_open Blocks Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GIRK channel activation by GPCRs and inhibition by this compound.

Experimental Workflow for Comparing Kir Channel Blockers

The following diagram illustrates a typical workflow for comparing the efficacy of two Kir channel blockers like this compound and Barium Chloride using electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_blocker_A Blocker A Application cluster_blocker_B Blocker B Application cluster_analysis Data Analysis Cell_Culture Cell Culture/Oocyte Injection (Expressing Kir Channel) Patch_Clamp Establish Whole-Cell or TEVC Configuration Cell_Culture->Patch_Clamp Baseline Record Baseline Kir Current Patch_Clamp->Baseline Blocker_A Apply this compound (Multiple Concentrations) Baseline->Blocker_A Blocker_B Apply Barium Chloride (Multiple Concentrations) Baseline->Blocker_B Record_A Record Blocked Current Blocker_A->Record_A Washout_A Washout Record_A->Washout_A Dose_Response Construct Dose-Response Curves Record_A->Dose_Response Washout_A->Blocker_B or separate experiment Record_B Record Blocked Current Blocker_B->Record_B Washout_B Washout Record_B->Washout_B Record_B->Dose_Response IC50 Calculate IC50/Kd Values Dose_Response->IC50 Comparison Compare Efficacy and Potency IC50->Comparison

Caption: Workflow for comparing Kir channel blocker efficacy.

Conclusion

This compound and barium chloride are both valuable tools for studying Kir channels, but their applications differ significantly due to their selectivity and potency. This compound is the preferred choice for selectively inhibiting specific Kir subtypes, particularly Kir1.1 and Kir3.x channels, with high potency. In contrast, barium chloride serves as a non-selective, general blocker of Kir channels, useful for identifying Kir channel-mediated currents or when a broad blockade is desired. The choice between these two blockers will ultimately depend on the specific experimental question and the Kir channel subtypes being investigated.

References

A Comparative Guide to Bee Venom-Derived Channel Blockers: Tertiapin-Q and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tertiapin-Q and other prominent bee venom-derived channel blockers. The following sections detail their mechanisms of action, quantitative performance based on experimental data, and the methodologies used to obtain these findings.

Introduction to Bee Venom Peptides as Channel Blockers

Bee venom is a complex mixture of peptides and enzymes that have evolved to target various physiological pathways. Among these, a number of peptides exhibit potent and selective channel-blocking activities, making them valuable tools for research and potential therapeutic leads. This guide focuses on this compound, a synthetic analog of a naturally occurring bee venom peptide, and compares it with other well-characterized channel blockers from bee venom: Apamin, Melittin, Mast Cell Degranulating (MCD) peptide, Adolapin, and Secapin.

Quantitative Comparison of Bee Venom-Derived Blockers

The efficacy and selectivity of these peptides as channel blockers are summarized below. The data is presented to facilitate a direct comparison of their potencies on their respective primary targets.

PeptidePrimary Target(s)Quantitative DataData TypeReference(s)
This compound GIRK1/4 (Kir3.1/3.4), ROMK1 (Kir1.1), BK (KCa1.1)Kᵢ = 13.3 nM (GIRK1/4), Kᵢ = 1.3 nM (ROMK1)Inhibition Constant[1]
IKAChIC₅₀ = 29.7 nMHalf-maximal Inhibitory Concentration
Apamin SK2 (KCa2.2), SK3 (KCa2.3), SK1 (KCa2.1)IC₅₀ = 87.7 pM (SK2), IC₅₀ = 2.3 nM (SK3), IC₅₀ = 4.1 nM (SK1)Half-maximal Inhibitory Concentration[2]
SK2K_D = 5.3 pMDissociation Constant[3]
Melittin Cell Membranes (pore formation)HD₅₀ = 0.44 µg/mL (Human Red Blood Cells)Half-maximal Hemolytic Concentration[4]
Human Fibroblast CellsIC₅₀ = 6.45 µg/mLHalf-maximal Inhibitory Concentration (Cytotoxicity)[4]
HeLa, WiDr, Vero CellsIC₅₀ = 2.54 µg/mL, 2.68 µg/mL, 3.53 µg/mLHalf-maximal Inhibitory Concentration (Cytotoxicity)[5]
MCD Peptide Voltage-gated K+ channels (Kv1.1, Kv1.2, Kv1.6), Mast Cell G-proteinsK_d = 158 pM (rat brain membranes)Dissociation Constant[6]
Adolapin Cyclooxygenase (COX), Phospholipase A2 (PLA2)7 nmole/ml inhibits ~80% of PLA2, 4.5 nmole/ml inhibits ~80% of lipoxygenase% Inhibition at a given concentration[7]
Secapin Plasmin, Elastases, Trypsin, ChymotrypsinInhibits various serine proteases-[1][7]

Detailed Mechanisms of Action and Signaling Pathways

The diverse biological effects of these peptides stem from their distinct molecular targets and the signaling cascades they modulate.

This compound: A Potent Blocker of Inwardly Rectifying Potassium (Kir) Channels

This compound is a synthetic, oxidation-resistant analog of Tertiapin, a 21-amino acid peptide from European honeybee venom.[8] It is a high-affinity blocker of inwardly rectifying potassium (Kir) channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels and renal outer medullary potassium (ROMK) channels.[1] By blocking these channels, this compound prolongs the action potential duration and can modulate neuronal excitability.[8] Its blockade of GIRK channels, which are activated by G-protein coupled receptors (GPCRs), makes it a valuable tool for studying GPCR signaling. For example, this compound can prevent acetylcholine-induced atrioventricular blocks by inhibiting the IKACh current, which is carried by GIRK channels.

This compound Signaling Pathway This compound blocks GIRK channel activation. cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein Gβγ Subunit GPCR->G_protein Agonist (e.g., Acetylcholine) GIRK GIRK Channel (Kir3.x) G_protein->GIRK Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux TertiapinQ This compound TertiapinQ->GIRK Blocks

Figure 1: Mechanism of this compound inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Apamin: A Specific Blocker of Small-Conductance Calcium-Activated Potassium (SK) Channels

Apamin is an 18-amino acid peptide neurotoxin that selectively blocks small-conductance calcium-activated potassium (SK) channels.[7] It can cross the blood-brain barrier and acts as an allosteric inhibitor of SK channels, thereby reducing the afterhyperpolarization that follows an action potential.[7][9] This leads to increased neuronal excitability.[10] Apamin's high specificity for SK channels has made it a crucial pharmacological tool for studying the role of these channels in regulating neuronal firing patterns, synaptic plasticity, and learning and memory.[5][9]

Apamin Signaling Pathway Apamin increases neuronal excitability by blocking SK channels. cluster_neuron Neuron Ca_influx Ca2+ Influx (During Action Potential) Calmodulin Calmodulin Ca_influx->Calmodulin Binds SK_channel SK Channel (KCa2.x) Calmodulin->SK_channel Activates K_efflux K+ Efflux SK_channel->K_efflux Apamin Apamin Apamin->SK_channel Blocks Neuronal_excitability Increased Neuronal Excitability Apamin->Neuronal_excitability Promotes Afterhyperpolarization Afterhyperpolarization (AHP) K_efflux->Afterhyperpolarization Causes Afterhyperpolarization->Neuronal_excitability Reduced AHP leads to

Figure 2: Apamin's mechanism of action on neuronal excitability through SK channel blockade.

Melittin: A Pore-Forming Peptide with Pro-inflammatory Effects

Melittin is the most abundant peptide in bee venom and is a potent cytolytic agent.[4] It is a 26-amino acid amphipathic peptide that readily inserts into cell membranes, forming pores and causing cell lysis.[4][11] This pore-forming activity leads to the release of pro-inflammatory mediators from cells, contributing to the pain and inflammation associated with bee stings.[4] Melittin can also directly activate various signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[7][12]

Melittin Pro-inflammatory Signaling Melittin induces inflammation via pore formation and pathway activation. cluster_membrane Cell Membrane Melittin Melittin Membrane Membrane Pore Formation Melittin->Membrane TLR TLR2/4 Melittin->TLR Cell_Lysis Cell Lysis Membrane->Cell_Lysis NFkB_pathway NF-κB Pathway TLR->NFkB_pathway MAPK_pathway MAPK Pathway (p38, ERK1/2) TLR->MAPK_pathway Mediator_Release Release of Pro-inflammatory Mediators (e.g., Cytokines) Cell_Lysis->Mediator_Release Inflammation Inflammation Mediator_Release->Inflammation NFkB_pathway->Inflammation MAPK_pathway->Inflammation

Figure 3: Pro-inflammatory signaling pathways activated by Melittin.

Mast Cell Degranulating (MCD) Peptide: A Modulator of Mast Cells and Potassium Channels

MCD peptide is a 22-amino acid peptide that, at low concentrations, stimulates the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[13][14] This process is mediated by the activation of a pertussis toxin-sensitive G-protein.[15] At higher concentrations, it exhibits anti-inflammatory properties. MCD peptide is also a potent blocker of several voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.6, which contributes to its neurotoxic effects.[16]

MCD_Peptide_Mast_Cell_Degranulation MCD peptide induces mast cell degranulation via a G-protein pathway. cluster_mast_cell Mast Cell MCD_peptide MCD Peptide GPCR G-Protein Coupled Receptor (e.g., MRGPRX2) MCD_peptide->GPCR Activates G_protein Pertussis Toxin- Sensitive G-protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers

Figure 4: Signaling pathway of MCD peptide-induced mast cell degranulation.

Adolapin: An Anti-inflammatory and Analgesic Peptide

Adolapin is a polypeptide from bee venom with anti-inflammatory, analgesic, and antipyretic properties.[7] Its primary mechanism of action is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By blocking prostaglandin (B15479496) production, Adolapin reduces inflammation and pain. It also inhibits phospholipase A2 and lipoxygenase, further contributing to its anti-inflammatory effects.[7]

Secapin: A Serine Protease Inhibitor

Secapin is a bee venom peptide that functions as a serine protease inhibitor.[4][7] It has been shown to inhibit several proteases, including plasmin, elastase, trypsin, and chymotrypsin.[1] Its ability to inhibit plasmin gives it anti-fibrinolytic properties, meaning it can prevent the breakdown of blood clots.[8] The inhibitory effect on elastase suggests a potential role in protecting tissues from degradation during inflammation.[8]

Experimental Protocols

The quantitative data presented in this guide were obtained using a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Whole-Cell Patch-Clamp Electrophysiology (for this compound and Apamin)

This technique is used to measure the ion currents flowing across the entire cell membrane, allowing for the characterization of channel blockers.

  • Cell Preparation: HEK293 cells are cultured and transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., GIRK1/4 for this compound, SK2 for Apamin).

  • Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used as recording electrodes.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH adjusted to 7.3 with KOH. For SK channel recordings, a specific free Ca²⁺ concentration (e.g., 1 µM) is established using a Ca²⁺ buffer system.

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Experimental Procedure:

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • Channel currents are elicited by applying a voltage protocol (e.g., voltage steps or ramps).

    • The peptide of interest (e.g., this compound, Apamin) is applied to the bath solution at various concentrations.

    • The reduction in current amplitude is measured to determine the IC₅₀ value.

Whole_Cell_Patch_Clamp_Workflow Workflow for Whole-Cell Patch-Clamp Electrophysiology. start Start cell_prep Cell Preparation (Transfection with channel of interest) start->cell_prep pipette_prep Prepare Recording Pipette (Fill with internal solution) start->pipette_prep seal_formation Form Gigaohm Seal on Cell Membrane cell_prep->seal_formation pipette_prep->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell record_baseline Record Baseline Channel Currents whole_cell->record_baseline apply_peptide Apply Bee Venom Peptide (Varying Concentrations) record_baseline->apply_peptide record_inhibition Record Inhibited Channel Currents apply_peptide->record_inhibition data_analysis Data Analysis (Determine IC50) record_inhibition->data_analysis end End data_analysis->end

Figure 5: A simplified workflow for determining the inhibitory concentration of a channel blocker using whole-cell patch-clamp.

Hemolysis Assay (for Melittin)

This assay quantifies the lytic activity of a substance on red blood cells.

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).

  • Experimental Procedure:

    • Melittin is serially diluted in PBS.

    • 100 µL of each Melittin dilution is added to 100 µL of the 2% RBC suspension in a 96-well plate.

    • Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included.

    • The plate is incubated for 1 hour at 37°C.

    • The plate is centrifuged to pellet the intact RBCs.

    • The supernatant, containing the released hemoglobin, is transferred to a new 96-well plate.

    • The absorbance of the supernatant is measured at 540 nm.

  • Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HD₅₀ value is determined by plotting the percentage of hemolysis against the Melittin concentration.[4]

Cyclooxygenase (COX) Inhibition Assay (for Adolapin)

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), TMPD (chromogen), and the test compound (Adolapin).

  • Experimental Procedure:

    • The COX enzyme is incubated with the test compound (Adolapin) for a specified time.

    • Arachidonic acid and TMPD are added to initiate the reaction.

    • The change in absorbance at 590 nm is monitored over time.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). IC₅₀ values can be calculated from a dose-response curve.

Serine Protease Inhibition Assay (for Secapin)

This assay determines the inhibitory activity of a compound against a specific serine protease.

  • Reagents: The target serine protease (e.g., plasmin, trypsin), a specific chromogenic or fluorogenic substrate for the protease, and the inhibitor (Secapin).

  • Experimental Procedure:

    • The serine protease is pre-incubated with various concentrations of Secapin.

    • The chromogenic or fluorogenic substrate is added to start the enzymatic reaction.

    • The change in absorbance or fluorescence is measured over time using a plate reader.

  • Data Analysis: The initial reaction velocity is calculated for each inhibitor concentration. The percentage of inhibition is calculated relative to the uninhibited control. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[2]

Conclusion

The peptides derived from bee venom represent a rich source of potent and selective modulators of ion channels and other key physiological targets. This compound stands out as a high-affinity blocker of specific inwardly rectifying potassium channels, making it an invaluable tool for studying GPCR signaling and neuronal excitability. In comparison, other bee venom peptides such as Apamin offer exquisite selectivity for SK channels, while Melittin provides a model for studying pore formation and cytolysis. Peptides like Adolapin and Secapin target enzymatic pathways involved in inflammation and fibrinolysis. A thorough understanding of their quantitative performance and the experimental methods used to characterize them is crucial for their effective application in research and drug development.

References

Tertiapin vs. Tertiapin-Q: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals investigating inwardly rectifying potassium (Kir) channels, the bee venom-derived peptide tertiapin (B1603359) has long been a valuable pharmacological tool. However, its practical application is hampered by the oxidation of a key methionine residue, which can compromise its activity. To address this limitation, a stable analogue, tertiapin-Q, was developed. This guide provides a detailed comparison of the functional differences between tertiapin and this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations to aid researchers in selecting the appropriate tool for their studies.

Core Functional Comparison: Stability without Sacrificing Potency

The primary functional difference between tertiapin and its synthetic derivative, this compound, lies in their chemical stability. Tertiapin contains a methionine residue at position 13 that is susceptible to oxidation, which can reduce its ability to block ion channels[1]. In this compound, this methionine has been substituted with a glutamine. This single amino acid change renders this compound resistant to oxidation, making it a more stable and reliable reagent for long-term experiments and storage without any significant alteration in its functional activity as a channel blocker[1]. Both peptides are potent blockers of G protein-coupled inwardly rectifying potassium (GIRK) channels and, to a lesser extent, large conductance Ca2+-activated K+ (BK) channels[1][2].

Quantitative Analysis: A Head-to-Head Comparison

The inhibitory potency of tertiapin and this compound has been quantified against various potassium channel subtypes. The data presented below, collated from multiple electrophysiological and binding studies, demonstrates the comparable high-affinity binding of both peptides to their primary targets.

Target ChannelPeptidePotency (Ki/Kd/IC50)Experimental System
GIRK1/4 (Kir3.1/3.4) TertiapinK_d_ ≈ 8 nM[1]Not Specified
This compoundK_i_ = 13.3 nM[3][4]Not Specified
This compoundIC_50_ = 1.4 nM[5]HL-1 cells
ROMK1 (Kir1.1) TertiapinK_d_ ≈ 2 nM[1]Not Specified
This compoundK_i_ = 1.3 nM[3][4]Not Specified
GIRK1/2 (Kir3.1/3.2) This compoundIC_50_ = 5.4 nMXenopus oocytes
BK Channel TertiapinIC_50_ = 5.8 nM[1]Not Specified
This compoundInhibited at 1-100 nM[2]Xenopus oocytes

Mechanism of Action: Pore Blockade

Both tertiapin and this compound are thought to block their target channels through a similar physical occlusion mechanism. The C-terminal α-helix of the peptide inserts into the external vestibule of the potassium channel's conduction pore, thereby physically obstructing the flow of ions[1].

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Electrophysiological Characterization of GIRK Channel Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes how to measure the inhibitory effect of this compound on GIRK channels expressed in Xenopus oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI Xenopus laevis oocytes.

  • Inject oocytes with cRNAs encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

  • Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a high potassium external solution (e.g., 96 mM KCl, 2 mM NaCl, 1 mM MgCl_2, 5 mM HEPES, pH 7.6).

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply voltage ramps or steps to elicit GIRK channel currents.

  • Establish a stable baseline current recording.

c. Application of this compound and Data Analysis:

  • Perfuse the recording chamber with the external solution containing varying concentrations of this compound (e.g., 1 nM to 1 µM).

  • Record the steady-state current at each concentration.

  • To determine the IC_50_ value, plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Competitive Radioligand Binding Assay for Determining K_i_ Values

This protocol outlines a method to determine the binding affinity (K_i_) of this compound for GIRK channels expressed in a cell line.

a. Membrane Preparation:

  • Culture cells expressing the target GIRK channels (e.g., HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate binding buffer.

b. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand that binds to the target channel, and varying concentrations of unlabeled this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

c. Data Analysis:

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

  • Determine the IC_50_ value from the resulting competition curve.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizing the Molecular Interactions and Experimental Process

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

GIRK_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_channel Channel Modulation cluster_inhibition Inhibition GPCR GPCR G_protein Gαβγ (inactive) GPCR->G_protein Activates Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange GIRK GIRK Channel (Closed) G_protein_active->GIRK Gβγ binds GIRK_open GIRK Channel (Open) GIRK->GIRK_open Opens Hyperpolarization Hyperpolarization GIRK_open->Hyperpolarization K_ion K+ K_ion->GIRK_open Efflux Tertiapin Tertiapin / this compound Tertiapin->GIRK Blocks Pore Tertiapin->GIRK_open Blocks Pore Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_binding Binding Assay Channel_Prep Channel Expression (e.g., Xenopus Oocytes, Cell Lines) TEVC Two-Electrode Voltage Clamp (TEVC) Channel_Prep->TEVC Patch_Clamp Patch Clamp Channel_Prep->Patch_Clamp Membrane_Prep Cell Membrane Preparation Channel_Prep->Membrane_Prep Peptide_Prep This compound Synthesis and Purification Peptide_Prep->TEVC Peptide_Prep->Patch_Clamp Radioligand_Assay Competitive Radioligand Binding Assay Peptide_Prep->Radioligand_Assay Dose_Response Generate Dose-Response Curve TEVC->Dose_Response Patch_Clamp->Dose_Response IC50 Calculate IC50 Dose_Response->IC50 Membrane_Prep->Radioligand_Assay Ki_Calc Calculate Ki Radioligand_Assay->Ki_Calc

References

A Comparative Analysis of Tertiapin-Q and Tertiapin-LQ: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical and pharmacological differences between two key potassium channel blockers.

This guide provides a comprehensive comparison of tertiapin-Q (TPN-Q) and tertiapin-LQ (TPN-LQ), two closely related peptide toxins derived from honey bee venom that are pivotal tools in the study of inwardly rectifying potassium (Kir) channels. Understanding the nuanced differences in their affinity, selectivity, and mechanism of action is crucial for the precise dissection of Kir channel function in physiological and pathophysiological contexts.

Introduction: From Bee Venom to Stable Research Tools

Tertiapin (B1603359) is a 21-amino acid peptide found in the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of a subset of inwardly rectifying potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels.[1][2] The native peptide contains a methionine residue that is susceptible to oxidation, which can reduce its channel-blocking activity.[1] To address this stability issue, synthetic, non-oxidizable analogues have been developed.

This compound (TPN-Q) was created by substituting the methionine residue at position 13 with a glutamine.[1][3][4] This substitution renders the peptide resistant to oxidation without significantly altering its functional properties compared to the native toxin.[1]

Tertiapin-LQ (TPN-LQ) is another synthetic derivative designed to enhance selectivity. While information is more limited compared to TPN-Q, studies indicate that TPN-LQ exhibits a more specific affinity for certain Kir channel subtypes.[5][6]

Comparative Pharmacological Profile

The primary targets for both this compound and tertiapin-LQ are the G-protein-coupled inwardly rectifying potassium (GIRK) channels and the renal outer medullary potassium (ROMK) channels. However, their affinity and selectivity profiles exhibit key distinctions.

Target ChannelPeptideAffinity (Ki/IC50)Selectivity Profile
ROMK1 (Kir1.1) This compoundKi: 1.3 nM[7][8][9]High affinity
Tertiapin-LQIC50: 0.445 µM[5]High affinity, serves as a selective blocker over GIRK channels.[5][6]
GIRK1/4 (Kir3.1/3.4) This compoundKi: 13.3 nM[7][8][9]High affinity
Tertiapin-LQLow affinity (33.1% block at 12.7 µM)[5]Significantly less potent against GIRK1/4 compared to ROMK1.[5]
GIRK1/2 (Kir3.1/3.2) This compoundKd: ~270 nMModerate affinity
Tertiapin-LQIC50: 9.28 µM[5]Over 20-fold less potent against GIRK1/2 compared to ROMK1.[5]
Kir2.1 This compoundSelective over Kir2.1[9]Low to no affinity
BK Channels This compoundIC50: ~5 nM (use- and voltage-dependent)[2]High affinity, but blockade is use-dependent, unlike for Kir channels.[2]

Key Insights from the Data:

  • This compound is a potent, high-affinity blocker of both ROMK1 and GIRK1/4 channels, making it a valuable tool for studying these channels, though its lack of specificity for Kir channels due to its action on BK channels should be considered.[2][7][8][9]

  • Tertiapin-LQ demonstrates a clear selectivity for ROMK1 (Kir1.1) channels over GIRK channels.[5][6] This makes TPN-LQ a more suitable pharmacological tool for isolating the function of ROMK1 in systems where GIRK channels are also present.

Mechanism of Action and Signaling Pathways

Both peptides are thought to block Kir channels by physically occluding the ion conduction pore. The C-terminal α-helix of the peptide inserts into the external vestibule of the channel, thereby preventing the flow of potassium ions.[1] The interaction between this compound and the ROMK1 channel is a bimolecular reaction with a one-to-one stoichiometry.[3][7]

The blockade of GIRK channels by these peptides has significant implications for cellular signaling. GIRK channels are activated by Gβγ subunits released from G-protein coupled receptors (GPCRs), leading to membrane hyperpolarization and neuronal inhibition. By blocking these channels, tertiapin peptides prevent this inhibitory signal, leading to increased neuronal excitability.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Agonist Binding GIRK_channel GIRK Channel (Kir3.x) G_protein->GIRK_channel Gβγ activation Hyperpolarization Hyperpolarization GIRK_channel->Hyperpolarization K+ Efflux No_Hyperpolarization No Hyperpolarization GIRK_channel->No_Hyperpolarization K+ Efflux Blocked Tertiapin This compound / -LQ Tertiapin->GIRK_channel Blockade Inhibition Decreased Excitability Hyperpolarization->Inhibition Increased_Excitability Increased Excitability

Caption: Signaling pathway of GIRK channel modulation by Tertiapin.

Experimental Protocols

The primary method for characterizing the effects of this compound and tertiapin-LQ on ion channels is patch-clamp electrophysiology .[2][10] This technique allows for the direct measurement of ion currents flowing through channels in the cell membrane.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Slice Prep Pipette_Prep Micropipette Fabrication & Filling Solutions Prepare Internal & External Solutions Seal Form Giga-ohm Seal (Cell-attached) Solutions->Seal Rupture Rupture Membrane (Whole-cell) Seal->Rupture Clamp Apply Voltage or Current Clamp Rupture->Clamp Record_Baseline Record Baseline Currents Clamp->Record_Baseline Apply_Peptide Bath Apply This compound/LQ Record_Baseline->Apply_Peptide Record_Effect Record Post-Peptide Currents Apply_Peptide->Record_Effect Analysis Analyze Current/ Voltage Traces Record_Effect->Analysis Dose_Response Generate Dose-Response Curve Analysis->Dose_Response Calculate_IC50 Calculate IC50/Ki Dose_Response->Calculate_IC50

Caption: Workflow for Patch-Clamp Electrophysiology.
Detailed Methodology: Whole-Cell Voltage Clamp

This protocol is a generalized procedure for assessing the inhibitory effects of tertiapin peptides on Kir channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

  • Cell Preparation: Culture cells expressing the Kir channel of interest. For recording, cells are plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 KCl, 10 HEPES, 1.8 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with KOH.

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

    • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.[11][12]

    • The cell is held at a holding potential of -80 mV.

    • Currents are elicited by voltage steps or ramps (e.g., from -120 mV to +60 mV).

  • Data Acquisition and Analysis:

    • Baseline currents are recorded in the external solution.

    • This compound or tertiapin-LQ is then applied to the bath at various concentrations.

    • The percentage of current inhibition at each concentration is calculated.

    • A dose-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Logical Framework for Peptide Selection

The choice between this compound and tertiapin-LQ depends entirely on the experimental question. This decision process can be visualized as follows:

logical_relationship Start Start: Need to block inwardly rectifying K+ channels Question1 Is broad blockade of GIRK and ROMK1 channels acceptable? Start->Question1 Question3 Is specific blockade of ROMK1 (Kir1.1) required? Question1->Question3 No Use_TPNQ Use this compound Question1->Use_TPNQ Yes Question2 Is the presence of BK channels a confounding factor? Question2:e->Use_TPNQ:w No Consider_Alternatives Consider alternative blockers or use-dependent protocols for TPN-Q Question2->Consider_Alternatives Yes Use_TPNLQ Use Tertiapin-LQ Question3->Use_TPNLQ Yes Question3:s->Consider_Alternatives:n No Use_TPNQ->Question2

Caption: Decision guide for selecting between this compound and -LQ.

Conclusion

This compound and tertiapin-LQ are invaluable pharmacological probes for the study of inwardly rectifying potassium channels.

  • This compound serves as a potent, high-affinity, and stable blocker of both ROMK1 and GIRK channels. Its primary limitation is the off-target, use-dependent blockade of BK channels.

  • Tertiapin-LQ offers enhanced selectivity for ROMK1 channels over GIRK channels, making it the superior choice for experiments aiming to isolate the physiological role of ROMK1.

A thorough understanding of these differences, supported by the quantitative data and experimental frameworks presented in this guide, is essential for designing rigorous experiments and accurately interpreting their outcomes in the fields of neuroscience, cardiology, and renal physiology.

References

Validating GIRK Channel Blockade: A Comparative Guide to Tertiapin-Q In Situ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the specific blockade of G-protein-coupled inwardly rectifying potassium (GIRK) channels is a critical step in various experimental paradigms. Tertiapin-Q, a stable derivative of a bee venom toxin, has emerged as a potent and widely used tool for this purpose. This guide provides a comprehensive comparison of this compound with other GIRK channel blockers, supported by experimental data and detailed protocols for in situ validation.

GIRK channels, also known as Kir3 channels, are crucial regulators of cellular excitability in numerous tissues, including the heart and brain.[1][2][3] Their activation, typically mediated by the Gβγ subunits of G-proteins following G-protein-coupled receptor (GPCR) stimulation, leads to potassium efflux and membrane hyperpolarization, thus dampening cellular activity.[2][4][5] Dysregulation of GIRK channel function has been implicated in a range of disorders, making them a significant target for therapeutic intervention.[1][6]

This compound: A High-Affinity GIRK Channel Blocker

This compound is a synthetic analog of tertiapin, where a methionine residue has been replaced with glutamine to prevent oxidation, enhancing its stability without altering its function.[7] It exhibits high affinity for GIRK channels, making it a valuable tool for their study.

Comparative Performance of GIRK Channel Blockers

The efficacy and specificity of a channel blocker are paramount for reliable experimental outcomes. The following table summarizes the quantitative data for this compound and other commonly used GIRK channel blockers.

BlockerTarget GIRK SubunitsIC50Off-Target EffectsKey Characteristics
This compound GIRK1/4 (cardiac)1.4 nM (in HL-1 cells)[4][6]Blocks BK channels (IC50 = 5.8 nM)[7], ROMK1 (Kir1.1) channels (Ki = 1.3 nM)High affinity and stability; use-dependent block of some channels.[8][9]
GIRK1/2 (neuronal)102 nM (in AtT20 cells)[4][6]Less potent on neuronal vs. cardiac subtypes.
Barium (Ba²⁺) General Kir blockermM rangeNon-selective for Kir channelsA classical, non-specific inwardly rectifying potassium channel blocker.[4]
NTC-801 GIRK1/4More selective than older benzopyrane derivativesInformation not readily availableA more selective small molecule inhibitor developed for atrial fibrillation.[1]

Visualizing the GIRK Channel Signaling Pathway and Experimental Validation

To better understand the mechanism of GIRK channel activation and the points of intervention for blockers like this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for validation.

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion K+ Efflux TertiapinQ This compound TertiapinQ->GIRK Blocks Pore G_alpha_GDP Gα-GDP G_protein->G_alpha_GDP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma G_beta_gamma->GIRK Binds and Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/Tissue Preparation (e.g., AtT20, HL-1, primary neurons) Baseline Record Baseline GIRK Activity Cell_Culture->Baseline Agonist_App Apply GIRK Agonist (e.g., Carbachol, Somatostatin) Baseline->Agonist_App Data_Acq Data Acquisition (Electrophysiology or Fluorescence) Baseline->Data_Acq Blocker_App Apply this compound (or other blocker) Agonist_App->Blocker_App Agonist_App->Data_Acq Washout Washout Blocker_App->Washout Blocker_App->Data_Acq Washout->Data_Acq Analysis Analyze Current/Signal (e.g., IC50 calculation) Data_Acq->Analysis Comparison Compare with Controls Analysis->Comparison

References

Validating the Effects of Tertiapin-Q: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a pharmacological agent is paramount. This guide provides a comparative framework for designing control experiments to validate the effects of Tertiapin-Q, a potent blocker of G protein-coupled inwardly rectifying potassium (GIRK) channels.

This compound is a stable, synthetic derivative of tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera).[1] It is widely used in research to study the physiological roles of GIRK channels, which are critical in regulating cellular excitability in various tissues, including the heart and brain.[2][3] However, as with any pharmacological tool, rigorous control experiments are essential to ensure that the observed effects are indeed due to the intended target modulation.

Mechanism of Action and Target Profile

This compound primarily targets and blocks specific subtypes of inwardly rectifying potassium (Kir) channels. It is a high-affinity blocker of GIRK1/4 (Kir3.1/3.4) heterodimers and ROMK1 (Kir1.1) homodimers.[1][4] The mechanism of blockade involves the peptide's C-terminal α-helix physically occluding the external pore of the channel.[1]

Crucially, the blocking actions of this compound are not entirely specific to GIRK channels. It has been demonstrated to also inhibit large conductance Ca2+-activated K+ (BK) channels, albeit through a different, use-dependent mechanism.[5][6] This off-target activity necessitates careful experimental design and the use of appropriate controls to dissect the specific contribution of GIRK channel blockade to the observed physiological or cellular response.

Comparative Analysis of GIRK Channel Blockers

To contextualize the utility of this compound, it is important to compare its properties with other commonly used GIRK channel blockers.

BlockerTarget(s)Potency (Ki/IC50)SelectivityKey Considerations
This compound GIRK1/4, ROMK1, BK channelsGIRK1/4: ~13.3 nM (Ki)[7]; ROMK1: ~1.3 nM (Ki)[7]; AtT20 cells (GIRK): ~102 nM (IC50)[8]; HL-1 cells (GIRK): ~1.4 nM (IC50)[8]High affinity for GIRK1/4 and ROMK1. Also blocks BK channels.[1][5] Selective over Kir2.1 channels.Stable and oxidation-resistant derivative of tertiapin.[9] Off-target effects on BK channels need to be considered.
Barium (Ba²⁺) Broad spectrum Kir channel blockerMicromolar to millimolar rangeNon-selective, blocks various Kir channels.Commonly used as a general control for Kir channel activity.[10]
Naltriben GIRK1/2~2.5 µM (IC50)Selective for GIRK1/2 over GIRK1/4A small molecule blocker.
Antidepressants (e.g., Sertraline, Duloxetine) GIRK1/2, GIRK1/4Sertraline (GIRK1/2): ~1.5 µM (EC50); Duloxetine (GIRK1/2): ~1.3 µM (EC50)[11]Non-selective, with effects on other channels and transporters.[11]Highlights the potential for off-target effects of various drugs on GIRK channels.
Antipsychotics (e.g., Clozapine) GIRK1/2, GIRK1/4Micromolar rangeNon-selective.[2]Important consideration for neuropsychiatric drug development.[2]

Experimental Protocols for Validating this compound Effects

To rigorously validate the effects of this compound, a combination of electrophysiological and cell-based assays is recommended.

Electrophysiological Recordings

a) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a robust system for characterizing the effect of this compound on specific, exogenously expressed GIRK channel subtypes.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK4) and a G-protein coupled receptor (GPCR) that activates them (e.g., the M2 muscarinic receptor).

  • Incubation: Incubate oocytes for 2-4 days to allow for protein expression.

  • Recording:

    • Place an oocyte in the recording chamber and impale with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Perfuse the oocyte with a high potassium external solution to increase inward currents.

    • Activate the GIRK channels by applying the appropriate GPCR agonist (e.g., acetylcholine).

    • Apply this compound at varying concentrations to determine the dose-dependent block of the agonist-induced current.

  • Control: Perform parallel experiments on oocytes expressing other potassium channels (e.g., Kir2.1, BK channels) to assess the selectivity of this compound. Use uninjected oocytes as a negative control.

b) Whole-Cell Patch-Clamp: This technique allows for the study of this compound effects on either endogenous or exogenously expressed GIRK channels in mammalian cells.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., AtT20 pituitary cells or HL-1 cardiac cells, which endogenously express GIRK channels, or HEK293 cells transfected with GIRK subunits).[10]

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Use a pipette solution containing GTP to allow for G-protein activation.

    • Apply voltage ramps or steps to measure the current-voltage relationship.

    • Activate GIRK channels using a GPCR agonist.

    • Perfuse with this compound to measure the inhibition of the agonist-induced current.

  • Controls:

    • Vehicle Control: Apply the vehicle solution in which this compound is dissolved to control for any effects of the solvent.

    • Positive Control: Use a known non-selective Kir channel blocker like Ba²⁺ to confirm the presence of functional GIRK channels.[10]

    • Specificity Control: To rule out off-target effects on BK channels, use specific BK channel blockers (e.g., iberiotoxin) or activators in parallel experiments.

Cell-Based Fluorescence Assays

These assays provide a higher-throughput method for screening and characterizing GIRK channel modulators.

Protocol using a Membrane Potential-Sensitive Dye:

  • Cell Plating: Plate cells expressing GIRK channels (e.g., AtT20 or HL-1) in a 96-well plate.[12][13]

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).[12][13]

  • Compound Application: Add this compound or other test compounds to the wells.

  • Channel Activation: Stimulate the cells with a GPCR agonist to activate GIRK channels, leading to K+ efflux and a change in membrane potential, which is detected as a change in fluorescence.[13]

  • Data Analysis: Quantify the inhibitory effect of this compound by measuring the reduction in the agonist-induced fluorescence change.[13]

  • Controls:

    • Negative Control: Wells with cells but no agonist or compound.

    • Positive Control: Wells with agonist but no compound (to measure the maximum signal).

    • Inhibitor Control: Use Ba²⁺ as a known inhibitor of the signal.[8][10]

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, graphical representations are invaluable.

G_Protein_Signaling_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates GIRK GIRK Channel (this compound Target) K_ion K+ GIRK->K_ion Efflux G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to G_beta_gamma->GIRK Binds & Activates

Caption: G-protein signaling pathway leading to GIRK channel activation.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_fluorescence Fluorescence Assay ephys_start Prepare Cells/Oocytes expressing GIRK ephys_record Establish Whole-Cell or TEVC Recording ephys_start->ephys_record ephys_agonist Apply GPCR Agonist ephys_record->ephys_agonist ephys_tertiapin Apply this compound ephys_agonist->ephys_tertiapin ephys_analyze Analyze Current Inhibition ephys_tertiapin->ephys_analyze fluor_start Plate Cells in 96-well Plate fluor_dye Load with Potential-Sensitive Dye fluor_start->fluor_dye fluor_tertiapin Add this compound fluor_dye->fluor_tertiapin fluor_agonist Add GPCR Agonist fluor_tertiapin->fluor_agonist fluor_read Read Fluorescence Change fluor_agonist->fluor_read

References

Comparative Analysis of Tertiapin-Q Inhibition Across Inwardly Rectifying Potassium (Kir) Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Tertiapin-Q, a stable derivative of the bee venom toxin tertiapin, on various subtypes of inwardly rectifying potassium (Kir) channels. The data presented herein has been compiled from various electrophysiological studies and is intended to serve as a valuable resource for researchers investigating the pharmacology of Kir channels and for professionals involved in the development of novel therapeutics targeting these channels.

Quantitative Analysis of this compound Potency

This compound exhibits differential inhibitory potency across the Kir channel family. The following table summarizes the reported half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd) values for this compound against several Kir channel subtypes. These values are critical for understanding the selectivity profile of this potent channel blocker.

Kir Channel SubtypeCommon NameReported Potency (nM)Value Type
Kir1.1 ROMK11.3Ki
~2[1]Kd
Kir3.1/3.4 GIRK1/4, IKACh13.3Ki
~8[1]Kd
Kir3.1/3.2 GIRK1/2~270[2]Kd
Kir2.1 IRK1>1000 (low affinity)[3]Kd (for Tertiapin)
BK Channel KCa1.1~5[2]IC50

Note: IC50, Ki, and Kd are all measures of the potency of a drug's inhibitory effect. While they are related, they are determined by different experimental and analytical methods. It is important to consider the specific value type when comparing potencies. The data indicates that this compound is a highly potent blocker of Kir1.1 and Kir3.1/3.4 channels, with significantly lower affinity for Kir3.1/3.2 and Kir2.1 channels. Notably, this compound also inhibits the big potassium (BK) channel with high affinity.

Experimental Protocols

The determination of the inhibitory potency of this compound on Kir channels is primarily achieved through electrophysiological techniques, most commonly the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes as a heterologous expression system.

Two-Electrode Voltage Clamp (TEVC) Assay for IC50 Determination

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA encoding the specific Kir channel subunits of interest is synthesized in vitro.

  • A calibrated volume of the cRNA solution is injected into the cytoplasm of each oocyte using a microinjection needle. For heteromeric channels, cRNAs for the different subunits are co-injected.

  • Injected oocytes are incubated for 1-3 days at 18°C to allow for channel expression on the plasma membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target Kir channel is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

  • The membrane potential is clamped to a holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

  • To elicit Kir channel currents, a voltage protocol is applied. A typical protocol involves stepping the membrane potential to various hyperpolarizing and depolarizing potentials from the holding potential.

3. IC50 Determination:

  • After recording a stable baseline current, this compound is applied to the recording chamber at increasing concentrations.

  • The steady-state current at a specific voltage (e.g., a hyperpolarizing step) is measured at each concentration of this compound.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • The concentration-response data are then fitted to the Hill equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal current.

4. Data Analysis:

  • The recorded currents are digitized and analyzed using specialized software.

  • The current amplitude is measured at a specific point in the voltage protocol (e.g., the end of a hyperpolarizing pulse).

  • Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Statistical analysis is performed to determine the goodness of fit and the standard error of the IC50 value.

Signaling Pathway and Visualization

Kir3 channels are key effectors in G-protein coupled receptor (GPCR) signaling pathways. Their activation is a direct result of G-protein activation and leads to the hyperpolarization of the cell membrane, which has an inhibitory effect on cellular excitability.

GPCR_Kir_Signaling GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. Activation GDP GDP G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. Subunit Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Kir_channel Kir3 Channel (Closed) Kir_channel_open Kir3 Channel (Open) Kir_channel_open->K_ion_in K+ Efflux Ligand Agonist Ligand->GPCR 1. Binding GTP GTP GTP->G_protein G_beta_gamma->Kir_channel

Caption: GPCR-mediated activation of a Kir3 channel.

This diagram illustrates the canonical signaling pathway where agonist binding to a G-protein coupled receptor (GPCR) leads to the activation of a heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The liberated Gβγ subunit then directly binds to and activates the Kir3 channel, leading to an efflux of potassium ions and hyperpolarization of the cell membrane.

References

Safety Operating Guide

Navigating the Safe Disposal of Tertiapin-Q: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Tertiapin-Q, a potent peptide toxin and high-affinity blocker of inward-rectifier potassium channels, ensuring its safe and proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to established protocols for the inactivation and disposal of this bioactive peptide is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, covering both liquid and solid waste streams, as well as procedures for spill decontamination.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety practices.[3] If a detailed SDS is not available, the substance should be handled as a hazardous chemical.

Mandatory Personal Protective Equipment (PPE): [4]

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A buttoned lab coat provides a protective barrier for skin and clothing.

Step-by-Step Disposal Procedures for this compound

The appropriate method for this compound disposal is contingent on its form (liquid or solid) and must align with local and institutional guidelines.

Liquid Waste Disposal:

The primary and recommended method for disposing of liquid this compound waste is through chemical inactivation. This process denatures the peptide, rendering it biologically inactive.

Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, requires careful segregation and disposal as hazardous waste.

  • Segregation: All contaminated solid waste must be collected in a clearly labeled, leak-proof hazardous waste container.[4]

  • Storage: The sealed container should be stored in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[4]

Quantitative Data for Decontamination

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide toxins like this compound.

Decontamination AgentConcentrationContact TimeNotes
Sodium Hypochlorite6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions[4]Minimum 20-60 minutes[4]Effective for many peptides, but may be corrosive to some surfaces.
Sodium Hydroxide (B78521) (NaOH)1 M[4]Minimum 30 minutesA strong base effective for peptide denaturation.
Hydrochloric Acid (HCl)1 M[4]Minimum 30 minutesA strong acid effective for peptide denaturation.

Experimental Protocols for Chemical Inactivation

The following protocol outlines the steps for the chemical inactivation of liquid this compound waste.

Materials:

  • Appropriate PPE (gloves, eye protection, lab coat)

  • Chemical fume hood

  • Selected inactivation reagent (e.g., 10% bleach solution, 1 M NaOH, or 1 M HCl)

  • Designated hazardous waste container

  • Neutralizing agent (if applicable, e.g., sodium bicarbonate for acid, weak acid for base)

  • pH indicator strips

Procedure:

  • Select an Inactivation Reagent: Choose a suitable and effective inactivation reagent. Common choices include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[4]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Cautiously add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[4]

  • Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.[4][5]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding an appropriate neutralizing agent.[4]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. It is crucial to always verify this with your institution's Environmental Health & Safety (EHS) department before any drain disposal.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Treatment and Disposal start Identify this compound Waste liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? solid_waste Solid Waste (Tips, Vials, PPE) start->solid_waste Is it solid? chem_inactivation Chemical Inactivation (e.g., Bleach, NaOH) liquid_waste->chem_inactivation haz_waste Collect in Labeled Hazardous Waste Container solid_waste->haz_waste neutralization Neutralization (pH 5.5-9.0) chem_inactivation->neutralization If strong acid/base used drain_disposal Drain Disposal (with copious water, if permitted) chem_inactivation->drain_disposal If no strong acid/base used neutralization->drain_disposal prof_disposal Professional Hazardous Waste Disposal haz_waste->prof_disposal

References

Personal protective equipment for handling tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with tertiapin-Q. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment and maintain research integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below, categorized by the type of protection.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against liquid splashes and chemical vapors.[1][2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] A fire-resistant coat is advised when working with flammable solvents.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended.[1] For handling concentrated solutions, consider double-gloving or using more robust gloves.[1] Always inspect gloves for integrity before use.[4]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas.[1] The type of respirator should be based on a risk assessment.[1][5]

Note: A safety data sheet for Tertiapin Q (trifluoroacetate salt) from one supplier suggests that the substance is not classified as hazardous and that breathing equipment and eye protection are not required.[6] However, due to the potent biological activity of this compound as a potassium channel blocker and general best practices for handling peptides of unknown long-term hazards, a more cautious approach is recommended.

Operational Plan: From Receipt to Reconstitution

Receiving and Storage:

StepProcedure
1. Inspection Upon receipt, visually inspect the container for any damage or compromised seals.[1]
2. Storage Store the lyophilized peptide at -20°C in a tightly sealed, light-protective, and desiccated container.[2][7][8] Some protocols may recommend storage at -80°C.[9]
3. Equilibration Before opening, allow the product to equilibrate to room temperature in a desiccator.[1] This prevents condensation, which can degrade the peptide.[1]

Reconstitution Protocol:

This is a general guideline. The specific solvent and concentration will be dictated by your experimental needs.

StepProcedure
1. Solvent Selection This compound is soluble in water (up to 2 mg/ml) and acetonitrile (B52724) (2mg/ml).[7][8] For other peptides that may be hydrophobic, organic solvents like DMSO or DMF may be needed for initial dissolution, followed by dilution with an aqueous buffer.[1]
2. Reconstitution Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonicating may be used to aid dissolution.[10]
3. Aliquoting To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
4. Solution Storage Prepared stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8][9] It is best to prepare and use solutions on the same day if possible.[8]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[1] They should be disposed of according to local, state, and federal regulations.[3] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[2]
Contaminated Materials All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

Safe Handling and Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.

receive Receive this compound inspect Inspect Container for Damage receive->inspect damaged Damaged? inspect->damaged quarantine Quarantine & Contact Supplier damaged->quarantine Yes store Store at -20°C or -80°C (Desiccated, Light-Protected) damaged->store No prepare Prepare for Use store->prepare equilibrate Equilibrate to Room Temp in Desiccator prepare->equilibrate don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) equilibrate->don_ppe reconstitute Reconstitute Peptide in Fume Hood/BSC don_ppe->reconstitute experiment Perform Experiment reconstitute->experiment cleanup Post-Experiment Cleanup experiment->cleanup dispose_sharps Dispose of Contaminated Sharps in Sharps Container cleanup->dispose_sharps dispose_waste Dispose of Contaminated Materials in Hazardous Waste cleanup->dispose_waste decontaminate Decontaminate Work Surfaces cleanup->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.